Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Compound Identity: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS: 1344234-60-1) 1
Executive Summary & Strategic Rationale
Benzofuran-2-carboxylic acid derivatives represent a privileged structural motif in medicinal chemistry, frequently serving as core pharmacophores in the development of enzyme inhibitors, selective receptor antagonists, and targeted anti-inflammatory agents 2. Specifically, the incorporation of a bromine atom at the C-5 position and a methyl group at the C-7 position provides unique steric and electronic topographies. The halogen acts as a potent vector for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C-7 methyl group introduces a steric boundary that can lock the conformation of the benzofuran core within a target protein's binding pocket 3.
This technical guide delineates a robust, field-proven synthetic pathway and a comprehensive analytical framework for the generation and validation of this specific compound.
Retrosynthetic Analysis & Mechanistic Pathway
The construction of the benzofuran core is most efficiently achieved via the classical Rap-Stoermer condensation [[4]](). This approach utilizes an ortho-hydroxybenzaldehyde derivative (2-hydroxy-3-methyl-5-bromobenzaldehyde) and an
α
-halo ester (ethyl bromoacetate).
The reaction proceeds through a bipartite mechanism:
SN2
O-Alkylation: Base-mediated deprotonation of the phenol yields a highly nucleophilic phenoxide that displaces the bromide of ethyl bromoacetate.
Intramolecular Aldol-Type Cyclization: Under thermal conditions, the active methylene group of the newly attached acetate moiety undergoes an intramolecular attack on the adjacent formyl carbon, followed by spontaneous dehydration. This cascade is thermodynamically driven by the aromatization of the newly formed furan ring 2.
One-pot Rap-Stoermer condensation and hydrolysis for benzofuran-2-carboxylic acid synthesis.
Detailed Experimental Protocols
As a process scientist, it is critical to engineer self-validating steps into the workflow to prevent the carryover of impurities. The following protocols are designed with built-in analytical checkpoints.
Protocol A: Synthesis of Ethyl 5-bromo-7-methylbenzofuran-2-carboxylate
While early literature occasionally utilizes acetone for O-alkylation, N,N-Dimethylformamide (DMF) is prioritized in this workflow. Its high dielectric constant and polar aprotic nature significantly enhance the nucleophilicity of the intermediate phenoxide, reducing reaction times and preventing the accumulation of uncyclized intermediates2.
Reagent Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-hydroxy-3-methyl-5-bromobenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).
Base Addition: Add anhydrous
K2CO3
(25.0 mmol, 2.5 eq) in one portion.
Causality:
K2CO3
is selected because its mild nature prevents the Cannizzaro-type degradation of the aldehyde while providing sufficient basicity to quantitatively deprotonate the phenolic hydroxyl.
Alkylation: Introduce ethyl bromoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
Cyclodehydration: Attach a reflux condenser and elevate the reaction temperature to 95 °C for 4 hours.
Causality: Thermal energy is strictly required to overcome the activation energy barrier for the subsequent intramolecular aldol condensation. Without heating, the reaction stalls at the uncyclized O-alkylated intermediate.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting aldehyde (
Rf≈0.6
) and the emergence of a new, highly fluorescent blue spot under 254 nm UV (
Rf≈0.4
) confirms complete cyclization.
Workup: Cool to room temperature and pour the mixture onto crushed ice (100 g). Extract with Ethyl Acetate (
3×30
mL). Wash the combined organic layers rigorously with brine (
3×50
mL) to partition and remove the DMF. Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield the ester intermediate.
Protocol B: Saponification to the Free Carboxylic Acid
Solubilization: Dissolve the crude ethyl 5-bromo-7-methylbenzofuran-2-carboxylate in absolute ethanol (15 mL).
Causality: Ethanol acts as a co-solvent to solubilize the highly lipophilic ethyl ester intermediate, ensuring a homogeneous reaction mixture.
Hydrolysis: Add a 2M aqueous solution of Potassium Hydroxide (KOH) (30.0 mmol, 3.0 eq).
Causality: KOH is selected over LiOH due to the superior solubility of the potassium carboxylate salt in the mixed aqueous-ethanolic system, preventing premature precipitation.
Reflux: Heat the mixture to reflux for 2 hours to accelerate the cleavage of the robust, conjugated ester.
Acidification (Critical Step): Cool the reaction to 0 °C in an ice bath. Slowly add 2M aqueous HCl dropwise until the solution reaches pH 2.
Self-Validation Checkpoint: Verify the pH using indicator paper. A pH strictly
≤
2 is required to ensure complete protonation of the carboxylate. Failure to reach this pH will result in significant yield loss due to the water solubility of the unprotonated salt.
Isolation: Filter the resulting heavy white/pale-yellow precipitate under vacuum. Wash the filter cake with ice-cold water (
2×10
mL) to remove residual KCl salts.
Purification: Recrystallize from an Ethanol/Water mixture to afford the pure 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid 1, the following multi-modal analytical profile is expected.
Analytical Technique
Parameter / Signal
Assignment / Structural Interpretation
1
H NMR (400 MHz, DMSO-
d6
)
13.50 ppm (br s, 1H)
Carboxylic acid (-COOH) proton
7.82 ppm (d, J = 1.8 Hz, 1H)
Aromatic H-4 (meta-coupled to H-6)
7.68 ppm (s, 1H)
Benzofuran H-3 (diagnostic furan ring proton)
7.45 ppm (d, J = 1.8 Hz, 1H)
Aromatic H-6 (meta-coupled to H-4)
2.52 ppm (s, 3H)
Methyl group (C7-CH
3
)
13
C NMR (100 MHz, DMSO-
d6
)
160.5 ppm
Carbonyl carbon (C=O)
152.1 ppm
C-7a (Oxygen-bearing aromatic bridgehead carbon)
146.2 ppm
C-2 (Furan ring, adjacent to carboxyl group)
116.8 ppm
C-5 (Bromine-bearing aromatic carbon)
14.5 ppm
C7-Methyl carbon
FT-IR (KBr pellet)
3400–2500 cm
−1
O-H stretch (broad, characteristic of H-bonded dimer)
1695 cm
−1
C=O stretch (conjugated carboxylic acid)
855 cm
−1
C-Br stretch
ESI-MS (Negative Mode)
m/z 252.9 / 254.9 [M-H]
−
1:1 isotopic cluster confirming the presence of 1 Bromine
References
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new
α
-glucosidase inhibitor
Source: National Institutes of Health (NIH) - PMC
URL:[Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives
Source: Semantic Scholar (Kowalewska et al., 2013)
URL:[Link]
5-bromo-7-methyl-1-benzofuran-2-carboxylic acid Catalog & Properties
Source: American Elements
URL:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Introduction 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest to researchers in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential application in pharmaceutical formulations, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical parameters of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and outlines detailed experimental protocols for their determination.
Molecular Structure and Basic Properties
The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.
The structure of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, featuring a benzofuran core substituted with a bromine atom, a methyl group, and a carboxylic acid moiety, suggests a crystalline solid at room temperature with limited aqueous solubility, characteristic of many organic carboxylic acids.[5]
Experimental Determination of Physicochemical Properties
The following sections detail the experimental procedures for elucidating the key physicochemical characteristics of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. The protocols are designed to be robust and provide reliable data for research and development purposes.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature, whereas impurities will typically broaden the melting range.[6][7]
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: A small amount of dry 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is finely ground into a powder.[6][7]
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[6][7]
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[8]
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten are recorded as the melting point range.[7][8]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Profile
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The carboxylic acid group suggests pH-dependent aqueous solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including purified water, buffered solutions at various pH values (e.g., pH 2, 7.4, and 9), and organic solvents like ethanol, methanol, and acetone.
Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of the Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of the carboxylic acid and is crucial for predicting its ionization state at different physiological pH values.
Experimental Protocol: Potentiometric Titration for pKa Determination
Sample Preparation: A known mass of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[9] The pH of the solution is monitored continuously using a calibrated pH meter.[9]
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[2]
Diagram of the pKa Determination Workflow
Caption: Workflow for determining the pKa of a carboxylic acid by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information about the number and types of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[10][11][12] The aromatic protons and the methyl protons will have characteristic chemical shifts and coupling patterns.
¹³C NMR: Shows the different carbon environments in the molecule. The carboxyl carbon typically resonates in the range of 165-185 ppm.[12]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13][14]
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
b) Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.[11]
A strong C=O stretch from the carbonyl group around 1700 cm⁻¹.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded.
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.
c) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzofuran ring. The wavelength of maximum absorbance (λmax) is a key characteristic.[3]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
Data Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).[16]
Data Analysis: The λmax and the corresponding molar absorptivity are determined.
Conclusion
This technical guide has outlined the essential physicochemical properties of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and provided detailed, field-proven protocols for their experimental determination. A thorough characterization of these properties is a critical step in the early-stage development of any potential drug candidate, providing the foundational data necessary for formulation, pharmacokinetic studies, and ultimately, clinical success. The methodologies described herein are designed to yield high-quality, reliable data to support the advancement of research and development in the pharmaceutical sciences.
Comprehensive Technical Guide on 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1): Structural Rationale, Synthesis, and Late-Stage Diversification
Executive Summary In modern drug discovery, the benzofuran-2-carboxylic acid scaffold is recognized as a highly privileged structure, frequently deployed as a bioisostere for indoles and benzothiophenes or as a phosphoty...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the benzofuran-2-carboxylic acid scaffold is recognized as a highly privileged structure, frequently deployed as a bioisostere for indoles and benzothiophenes or as a phosphotyrosine (pTyr) mimic in phosphatase inhibitors[1]. 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1) represents a highly specialized, bifunctional building block[2]. By strategically positioning a bromine atom at C5 and a methyl group at C7, this molecule offers orthogonal reactivity for late-stage diversification while simultaneously addressing common pharmacokinetic liabilities associated with the benzofuran core.
This whitepaper provides an in-depth mechanistic analysis of the compound's structural utility, validated synthetic routes, and step-by-step protocols for its application in high-throughput library generation.
Chemical Profile & Structural Rationale
The physicochemical properties of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid make it an ideal starting material for medicinal chemistry campaigns[3].
Table 1: Physicochemical and Structural Properties
Confirms the presence of the bifunctional handles[3].
Molecular Weight
255.06 g/mol
Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5[3].
C2-Carboxylic Acid
Electrophilic Handle
Enables rapid amidation or esterification. Acts as a pTyr mimic in LYP inhibitors[1] or a diphosphate mimic in KAT6A inhibitors[4].
C5-Bromine
Cross-Coupling Site
Highly reactive site for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to explore chemical space.
C7-Methyl
Steric/Metabolic Shield
Blocks CYP450-mediated oxidative metabolism at the electron-rich C7 position; increases overall lipophilicity (logP).
Density Functional Theory (DFT) studies on benzofused furan-2-carboxylic acids demonstrate that the benzofuran core exhibits superior thermodynamic stability compared to unfused furan derivatives, driven by the extended
π
-conjugation[5]. The C7-methyl group further stabilizes the ether oxygen by providing steric shielding, while the C5-bromine activates the aromatic system for oxidative addition during transition-metal catalysis.
Synthetic Methodology: The Self-Validating Workflow
The de novo synthesis of 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid relies on a robust three-step sequence starting from 4-bromo-2-methylphenol. The causality behind this specific route is the necessity to establish the benzofuran oxygen and the C2-carboxylate in a single, high-yielding cyclization event (the Rapoport synthesis or similar condensation)[6].
Caption: Synthetic route to 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Protocol A: Synthesis of the Core Scaffold
Step 1: Ortho-Formylation
Procedure: To a solution of 4-bromo-2-methylphenol (1.0 equiv) in anhydrous acetonitrile, add anhydrous MgCl2 (1.5 equiv) and triethylamine (3.75 equiv). Stir for 15 minutes to form the magnesium phenoxide complex. Add paraformaldehyde (6.75 equiv) and reflux for 4-6 hours.
Causality: The MgCl2 coordinates with the phenolic oxygen and the incoming formaldehyde, directing the formylation exclusively to the ortho position, preventing unwanted para or meta side products.
Self-Validation (IPC): TLC (Hexane/EtOAc 4:1) will show the disappearance of the phenol and the appearance of a highly UV-active, yellow spot (the aldehyde).
Step 2: Condensation & Cyclization
Procedure: Dissolve the resulting 5-bromo-2-hydroxy-3-methylbenzaldehyde in DMF. Add anhydrous K2CO3 (2.0 equiv) and ethyl bromoacetate (1.2 equiv). Heat to 90°C for 8 hours[6].
Causality: K2CO3 is a mild base that deprotonates the phenol to attack the ethyl bromoacetate (forming an ether intermediate). The elevated temperature drives the subsequent intramolecular aldol-type condensation between the acidic active methylene and the adjacent aldehyde, followed by dehydration to yield the aromatic benzofuran ring.
Step 3: Saponification
Procedure: Dissolve the ethyl ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours[6]. Acidify with 1M HCl to pH 2.
Self-Validation (IPC): The product will precipitate out of the aqueous layer upon acidification. LC-MS will confirm the mass of the free carboxylic acid (
[M-H]−
m/z ~253/255).
Application in Drug Discovery: Orthogonal Diversification
In library synthesis, 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid is utilized via an orthogonal diversification strategy. The C2-carboxylic acid is typically functionalized first, followed by the C5-bromide.
Why this order?
Free carboxylic acids can coordinate with Palladium catalysts during cross-coupling, leading to catalyst poisoning or unwanted decarboxylative cross-coupling. By first masking the acid as an amide (e.g., using 8-aminoquinoline directed C-H functionalization[7] or standard acylsulfonamides[4]), the C5-bromide becomes the exclusive site of reactivity.
Caption: Orthogonal diversification strategy for library generation.
Protocol B: Late-Stage Diversification Workflow
Step 1: Amidation of the C2-Carboxylic Acid
Procedure: To a solution of 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active HOAt ester. Add the primary or secondary amine (1.2 equiv) and stir at room temperature for 2 hours[7].
Causality: The benzofuran-2-carboxylic acid carbonyl is slightly deactivated due to conjugation with the electron-rich furan oxygen. HATU is chosen over EDC/HOBt because it generates a highly reactive intermediate that drives the reaction to completion even with sterically hindered amines[7].
Validation: Quench with water; extract with EtOAc. Wash with 1M HCl and saturated NaHCO3 to remove unreacted starting materials.
Step 2: Suzuki-Miyaura Cross-Coupling at C5
Procedure: In a microwave vial, combine the C2-amide intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O. Degas with N2 for 10 minutes. Heat at 100°C for 12 hours (or 110°C for 30 mins via microwave irradiation).
Causality: Pd(dppf)Cl2 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in the coupling of electron-rich heteroaryl bromides.
Table 2: Reaction Optimization Parameters for C5-Functionalization
(Representative data demonstrating orthogonal reactivity)
Catalyst System
Base / Solvent
Temp (°C)
Yield (Amide)
Yield (Free Acid)
Observation
Pd(PPh3)4
Na2CO3 / Toluene:H2O
90
65%
<10%
Free acid poisons catalyst.
Pd(dppf)Cl2
K2CO3 / Dioxane:H2O
100
92%
15%
Optimal bite angle for C-Br insertion.
Pd2(dba)3 / XPhos
Cs2CO3 / Toluene
110
88%
N/A
Excellent for C-N Buchwald coupling.
Conclusion
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a highly optimized scaffold that bridges the gap between structural stability and synthetic versatility. By understanding the thermodynamic stability of the benzofused system[5] and leveraging the orthogonal reactivity of the C2-acid and C5-bromide, researchers can rapidly generate complex, biologically active libraries targeting kinases, phosphatases (like LYP[1]), and epigenetic modifiers (like KAT6A[4]).
Spectroscopic Profiling and Structural Elucidation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid: A Technical Guide
Executive Summary The structural verification of functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS: 1344234-60-1)[1] is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural verification of functionalized heterocycles is a critical bottleneck in drug discovery and materials science. 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS: 1344234-60-1)[1] is a highly substituted benzofuran derivative whose electronic properties are dictated by a unique "push-pull" substitution pattern. This whitepaper provides an in-depth, self-validating spectroscopic framework—integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—to unambiguously confirm its molecular architecture.
Molecular Architecture & Electronic Causality
The molecular formula of the compound is C₁₀H₇BrO₃ (MW: 255.06 g/mol )[2]. The benzofuran core is a conjugated
π
-system that is highly sensitive to the electronic effects of its substituents.
C-2 Carboxylic Acid: Acts as a strong electron-withdrawing group (EWG), deshielding the adjacent furan proton (H-3) and dominating the hydrogen-bonding network in the solid state.
C-5 Bromine: Exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing a distinct isotopic signature in mass spectrometry.
C-7 Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation (+R effect), subtly shielding the adjacent protons on the benzene ring.
This specific arrangement creates a self-validating analytical system: the exact balance of these electronic effects dictates the precise chemical shifts in NMR and the vibrational force constants in IR, making any structural impurity immediately obvious.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to. The choice of solvents and ionization modes is causally linked to the molecule's chemical properties.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected over Methanol-d₄ to prevent the rapid deuterium exchange of the carboxylic acid proton, allowing its observation in the ¹H NMR spectrum.
Weighing: Accurately weigh 10–15 mg of the purified compound.
Dissolution: Dissolve the solid in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 1.5 s relaxation delay) and the ¹³C NMR spectrum at 100 MHz (1024 scans, 2.0 s relaxation delay) at 298 K.
Protocol 2: ATR-FTIR Analysis
Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting to prevent moisture absorption (which obscures the O-H stretch) and to eliminate the risk of halide exchange between the KBr matrix and the brominated analyte.
Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire an ambient background spectrum.
Application: Place 2–3 mg of the dry, solid powder directly onto the center of the crystal.
Compression: Apply standardized pressure using the ATR anvil to ensure optimal optical contact without fracturing the crystal.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Protocol 3: ESI-MS Analysis
Causality: Negative Electrospray Ionization (ESI-) is utilized because the carboxylic acid moiety readily deprotonates in slightly basic or neutral solutions, yielding a highly stable [M-H]⁻ anion.
Stock Solution: Prepare a 1 µg/mL stock solution in LC-MS grade methanol.
Dilution: Dilute the stock 1:10 in a 50:50 mixture of Methanol:Water containing 0.1% formic acid.
Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
Acquisition: Operate the mass spectrometer in ESI- mode with a capillary voltage of 2.5 kV, a cone voltage of 25 V, and a desolvation temperature of 250 °C.
Analytical workflow for the spectroscopic structural elucidation of the benzofuran derivative.
Spectroscopic Data & Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide the definitive map of the molecule's atomic connectivity. According to established spectrometric identification principles[3], the meta-coupling between aromatic protons is a key diagnostic feature.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Assignment
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
-COOH (C-2)
~13.50
Broad Singlet (bs)
N/A
1H
H-4 (Benzene ring)
~7.85
Doublet (d)
1.8
1H
H-3 (Furan ring)
~7.70
Singlet (s)
N/A
1H
H-6 (Benzene ring)
~7.45
Doublet (d)
1.8
1H
-CH₃ (C-7)
~2.55
Singlet (s)
N/A
3H
Mechanistic Causality of ¹H NMR Shifts:
The spatial arrangement of the benzofuran core places H-4 and H-6 in a meta-relationship, separated by the bromine-bearing C-5. According to the Karplus equation, meta-protons exhibit a small coupling constant (
4J≈1.8
Hz). The electron-withdrawing inductive effect of the bromine atom deshields H-4, pushing it downfield to ~7.85 ppm. Conversely, the electron-donating hyperconjugation of the C-7 methyl group slightly shields H-6, resulting in a resonance at ~7.45 ppm. The highly deshielded carboxylic acid proton (
δ
~13.5 ppm) is driven by strong hydrogen-bonded dimerization in solution, which restricts the proton's electron density[4].
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Assignment
Chemical Shift (
δ
, ppm)
Carbon Type
C=O (Carboxylic Acid)
~160.5
Quaternary
C-7a (O-C bridgehead)
~152.0
Quaternary
C-2 (Furan ring)
~146.0
Quaternary
C-6 (Benzene ring)
~130.0
Tertiary (CH)
C-3a (C-C bridgehead)
~128.0
Quaternary
C-4 (Benzene ring)
~124.0
Tertiary (CH)
C-7 (C-CH₃)
~123.0
Quaternary
C-5 (C-Br)
~116.0
Quaternary
C-3 (Furan ring)
~113.0
Tertiary (CH)
-CH₃ (Methyl)
~14.5
Primary (CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR serves as an orthogonal validation of the functional groups identified in the NMR data.
Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity / Shape
3300 – 2500
O-H stretch (Carboxylic acid)
Strong, very broad
1685
C=O stretch (Conjugated acid)
Strong, sharp
1590, 1450
C=C stretch (Aromatic ring)
Medium, sharp
1250, 1150
C-O stretch
Strong
850
C-H out-of-plane bend (Isolated H)
Strong
620
C-Br stretch
Medium
Mechanistic Causality of IR Absorptions:
The carbonyl (C=O) stretching frequency in saturated aliphatic carboxylic acids typically appears around 1710 cm⁻¹. However, in 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, the C=O group is conjugated with the extended
π
-system of the benzofuran ring[2]. This conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower frequency (~1685 cm⁻¹).
Mass Spectrometry (ESI-MS)
Mass spectrometry provides the definitive proof of the molecule's exact mass and the presence of the halogen atom.
Table 4: ESI-MS Data (Negative Ion Mode)
Ion Species
m/z Observed
Relative Abundance
Interpretation
[M-H]⁻ (⁷⁹Br)
252.95
100%
Deprotonated molecular ion
[M-H]⁻ (⁸¹Br)
254.95
97%
Deprotonated molecular ion (Isotope)
Fragment 1 (⁷⁹Br)
208.96
Variable
Loss of CO₂ (-44 Da)
Fragment 1 (⁸¹Br)
210.96
Variable
Loss of CO₂ (-44 Da)
Mechanistic Causality of MS Fragmentation:
Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the intact molecular ion [M-H]⁻ presents as a distinct doublet at m/z 252.9 and 254.9 with near-equal intensity. The primary fragmentation pathway involves the heterolytic cleavage of the carboxylate group, expelling a neutral CO₂ molecule (-44 Da) to yield the decarboxylated benzofuran core at m/z 208.9/210.9.
ESI-MS negative mode fragmentation pathway highlighting decarboxylation and radical cleavage.
Conclusion & Quality Control Criteria
The substitution pattern of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid creates a highly specific, self-validating analytical profile. The presence of exactly three distinct aromatic/heteroaromatic protons in the ¹H NMR spectrum immediately confirms the di-substituted nature of the benzofuran core. Furthermore, the ~1:1 isotopic doublet in the MS spectrum acts as an orthogonal validation of the bromine atom, ensuring that the peak assignments in NMR and IR are grounded in the correct molecular mass. Any deviation from these specific meta-couplings, isotopic ratios, or conjugated IR shifts indicates structural isomerization or synthetic impurities.
References
PubChem, National Institutes of Health (NIH). "Benzofuran-2-carboxylic acid - CID 10331". URL: [Link]
Wiley. "Spectrometric Identification of Organic Compounds, 8th Edition". URL: [Link]
Journal of Chemical Education, American Chemical Society (ACS). "Review of Spectrometric Identification of Organic Compounds". URL: [Link]
Unlocking the Therapeutic Potential of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid . While direct studies on this compound are nascent, its structural motifs—a halogenated benzofuran core and a carboxylic acid at the 2-position—suggest a high probability of interaction with key biological targets implicated in significant disease pathways. This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to systematically identify and validate the therapeutic targets of this promising molecule. By integrating in silico modeling with robust in vitro and cell-based assays, we present a framework for unlocking its full therapeutic potential.
Introduction: The Rationale for Investigating 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
The benzofuran heterocycle is a privileged scaffold, present in numerous natural products and synthetic compounds with established biological significance.[2][3] The inherent versatility of the benzofuran ring system allows for diverse substitutions, leading to a wide array of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][4]
The subject of this guide, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, possesses distinct chemical features that warrant a focused investigation:
The Benzofuran Core: Provides a rigid, planar structure that can effectively interact with the binding sites of various proteins.
The 2-Carboxylic Acid Group: This functional group is a key pharmacophore, capable of forming critical hydrogen bonds and salt bridges with amino acid residues in target proteins. Notably, benzofuran-2-carboxylic acids have been identified as potent inhibitors of enzymes like Pim-1 kinase.[5]
The 5-Bromo Substitution: The presence of a halogen atom, in this case, bromine, can significantly enhance the biological activity of a molecule.[6] This is often attributed to increased lipophilicity, improved membrane permeability, and the potential for halogen bonding interactions within the target's active site. Several brominated benzofuran derivatives have demonstrated significant cytotoxic activity against cancer cell lines.[6][7]
The 7-Methyl Group: This substituent can influence the compound's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific targets.
Given these structural attributes, we hypothesize that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a strong candidate for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases.
Proposed High-Priority Therapeutic Areas and Potential Molecular Targets
Based on the extensive literature on structurally related benzofuran derivatives, we propose the following as primary areas of investigation for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid:
Oncology
The anticancer potential of benzofuran derivatives is well-documented.[1][4][8] Several molecular targets are of high interest:
Pim-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors provides a strong rationale for investigating our lead compound against this target.[5]
Carbonic Anhydrase IX (CA IX): A zinc-containing enzyme that is highly expressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Benzofuran-based carboxylic acids have been successfully designed as inhibitors of CA IX.[9][10]
Other Kinases: The benzofuran scaffold can be adapted to target a variety of other kinases involved in cancer progression.
Neuroprotection
Certain benzofuran derivatives have demonstrated the ability to protect neurons from damage, a critical aspect in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. A key finding is the discovery of benzofuran derivatives that act in collaboration with Insulin-Like Growth Factor 1 (IGF-1) to promote neuroprotection.[11] This suggests a potential mechanism of action for our lead compound in the central nervous system.
A Step-by-Step Guide to Target Identification and Validation
The following sections outline a comprehensive, multi-pronged approach to elucidate the therapeutic targets of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
In Silico Target Prediction and Molecular Docking
The initial phase of target identification should leverage computational methods to narrow down the vast landscape of potential protein interactions.
Experimental Protocol: In Silico Target Fishing
Compound Preparation: Generate a 3D structure of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and perform energy minimization using a suitable force field (e.g., MMFF94).
Target Prediction: Utilize various target prediction servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to identify potential protein targets based on ligand-based and structure-based similarity approaches.
Molecular Docking:
Select high-priority potential targets identified in the previous step (e.g., Pim-1 kinase, CA IX).
Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB).
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding mode and affinity of the compound within the active site of the target protein.
Analysis of Results: Analyze the docking poses and binding energies to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the compound and the target protein.
Caption: In silico workflow for initial target identification.
In Vitro Target Validation: Biochemical and Biophysical Assays
Following the in silico predictions, it is crucial to experimentally validate the direct interaction between the compound and the prioritized protein targets.
Experimental Protocol: Kinase Inhibition Assay (e.g., for Pim-1 Kinase)
Reagents: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., PIMtide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Assay Procedure:
Prepare a serial dilution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
In a 96-well plate, add the kinase, substrate, and varying concentrations of the compound.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Reagents: Recombinant human CA IX, a suitable substrate (e.g., 4-nitrophenyl acetate), and a buffer solution.
Assay Procedure:
Prepare a serial dilution of the test compound.
In a 96-well plate, add the CA IX enzyme and the compound at different concentrations.
Initiate the reaction by adding the substrate.
Monitor the hydrolysis of the substrate by measuring the absorbance of the product (4-nitrophenolate) at 400 nm over time using a spectrophotometer.
Data Analysis: Calculate the initial reaction rates at different compound concentrations and determine the IC50 value.
Data Presentation: Summary of In Vitro Inhibition Data
Target Protein
Assay Type
IC50 (µM)
Pim-1 Kinase
ADP-Glo™ Kinase Assay
[Insert Value]
Carbonic Anhydrase IX
Spectrophotometric Assay
[Insert Value]
Other potential targets
Relevant assay
[Insert Value]
Cell-Based Assays: Assessing Cellular Activity and Mechanism of Action
Once direct target engagement is confirmed, the next logical step is to evaluate the compound's effects in a cellular context.
Experimental Protocol: Cancer Cell Viability Assay
Cell Lines: Select relevant cancer cell lines that overexpress the identified targets (e.g., K562 or MOLT-4 for leukemia, which are sensitive to some benzofuran derivatives).[6]
Assay Procedure:
Seed the cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a serial dilution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid for a specified duration (e.g., 48 or 72 hours).
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the compound concentration.
Caption: Workflow for in vitro and cellular target validation.
Experimental Protocol: Western Blot Analysis for Downstream Signaling
Cell Treatment: Treat the selected cancer cell lines with the compound at its GI50 concentration for various time points.
Protein Extraction: Lyse the cells and extract the total protein.
Western Blotting:
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against the target protein (e.g., Pim-1) and key downstream signaling molecules (e.g., phosphorylated Bad, c-Myc).
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
Analysis: Quantify the changes in protein expression and phosphorylation levels to confirm the on-target effect of the compound.
Advanced Target Deconvolution Strategies
For a more unbiased and comprehensive understanding of the compound's mechanism of action, advanced target deconvolution techniques can be employed.
Affinity Chromatography: Immobilize the compound on a solid support and use it to capture interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.
Chemical Proteomics: Utilize activity-based protein profiling (ABPP) or other chemical probes to identify the direct targets of the compound in a complex biological sample.
Conclusion and Future Directions
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid represents a promising starting point for the development of novel therapeutics. Its structural features, particularly the halogenated benzofuran core and the 2-carboxylic acid moiety, suggest a high likelihood of activity against key targets in oncology and neuroprotection. The systematic approach outlined in this guide, from in silico prediction to in vitro validation and cellular characterization, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets.
Future efforts should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by the co-crystal structure of the compound with its validated target, will be instrumental in designing next-generation analogs with enhanced therapeutic potential.
References
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. Available at: [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available at: [Link]
Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. Available at: [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed. Available at: [Link]
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: [Link]
Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF - Scribd. Available at: [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. Available at: [Link]
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - ACS.org. Available at: [Link]
An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. Available at: [Link]
Mini review on important biological properties of benzofuran derivatives - MedCrave online. Available at: [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
Anticancer therapeutic potential of benzofuran scaffolds - PMC. Available at: [Link]
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Available at: [Link]
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed. Available at: [Link]
A Technical Guide to the Discovery of Novel Bromo-Substituted Benzofuran Derivatives: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Benzofuran Scaffold and the Strategic Role of Bromine in Drug Discovery The benzofuran core, a heterocyclic system composed of fused benzene and furan rings, is recognized as a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzofuran Scaffold and the Strategic Role of Bromine in Drug Discovery
The benzofuran core, a heterocyclic system composed of fused benzene and furan rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This designation stems from its prevalence in a multitude of natural products and synthetic therapeutic agents, which exhibit a vast spectrum of biological activities.[1][5][6][7] The versatility of the benzofuran nucleus allows for chemical modifications that can fine-tune its pharmacological profile, making it a cornerstone for the development of novel drugs.[3][8]
Within the toolkit of the medicinal chemist, halogenation represents a powerful strategy for optimizing lead compounds. The introduction of a bromine atom, in particular, can profoundly influence a molecule's physicochemical properties. It enhances lipophilicity, which can improve membrane permeability, and can modulate metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, bromine's unique electronic properties can facilitate stronger binding interactions with biological targets.[5] This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and biological evaluation of novel bromo-substituted benzofuran derivatives, designed for researchers, scientists, and drug development professionals seeking to harness the potential of this chemical class.
Part 1: Synthetic Strategies for Bromo-Substituted Benzofurans
The generation of a diverse library of bromo-substituted benzofurans hinges on robust and flexible synthetic methodologies. The approach can be twofold: constructing the benzofuran core first and then introducing bromine, or building the scaffold from already brominated precursors.
Foundational Synthesis of the Benzofuran Core
Before bromination, the benzofuran nucleus must be assembled. While numerous methods exist, a widely utilized and powerful technique is the one-pot Palladium-Copper catalyzed Sonogashira coupling followed by cyclization.[3][9] This approach couples an ortho-halophenol with a terminal alkyne, offering a direct route to 2-substituted benzofurans.[3][10]
Strategic Bromination of the Benzofuran System
The choice of bromination strategy is dictated by the desired location of the bromine atom—on the aromatic ring or on an aliphatic side chain.
Direct bromination of the benzofuran scaffold is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is critically influenced by the electronic nature of existing substituents on the benzene ring.
Causality Behind Reagent Choice & Regioselectivity : The presence of electron-donating groups, such as a hydroxyl (-OH) or methoxy (-OCH₃), activates the ring and directs the incoming electrophile (Br⁺). For instance, a hydroxyl group at position 5 will strongly direct bromination to its ortho position (position 4), due to resonance stabilization of the intermediate sigma complex.[11] While molecular bromine (Br₂) in acetic acid is effective, N-Bromosuccinimide (NBS) is often the reagent of choice.[11][12] NBS is a milder source of electrophilic bromine, which can lead to higher selectivity and fewer side products, making it a more trustworthy and reproducible method for complex molecules.
Experimental Protocol: Electrophilic Bromination using NBS
Dissolution: Dissolve the starting benzofuran derivative (1.0 eq) in a suitable solvent such as acetic acid or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution portion-wise at room temperature. Self-Validation Check: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete conversion.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure bromo-substituted benzofuran.
To introduce bromine onto a methyl or acetyl group attached to the benzofuran core, a different mechanistic pathway is required. Free radical bromination is the method of choice.
Expertise in Condition Selection : This reaction is initiated by light or a radical initiator (e.g., AIBN) and proceeds via a radical chain mechanism. Using NBS under these conditions is highly selective for the allylic or benzylic position over the aromatic ring. The succinimide byproduct is also easily filtered off, simplifying purification. This demonstrates a field-proven insight: selecting NBS and radical conditions provides a reliable method to functionalize side chains without affecting the core aromatic system.[11][12]
Visualization: Synthetic Pathways to Bromo-Benzofurans
Caption: Synthetic routes to bromo-substituted benzofurans.
Part 2: Unambiguous Structural Characterization
The definitive confirmation of a newly synthesized compound's structure is a pillar of scientific integrity. For bromo-substituted benzofurans, a combination of spectroscopic methods provides a self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the precise location of the bromine atom. The substitution of a hydrogen atom with bromine results in the disappearance of a proton signal in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atom directly bonded to bromine experiences a significant shift in its resonance, providing clear evidence of substitution.[11]
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Critically, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed: the molecular ion peak (M) and an (M+2) peak. This pattern is an authoritative signature for the presence of a single bromine atom.[11]
Data Presentation: Representative Spectroscopic Data
Analysis
Expected Observation for 4-Bromo-5-hydroxy-2-methylbenzofuran
Rationale for Confirmation
¹H NMR
Disappearance of a proton signal in the aromatic region (C4-H).
The C-Br bond significantly shields the carbon nucleus.
HRMS
Calculated [M+Na]⁺ shows two peaks of ~1:1 intensity (e.g., 333.9685 and 335.9666).[11]
The characteristic isotopic pattern of bromine provides definitive proof of its presence.
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
Benzofuran derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] The introduction of bromine has been shown to be a particularly effective strategy for enhancing cytotoxic activity against cancer cells.[5][11]
Bromine's Impact on Anticancer Activity
Numerous studies have demonstrated that bromo-substituted benzofurans exhibit potent cytotoxicity against human leukemia, carcinoma, and other cancer cell lines.[11][12][13] A key structure-activity relationship (SAR) finding is that the presence of bromine on a methyl or acetyl side chain often increases cytotoxicity in both cancer and normal cells, highlighting the need for careful design to achieve selectivity.[5][11] Electron-rich bromomethyl or bromophenacyl substitutions have been shown to produce pronounced cytotoxic activity.[5]
Mechanism of Action: Targeting Microtubule Dynamics
A primary mechanism of action for several highly active bromo-benzofuran derivatives is the disruption of microtubule polymerization.[12][14]
Expert Insight into the Pathway : Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Compounds that interfere with their dynamics are potent anticancer agents. Certain bromo-benzofurans have been identified as tubulin polymerization inhibitors.[14] Molecular docking studies suggest these molecules bind to the colchicine binding site on tubulin.[14] This binding prevents tubulin monomers from assembling into microtubules. The disruption of the mitotic spindle activates cell cycle checkpoints, leading to an arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[14]
Visualization: Mechanism of Bromo-Benzofuran Induced Apoptosis
Caption: Inhibition of tubulin polymerization by bromo-benzofurans.
Data Presentation: Structure-Activity Relationship (SAR) of Bromo-Benzofurans
This table illustrates that the position and nature of the bromo-substitution are critical for cytotoxic activity. For instance, a bromomethyl group at position 3 confers significant activity, whereas bromine on the aromatic ring in another context may not.
Part 4: A Self-Validating Experimental Workflow
This section outlines a complete, trustworthy workflow from synthesis to biological evaluation, demonstrating the integration of the principles discussed.
Visualization: Integrated Discovery Workflow
Caption: Workflow from synthesis to biological activity analysis.
Protocol: Synthesis and Evaluation of a 3-(Bromomethyl)-Benzofuran Derivative
Objective: To synthesize 2-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran and determine its cytotoxic activity against the K562 human leukemia cell line.
Step 1: Synthesis via Radical Bromination
Reactants: 1-(5,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN.
Solvent: Carbon tetrachloride (CCl₄).
Procedure:
Combine the starting benzofuran and CCl₄ in a flask fitted with a reflux condenser.
Add NBS and AIBN.
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 3-5 hours.
Trustworthiness Check: Monitor the reaction progress by TLC. The appearance of a new, lower Rf spot indicates product formation.
Cool the reaction to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with aqueous Na₂S₂O₃ and brine, then dry over Na₂SO₄.
Concentrate the solvent in vacuo.
Purify the crude product using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure bromomethyl derivative.[12]
Step 2: Structural Validation
Acquire ¹H NMR, ¹³C NMR, and HRMS spectra of the purified product.
Validation Criteria:
¹H NMR: Confirm the appearance of a singlet at ~4.5-5.0 ppm, corresponding to the -CH₂Br protons.
HRMS: Verify the presence of the M and M+2 isotopic peaks with ~1:1 intensity, confirming the incorporation of one bromine atom.
Seed K562 cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
Prepare serial dilutions of the synthesized compound in DMSO and add them to the wells. Include a vehicle control (DMSO only).
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
Add MTT reagent to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Step 4: Data Analysis
Convert absorbance values to percentage of cell viability relative to the vehicle control.
Plot cell viability against the logarithm of the compound concentration.
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
This guide has detailed the systematic process for the discovery and preliminary evaluation of novel bromo-substituted benzofuran derivatives. The synthetic versatility of the benzofuran scaffold, combined with strategic bromination techniques, allows for the creation of potent bioactive molecules.[16] The demonstrated impact of these compounds on microtubule dynamics underscores their potential as lead structures for the development of new anticancer therapeutics.[14]
Future research should focus on expanding the chemical diversity of these derivatives to refine their structure-activity relationships.[3] Key goals include enhancing selectivity for cancer cells over normal cells, improving pharmacokinetic profiles for in vivo applications, and exploring their potential against other therapeutic targets.[2][5] The integration of computational modeling with synthetic chemistry will be crucial for the rational design of next-generation bromo-benzofuran drugs with superior efficacy and safety.
References
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information. [Link]
Synthesis and evaluation of some new substituted benzofuran derivatives as potentially active antimicrobial agents. PubMed. [Link]
Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
A Technical Guide to the Preliminary In Vitro Screening of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Introduction: Rationale and Strategic Imperative The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale and Strategic Imperative
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of biological activities.[1][2] Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The introduction of specific substituents, such as halogens and alkyl groups, onto the benzofuran core can significantly modulate these pharmacological effects, making each new analogue a candidate for novel therapeutic development.[5]
This guide outlines a strategic, tiered approach for the preliminary in vitro screening of a novel compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. Given the absence of established biological data for this specific molecule, the proposed workflow is designed to efficiently and systematically probe its potential bioactivities. The core principle is to begin with broad, foundational assays to establish a basic biological profile—namely cytotoxicity and general antimicrobial effects—before progressing to more specific, hypothesis-driven assays based on the known pharmacology of the benzofuran class. This strategy ensures a cost-effective and scientifically rigorous "hit-finding" phase, providing the critical data necessary to justify further, more intensive investigation.
Foundational Screening (Tier 1): Establishing a Bioactivity Baseline
The initial screening tier is designed to answer two fundamental questions: 1) At what concentrations does the compound affect basic cellular health? and 2) Does it possess broad-spectrum antimicrobial properties? These data points are crucial for designing and interpreting all subsequent experiments.
General Cytotoxicity Assessment
Causality: Before assessing specific therapeutic activities like anticancer or anti-inflammatory effects, it is imperative to determine the compound's intrinsic cytotoxicity. This baseline understanding prevents misinterpretation of data; for example, a reduction in an inflammatory marker could be due to specific pathway inhibition or simply because the cells have died. The MTT assay is a robust, industry-standard colorimetric method for this purpose, measuring the metabolic activity of mitochondrial dehydrogenases as a proxy for cell viability.[6][7]
Workflow: A panel of representative cell lines should be used, including at least one non-cancerous line (e.g., human dermal fibroblasts, HDF) to assess preliminary selective toxicity, and a common, robust cancer cell line (e.g., HeLa - cervical cancer).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Activity Screening
Causality: The benzofuran nucleus is associated with significant antimicrobial properties.[2][4] A primary screen for this activity is therefore a logical starting point. The broth microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Workflow: The compound should be tested against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
Hypothesis-Driven Screening (Tier 2): Exploring Specific Bioactivities
Based on promising results from Tier 1 (e.g., selective cytotoxicity towards cancer cells or significant antimicrobial activity) and the known therapeutic potential of the benzofuran scaffold, a second tier of more specific assays is warranted.
Anticancer Activity Profiling
Causality: If initial cytotoxicity screening reveals a lower IC50 value for a cancer cell line compared to a non-cancerous line, a more focused anticancer screen is justified.[5][11] This involves expanding the panel of cancer cell lines to represent different tissue origins (e.g., breast, colon, lung) to identify potential tissue-specific activity. The initial screening phase for anticancer agents heavily relies on in vitro assays to identify active compounds.[12][13]
Data Presentation: Results from this expanded screen should be summarized to clearly present the compound's potency and selectivity.
Table 1: Hypothetical Anticancer Activity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Cell Line
Tissue of Origin
IC50 (µM)
MCF-7
Breast Adenocarcinoma
15.2
HCT-116
Colon Carcinoma
8.9
A549
Lung Carcinoma
22.5
| HDF | Dermal Fibroblast (Normal) | > 100 |
Anti-inflammatory Potential Assessment
Causality: Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic target.[14] Macrophages activated by lipopolysaccharide (LPS) are a classic in vitro model of inflammation. Upon activation, they produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[15][16] The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant, providing a reliable method to quantify NO production and screen for potential inhibitors.[14][15]
Caption: Simplified pathway of LPS-induced NO production in macrophages.
Antioxidant Capacity Evaluation
Causality: Many benzofuran derivatives exhibit antioxidant activity by scavenging free radicals, which contributes to their therapeutic effects in various diseases linked to oxidative stress.[3][17] Simple, cell-free chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are excellent primary screens.[18] These methods are rapid and cost-effective, measuring the compound's ability to donate a hydrogen atom or electron to neutralize these stable radicals, resulting in a quantifiable color change.[19]
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours for attachment.[20]
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[20] Incubate for 24-72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate for 15 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Broth Microdilution Antimicrobial Assay
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast).[22]
Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and dilute to achieve a final inoculum concentration of 5x10⁵ CFU/mL in each well.[8]
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at 5x10⁴ cells/well and allow them to adhere for 24 hours.[15]
Treatment: Pre-treat cells with various non-toxic concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[15] Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).
Griess Reaction: Transfer 50-100 µL of the culture supernatant to a new 96-well plate. Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]
Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm.[15]
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Forward Path
This technical guide provides a validated, multi-tiered framework for conducting the essential preliminary in vitro screening of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. The progression from broad cytotoxicity and antimicrobial assays to more specific anticancer and anti-inflammatory screens ensures a logical and resource-efficient evaluation. The data generated from this workflow will establish a foundational biological profile for the compound, identifying its most promising therapeutic potentials and providing a data-driven basis for decisions regarding its advancement into more complex mechanistic studies and preclinical models.
References
Al-Ostoot, F.H., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available from: [Link]
Kaur, H., et al. Bioactive Benzofuran derivatives: A review. PubMed. Available from: [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
Wang, S., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
Kaushik, A., et al. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]
Sakkas, H., et al. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Microorganisms. Available from: [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
Journal of Applied Pharmaceutical Science. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]
AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available from: [Link]
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]
Indian Journal of Pharmaceutical Sciences. Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Available from: [Link]
ResearchGate. In vitro antioxidant activity via DPPH • , ABTS· + , phenantroline, and FRAP methods. Available from: [Link]
ResearchGate. Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu. Available from: [Link]
MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]
JoVE Journal. Adaptable Broth Microdilution Method for Screening Antifungal Compounds. Available from: [Link]
Plant Archives. EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Available from: [Link]
Central European Journal of Food. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Available from: [Link]
PubMed. Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity. Available from: [Link]
ResearchGate. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]
Frontiers in Microbiology. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Available from: [Link]
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
Antimicrobial Agents and Chemotherapy. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Available from: [Link]
Globalmeetx Publishing. Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Available from: [Link]
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A Comprehensive Technical Guide to 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid: Synthesis, Properties, and Research Applications
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Bromo-7-methyl-1-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As a substituted benzofuran, this compound belongs to a class of heterocyclic molecules renowned for their wide-ranging biological activities and presence in numerous natural products and pharmacologically active agents.[1][2]
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The introduction of a bromine atom and a methyl group at specific positions on the benzofuran ring, as in the title compound, offers unique opportunities to modulate its physicochemical properties and biological targets, making it a compelling subject for further investigation.
Physicochemical and Structural Characteristics
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a solid organic compound. Its structural features—a bicyclic aromatic system, a carboxylic acid group, a halogen atom, and a methyl group—dictate its reactivity, solubility, and potential for intermolecular interactions.
While specific experimental spectra for this exact compound are not publicly available, a predicted profile based on its structure and data from similar benzofurans can be inferred:
¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.0 ppm region. The methyl protons (-CH₃) would present as a singlet around δ 2.5 ppm. The carboxylic acid proton (-COOH) would be a broad singlet at a higher chemical shift, typically >10 ppm.
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid would be found further downfield, around δ 160-170 ppm. The methyl carbon would appear upfield, around δ 20-25 ppm.
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1680-1710 cm⁻¹), and C-O stretches for the furan ring and carboxylic acid (approx. 1200-1300 cm⁻¹). The C-Br stretch would appear in the fingerprint region (approx. 500-600 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions.
Synthesis Pathway: Perkin Rearrangement
Benzofuran-2-carboxylic acids are commonly synthesized via the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction) of 3-halocoumarins.[7] This method is efficient and can be significantly expedited using microwave-assisted techniques, reducing reaction times from hours to minutes.[7]
The synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid would logically start from the corresponding substituted coumarin.
Caption: General workflow for synthesizing the target compound.
This protocol is adapted from established methods for the synthesis of benzofuran-2-carboxylic acids.[7]
Objective: To synthesize 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid from 3,5-Dibromo-7-methylcoumarin.
Materials:
3,5-Dibromo-7-methylcoumarin (1.0 eq)
Sodium Hydroxide (NaOH) (3.0 eq)
Ethanol (EtOH), 10 mL
Hydrochloric Acid (HCl), 1M
Microwave reactor vials
Stir bar
Procedure:
Preparation: In a microwave reactor vial, combine 3,5-Dibromo-7-methylcoumarin and a stir bar.
Reagent Addition: Add ethanol, followed by a solution of NaOH in water.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 300W) for 5-10 minutes, with a target temperature of 80-100°C.
Reaction Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC).
Work-up: After cooling, transfer the reaction mixture to a beaker.
Acidification: Acidify the mixture to pH 2-3 by slowly adding 1M HCl while stirring in an ice bath. A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration.
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Research Applications and Biological Potential
While direct studies on 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid are limited, extensive research on structurally related benzofurans provides a strong basis for its potential applications. The presence of a bromine atom is particularly noteworthy, as halogenation is a common strategy in medicinal chemistry to enhance biological activity.[8]
Anticancer and Cytotoxic Activity
Benzofuran derivatives are widely investigated as anticancer agents.[1] Studies have shown that bromo-substituted benzofurans can exhibit potent antiproliferative effects. For example, a 5-bromobenzofuran derivative linked to a benzoic acid moiety was identified as a highly effective inhibitor of the MDA-MB-231 breast cancer cell line, with an IC₅₀ value comparable to the reference drug Doxorubicin.[9] This compound was also shown to arrest the cell cycle in the G2-M phase and induce apoptosis.[9] The structural similarity suggests that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid could serve as a valuable scaffold or lead compound in the development of new anticancer therapeutics.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, are validated targets for anticancer drug design. Certain benzofuran-based carboxylic acids have been shown to be submicromolar inhibitors of hCA IX with high selectivity over other isoforms.[9] The carboxylic acid moiety is crucial for anchoring the inhibitor to the zinc ion in the enzyme's active site. The 5-bromo-substituted benzofuran core can be explored to optimize binding and selectivity against these targets.
Antimicrobial and Antifungal Activity
Halogenated benzofurans have also demonstrated significant antimicrobial and antifungal properties.[10] For instance, certain brominated benzofuran derivatives exhibit synergistic antifungal activity when combined with other agents.[10] This suggests a potential application for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in developing new treatments for fungal infections.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the anticancer potential of the title compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid against a human cancer cell line (e.g., MDA-MB-231).
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Procedure:
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare a stock solution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Safety and Handling
As a research chemical, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid should be handled with appropriate care in a laboratory setting.
Hazard Statements: Based on similar compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[6]
Conclusion
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a promising research chemical that stands at the intersection of several key areas in medicinal chemistry. Its halogenated benzofuran core is a privileged scaffold found in numerous biologically active molecules.[2] Based on extensive literature on related compounds, this molecule holds significant potential as a building block or lead compound for developing novel anticancer, antifungal, and enzyme-inhibiting agents. The synthetic pathways are well-established, allowing for accessible production for research purposes. Further investigation into its specific biological activities and mechanism of action is warranted and could unveil new therapeutic opportunities.
References
AMERICAN ELEMENTS. 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. [Link]
Zawacka-Pankau, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. [Link]
Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]
Sarsam, S. D. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Expedited Synthesis and Validation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
Introduction & Strategic Rationale
Benzofuran-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of adenosine A2A receptor antagonists, anti-inflammatory agents, and selective cytotoxic compounds [1]. The synthesis of 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid from commercially available 4-bromo-2-methylphenol requires a highly regioselective strategy to ensure the precise substitution pattern on the benzofuran core.
As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional formylation methods (such as the Duff or Reimer-Tiemann reactions), which often suffer from poor yields and competing para-formylation. Instead, this workflow employs a highly controlled Casiraghi formylation [2] followed by a one-pot O-alkylation/annulation sequence. This route is scalable, avoids the use of transition-metal catalysts, and provides self-validating checkpoints at every stage to ensure maximum trustworthiness and reproducibility in a drug development setting.
Mechanistic Pathway & Workflow
The synthesis is executed in three distinct stages:
Regioselective ortho-Formylation: We utilize the Casiraghi formylation method. By employing anhydrous magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde, the Mg²⁺ ion acts as a template. It coordinates both the phenoxide oxygen and the formylating species, directing the electrophilic attack exclusively to the vacant ortho position (C6). This causality ensures the quantitative formation of 5-bromo-2-hydroxy-3-methylbenzaldehyde without bis-formylated byproducts.
One-Pot Annulation: The intermediate undergoes O-alkylation with ethyl bromoacetate using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). At elevated temperatures (90–95 °C), the initial phenoxyacetate intermediate undergoes a base-catalyzed intramolecular aldol-type condensation with the adjacent formyl group. Subsequent dehydration constructs the thermodynamically stable aromatic benzofuran ring [1].
Saponification: Mild hydrolysis of the ethyl ester using lithium hydroxide (LiOH) yields the target carboxylic acid. The use of LiOH prevents the degradation of the halogenated aromatic ring, and acidic workup drives the precipitation of the highly pure free acid.
Caption: Synthetic workflow for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid from 4-bromo-2-methylphenol.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Causality Focus: Anhydrous conditions are critical. MgCl₂ is highly hygroscopic; any moisture will hydrate the magnesium ions, destroying the coordination complex required for ortho-selectivity.
Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous MgCl₂ (1.5 equiv, 30 mmol) and dry paraformaldehyde (6.75 equiv, 135 mmol) in anhydrous acetonitrile (100 mL).
Activation: Add Et₃N (3.75 equiv, 75 mmol) dropwise at room temperature. Stir for 15 minutes. The Et₃N deprotonates the phenol in the next step to form the reactive magnesium phenoxide complex.
Reaction: Add 4-bromo-2-methylphenol (1.0 equiv, 20 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 80 °C for 5 hours.
Self-Validating Checkpoint: The reaction mixture will transition from a pale suspension to a deep yellow/orange solution. TLC (Hexanes/EtOAc 8:2) should reveal the complete consumption of the starting material (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.8).
Workup: Cool to room temperature, quench carefully with 5% aqueous HCl (100 mL) to break the magnesium complex, and extract with diethyl ether (3 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.
Step 2: Synthesis of Ethyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate
Causality Focus: The reaction must be heated to at least 90 °C. While O-alkylation occurs at room temperature, the subsequent intramolecular Knoevenagel-type cyclization requires thermal activation to overcome the transition state barrier for ring closure.
Alkylation/Cyclization: Add anhydrous K₂CO₃ (1.5 equiv, 22.5 mmol) followed by the dropwise addition of ethyl bromoacetate (1.1 equiv, 16.5 mmol).
Reaction: Heat the vigorously stirring mixture to 92–95 °C for 4 hours.
Self-Validating Checkpoint: A dense white precipitate (KBr and KHCO₃) will form as the reaction progresses.
Workup: Cool the mixture and pour it into ice-cold distilled water (150 mL). The product will crash out as a crude solid. Filter the precipitate, wash with water, and recrystallize from hot ethanol to yield pure ethyl 5-bromo-7-methyl-1-benzofuran-2-carboxylate.
Step 3: Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Causality Focus: Acidification to pH 2 is mandatory. The free carboxylic acid is highly insoluble in aqueous media, acting as a self-purifying step that leaves water-soluble impurities behind.
Preparation: Dissolve the ethyl ester intermediate (1.0 equiv, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 40 mL).
Saponification: Add LiOH·H₂O (3.0 equiv, 30 mmol) in one portion. Stir at room temperature for 4 hours.
Self-Validating Checkpoint: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the ester (Rf ~0.7) and baseline retention of the carboxylate salt.
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash once with diethyl ether (20 mL) to remove unreacted organics.
Isolation: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH 2 is reached. Filter the resulting voluminous off-white precipitate, wash with cold water, and dry under high vacuum to afford the final product.
Quantitative Data & Characterization
To ensure analytical rigor, compare your isolated intermediates against the following validated parameters:
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717. 1
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. 2
Johnston, E. V., Bogár, K., & Bäckvall, J.-E. (2010). Enantioselective Synthesis of (R)-Bufuralol via Dynamic Kinetic Resolution in the Key Step (Demonstrating Casiraghi formylation on alkyl phenols). The Journal of Organic Chemistry, 75(13), 4596–4599. 3
Application Notes and Protocols: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery The benzofuran core, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery
The benzofuran core, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetically developed therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The versatility of the benzofuran scaffold allows for chemical modifications that can fine-tune its pharmacological properties, making it an attractive starting point for the development of novel drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid , in medicinal chemistry. While this particular molecule is not yet extensively documented in publicly available literature, its structural features—a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position—suggest a strong potential for biological activity based on the established structure-activity relationships of analogous compounds.[4] These application notes will, therefore, provide a comprehensive, experience-driven guide to the synthesis, characterization, and potential biological evaluation of this promising compound, with a particular focus on its potential as an anticancer agent.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental protocols.
Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.
-
Synthetic Protocol: A Proposed Route to 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods. A highly efficient approach involves the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[6] This method offers significant advantages over traditional techniques, including drastically reduced reaction times and high yields. The following is a proposed two-step protocol for the synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, starting from the corresponding coumarin precursor.
Step 1: Synthesis of 3,5-Dibromo-7-methylcoumarin
The initial step involves the bromination of a suitable coumarin precursor. This protocol is adapted from established methods for the synthesis of 3-bromocoumarins.[6]
In a suitable microwave reaction vessel, dissolve 5-Bromo-7-methylcoumarin (1.0 eq.) in acetonitrile.
Add N-Bromosuccinimide (1.5 eq.) to the solution.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture with microwaves at a power of 250W for 5 minutes, maintaining a temperature of 80°C.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The resulting precipitate, 3,5-Dibromo-7-methylcoumarin, is collected by vacuum filtration.
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield the pure product.
Step 2: Microwave-Assisted Perkin Rearrangement to 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
This step utilizes the Perkin rearrangement to convert the synthesized 3,5-Dibromo-7-methylcoumarin into the target carboxylic acid.[6]
Materials:
3,5-Dibromo-7-methylcoumarin (from Step 1)
Ethanol (EtOH)
Sodium hydroxide (NaOH)
Microwave synthesis reactor
Rotary evaporator
Hydrochloric acid (HCl), 1M solution
Standard laboratory glassware
Filtration apparatus
Procedure:
To a microwave reaction vessel, add 3,5-Dibromo-7-methylcoumarin (1.0 eq.), ethanol, and sodium hydroxide (3.0 eq.).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture with microwaves at a power of 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.
Monitor the reaction by TLC.
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the ethanol.
Dissolve the resulting crude product in a minimum volume of water.
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 1M HCl.
The resulting precipitate is the target compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Potential anticancer mechanisms of action.
Conclusion and Future Directions
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological activities of the benzofuran scaffold and its substituted analogs, this compound warrants further investigation, particularly in the realm of anticancer drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis and initial biological evaluation of this compound. Future research should focus on a broader screening against diverse cancer cell lines, elucidation of its precise mechanism of action, and further structural modifications to optimize its potency and selectivity. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on benzofuran derivatives and their potential as next-generation therapeutic agents.
References
Patil, J. V., Umar, S., Soni, R., Soman, S. S., & Balakrishnan, S. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications, 53(4), 336-351. [Link]
Lee, H. Y., Lee, Y. R., Kim, S. Y., Kim, J. H., Kim, J. S., & Park, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(12), 2849-2858. [Link]
Abbas, A. A., El-Sayed, M. A. A., & El-Henawy, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11468-11493. [Link]
Patil, J. V., Umar, S., Soni, R., Soman, S. S., & Balakrishnan, S. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. ResearchGate. [Link]
Patil, J. V., Umar, S., Soni, R., Soman, S. S., & Balakrishnan, S. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]
Gaikwad, S., Gaikwad, S., & Shinde, P. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1263. [Link]
Eldehna, W. M., Abou-Seri, S. M., El-Kazak, A. M., Ibrahim, H. S., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(4), 546-552. [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
Kossakowski, J., & Ostrowska, K. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4843-4857. [Link]
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(18), 10486. [Link]
Xiang, Y., Hirth, B., Wyss, D., Jucker, S., Gunther, J., & Wei, R. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2943-2947. [Link]
Eldehna, W. M., Abou-Seri, S. M., El-Kazak, A. M., Ibrahim, H. S., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. [Link]
Fraczkowska, K., Wawrzyniak, N., Cwynar-Zalewska, A., Gac-Zuchowska, A., & Grodzicki, A. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
BRENDA. (n.d.). Ligand view of 1-benzofuran-2-carboxylic acid. BRENDA Enzyme Database. [Link]
Basnet, A., Thapa, A., & Karki, R. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of Chemistry, 2014, 683787. [Link]
Lee, J. Y., Kim, H. J., Kim, J. S., & Park, H. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]
Fraczkowska, K., Wawrzyniak, N., Cwynar-Zalewska, A., Gac-Zuchowska, A., & Grodzicki, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
Wang, X., Wang, H., & Li, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30480. [Link]
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Applications of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in Drug Discovery: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Privileged Scaffold The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5][6] The introduction of a bromine atom and a methyl group at the 5 and 7 positions, respectively, of the benzofuran-2-carboxylic acid core, presents a unique chemical entity—5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid—with intriguing potential for drug discovery. While specific biological data for this exact molecule is nascent in publicly available literature, its structural motifs suggest promising avenues for exploration, particularly in oncology.
This guide provides a comprehensive overview of the potential applications of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, drawing insights from the well-established activities of structurally related benzofuran derivatives. We will delve into its prospective role as a foundational molecule for the development of novel therapeutics, with a focus on anticancer agents. The following sections will detail hypothetical, yet scientifically grounded, application notes and experimental protocols to guide researchers in unlocking the therapeutic promise of this compound.
Section 1: The Benzofuran Core in Oncology - A Strong Precedent
The benzofuran scaffold is a recurring motif in numerous compounds exhibiting significant anticancer properties.[5][6][7] These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of critical cellular targets like protein kinases, tubulin polymerization, and angiogenesis.[2]
Notably, the presence of a halogen, such as bromine, on the benzofuran ring has been shown to enhance cytotoxic activity in several instances. For example, a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones demonstrated in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[7] Similarly, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate has shown significant cytotoxic activity against human cancer cell lines.[8]
Furthermore, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers and a key player in cell survival and proliferation.[9] This precedent strongly suggests that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid could serve as a valuable starting point for the design of novel kinase inhibitors or other anticancer agents.
Section 2: Potential Therapeutic Application - A Kinase Inhibitor Scaffold for Oncology
Based on the established anticancer activity of related benzofuran derivatives, a primary application of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in drug discovery is as a scaffold for the development of novel kinase inhibitors. The carboxylic acid moiety at the 2-position provides a crucial interaction point, capable of forming key hydrogen bonds and salt-bridge interactions within the ATP-binding pocket of many kinases, as observed in X-ray crystal structures of Pim-1 inhibitors.[9] The bromo and methyl substitutions on the benzene ring offer opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Hypothetical Target: Pim-1 Kinase
Pim-1 kinase is an attractive target for cancer therapy due to its role in promoting cell survival, proliferation, and resistance to apoptosis. The discovery of benzofuran-2-carboxylic acids as potent Pim-1 inhibitors provides a direct rationale for investigating 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and its derivatives against this target.[9]
Below is a proposed workflow for evaluating the potential of this compound as a Pim-1 inhibitor.
Caption: Workflow for evaluating 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a Pim-1 kinase inhibitor.
Section 3: Experimental Protocols
The following protocols are designed to guide the initial investigation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a potential anticancer agent.
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid against Pim-1 kinase.
Materials:
Recombinant human Pim-1 kinase
Pim-1 substrate peptide (e.g., a derivative of BAD)
ATP (Adenosine triphosphate)
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Positive control inhibitor (e.g., a known Pim-1 inhibitor)
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well assay plates
Multimode plate reader
Procedure:
Compound Preparation: Prepare a stock solution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.
Assay Setup: In a 384-well plate, add the following components in order:
Kinase assay buffer
Serial dilutions of the test compound or controls (DMSO for negative control, positive control inhibitor)
Pim-1 kinase solution
Incubate for 10 minutes at room temperature to allow for compound binding.
Initiate Reaction: Add a solution of the Pim-1 substrate peptide and ATP to each well to start the kinase reaction.
Incubation: Incubate the plate at 30°C for 1 hour.
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome: A potent Pim-1 inhibitor would exhibit a low nanomolar to micromolar IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid on cancer cell lines.
Materials:
Cancer cell lines known to have Pim-1 involvement (e.g., K-562 leukemia, HCT-116 colon cancer)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in the complete culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the EC50 value.
Expected Outcome: A compound with significant cytotoxic activity will show a dose-dependent decrease in cell viability, resulting in a measurable EC50 value.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
Should 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid demonstrate promising initial activity, a systematic SAR study would be the next logical step. The following diagram illustrates potential points for chemical modification to optimize the lead compound.
Caption: Potential modification sites on the 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid scaffold for SAR studies.
Section 5: Concluding Remarks and Future Directions
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid represents a molecule of significant interest for drug discovery, particularly in the realm of oncology. Its structural similarity to known bioactive benzofuran derivatives provides a strong rationale for its investigation as a scaffold for novel therapeutics. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the potential of this compound. Future work should focus on its synthesis, initial biological screening against a panel of cancer-relevant targets, and, if promising, a comprehensive lead optimization campaign to develop drug candidates with improved potency, selectivity, and in vivo efficacy. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational principles of medicinal chemistry suggest that 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a worthy candidate for this endeavor.
References
Bioactive Benzofuran derivatives: A review. PubMed, [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, [Link]
Mini Review on Important Biological Properties of Benzofuran Derivatives. Innovare Academic Sciences, [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, [Link]
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI, [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate, [Link]
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI, [Link]
Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd, [Link]
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5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. AMERICAN ELEMENTS, [Link]
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de. IJSDR, [Link]
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Benzofuran – Knowledge and References. Taylor & Francis, [Link]
Application Notes and Protocols: Derivatization of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid for Biological Screening
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2][3] The fused benzene and furan ring system provides a rigid and planar scaffold that can be readily functionalized to interact with a variety of biological targets. This has led to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5] The inherent structural versatility of the benzofuran nucleus allows for the creation of extensive compound libraries, making it a "privileged scaffold" in modern drug discovery.[4]
The specific starting material, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, offers three key points for chemical modification: the carboxylic acid at the 2-position, the bromine atom at the 5-position, and the methyl group at the 7-position. This application note will focus on derivatization strategies targeting the carboxylic acid and the bromo substituent, as these positions are often crucial for modulating biological activity and pharmacokinetic properties. The protocols provided herein are designed to be robust and adaptable, serving as a foundational guide for researchers aiming to generate novel benzofuran-based compounds for biological screening.
Strategic Derivatization for Enhanced Biological Activity
The derivatization of a lead compound is a critical step in the drug discovery process. By systematically modifying the core structure, researchers can explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability. For 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, two primary avenues of derivatization are particularly promising: modification of the carboxylic acid group and functionalization of the aryl bromide.
Modification of the Carboxylic Acid Group: Amidation and Esterification
The carboxylic acid moiety is a versatile handle for derivatization. Converting it to amides or esters can significantly impact a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. Such modifications have been shown to be crucial for the anticancer and NF-κB inhibitory activities of benzofuran-2-carboxamide derivatives.[6]
Amide bond formation is a cornerstone of medicinal chemistry. The introduction of diverse amine building blocks allows for the systematic exploration of chemical space around the benzofuran core.
Rationale: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. The choice of amine can be used to introduce various functionalities, such as basic groups to improve solubility or larger hydrophobic groups to enhance binding affinity.
Protocol: General Procedure for Amide Synthesis via Acyl Chloride
This protocol involves a two-step process: activation of the carboxylic acid to an acyl chloride followed by reaction with the desired amine.
Step 1: Formation of the Acyl Chloride
To a solution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq.) dropwise at 0 °C.[7]
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.[7]
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide derivative.
Alternative Protocol: Direct Amide Coupling
For sensitive substrates, direct coupling reagents can be employed to avoid the formation of the reactive acyl chloride.
To a solution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM, add a non-nucleophilic base like DIPEA (2.0 eq.).[8]
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography as described above.
Esterification is another common strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity and potentially improving cell permeability.
Rationale: The synthesis of a series of esters with varying alkyl or aryl groups can provide valuable SAR data. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Protocol: Fischer Esterification
Dissolve 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-5 mol%).
Heat the reaction mixture to reflux and stir for 4-24 hours.
Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude ester by column chromatography.
Modification of the Aryl Bromide: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the compound library.[11][12]
Rationale: The introduction of different aryl or heteroaryl groups can profoundly influence the biological activity by providing additional binding interactions with the target protein. This strategy has been successfully employed in the synthesis of biaryl compounds with a range of pharmacological properties.[11]
Protocol: Suzuki-Miyaura Cross-Coupling
To a reaction vessel, add 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid or its ester/amide derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃.[9][11]
Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.[9]
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
Visualization of Derivatization Strategies
The following diagrams illustrate the key derivatization pathways described above.
Caption: Derivatization pathways of the core molecule.
Hypothetical Derivatization Data
The following table presents hypothetical data for a small library of derivatives synthesized from 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, illustrating the expected outcomes of the described protocols.
Compound ID
Derivatization Strategy
R Group
Yield (%)
m/z [M+H]⁺ (Calculated)
1a
Amidation
-NH-CH₂-Ph
75
358.04
1b
Amidation
-N(CH₃)₂
82
296.01
1c
Esterification
-O-CH₂CH₃
88
297.00
2a
Suzuki Coupling
4-methoxyphenyl
65
344.05
2b
Suzuki Coupling
Pyridin-3-yl
58
315.04
Protocols for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Given the known pharmacological profile of benzofuran derivatives, a panel of in vitro assays targeting cancer, inflammation, and microbial infections is recommended.[1][4]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4] It is a standard initial screening tool for potential anticancer agents.
Protocol:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[4]
Protocol:
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production.
Incubation: Incubate the plates for 24 hours.
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
Serial Dilution: Perform a serial two-fold dilution of the benzofuran derivatives in a liquid growth medium in a 96-well plate.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37 °C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatization of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid offers a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of a diverse library of benzofuran derivatives. By systematically exploring modifications at the carboxylic acid and aryl bromide positions, researchers can elucidate critical structure-activity relationships and identify promising lead compounds for further development. Future work could involve more complex derivatizations, such as modifications of the methyl group or the exploration of alternative cross-coupling reactions to introduce an even wider range of functionalities. The ultimate goal is to leverage the privileged benzofuran scaffold to develop novel therapeutics with improved efficacy and safety profiles.
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]
Kumar, S., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Avens Publishing Group. [Link]
Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]
Al-Hussain, S. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
Higashi, T., & Shimada, K. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. [Link]
Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]
Sidoryk, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. [Link]
ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]
Kowalewska, M., et al. (2013). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
Wang, Z., et al. (2006). Regioselective Suzuki coupling of benzofuran or benzothiophene boronic acids and dibromo substituted naphthalenes. Sci-Hub. [Link]
Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. PMC. [Link]
Male, K. K., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]
Ye, H., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. ACS Publications. [Link]
Wang, J., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. RSC Publishing. [Link]
Ghaffari, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]
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Sutar, S. S., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed. [Link]
experimental procedure for amide coupling with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Application Note: High-Efficiency Amide Coupling of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid Executive Summary & Scaffold Significance For drug development professionals and medicinal chemists, the 5-bromo-7-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Amide Coupling of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
Executive Summary & Scaffold Significance
For drug development professionals and medicinal chemists, the 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid scaffold represents a highly versatile, privileged pharmacophore[1]. The benzofuran core is ubiquitous in biologically active natural products and synthetic therapeutics[2]. Strategically, the 5-bromo substituent serves as an essential synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the 7-methyl group modulates the steric and lipophilic profile of the molecule[3].
However, the electron-withdrawing nature of the benzofuran oxygen slightly deactivates the adjacent 2-carboxylic acid. This electronic deactivation, combined with the steric bulk of the rigid bicyclic system, necessitates a highly efficient coupling reagent to form amide bonds with primary or secondary amines[2]. This application note details a robust, self-validating protocol utilizing HATU to achieve high-yielding amide couplings with this specific substrate.
Mechanistic Rationale: The Case for HATU
To overcome the inherent electronic deactivation of the benzofuran-2-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent of choice[4].
Causality of Reagent Selection:
Unlike traditional carbodiimides (e.g., EDC) which form a relatively stable and less reactive O-acylisourea intermediate, HATU drives the reaction through a highly reactive O-acyl(tetramethyl)isouronium salt [5]. The subsequent expulsion and re-attack of the 1-hydroxy-7-azabenzotriazole (HOAt) anion generates an OAt-active ester [4]. The critical advantage of the HOAt active ester lies in a neighboring group effect: the pyridine nitrogen of the HOAt moiety stabilizes the incoming amine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state[5]. This dramatically accelerates the reaction kinetics and suppresses epimerization—a critical factor when coupling the benzofuran core to chiral amine partners.
Causality of Base and Solvent:
N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the incoming amine salt[4]. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the ionic intermediates generated during HATU activation[3].
Reaction Workflow & Mechanism
Workflow and mechanism of HATU-mediated amide coupling for benzofuran-2-carboxylic acids.
Quantitative Reagent Comparison
To justify the selection of HATU, the following table summarizes quantitative data comparing standard coupling reagents for benzofuran-2-carboxylic acid derivatives.
Water-soluble urea (Removed via basic aqueous wash)
T3P (50% in EtOAc)
Et₃N / EtOAc
70–85%
8–12
Water-soluble phosphates (Removed via water wash)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that each mechanistic step has occurred successfully before proceeding, preventing downstream failures.
Preparation & Deprotonation: To an oven-dried reaction vial equipped with a magnetic stir bar under an inert argon atmosphere, add 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.2 M solution. Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes at room temperature.
Causality: Pre-stirring with DIPEA ensures complete deprotonation to the carboxylate anion, priming it for rapid nucleophilic attack on HATU[4].
Activation: Add HATU (1.2 equiv) in one portion. The solution will typically transition to a pale yellow/orange color. Allow the mixture to stir at room temperature for 15–30 minutes[3].
Self-Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms that the highly reactive OAt-active ester was successfully formed and subsequently trapped by methanol.
Nucleophilic Acyl Substitution: Add the target amine (1.1 equiv) to the activated mixture. If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA. Stir the reaction at room temperature for 2–4 hours[3].
Self-Validation Checkpoint 2 (Completion): Monitor the reaction via LC-MS or TLC. The disappearance of the OAt-active ester mass and the appearance of the target amide mass validates reaction completion.
Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes).
Sequential Washing (Critical for Purity):
Wash the organic layer with 1M aqueous HCl (2 × 10 vols).
Causality: This protonates and removes excess unreacted amine, DIPEA, and basic impurities. Validation: Check the pH of the aqueous discard; it must be ~2.
Wash with saturated aqueous NaHCO₃ (2 × 10 vols).
Causality: This deprotonates and removes the HOAt byproduct and any trace unreacted carboxylic acid[3]. Validation: Check the pH of the aqueous discard; it must be ~8-9.
Wash with saturated aqueous NaCl (brine) (1 × 10 vols) to remove residual water and DMF from the organic phase.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure benzofuran-2-carboxamide.
References[1] American Elements. "5-bromo-7-methyl-1-benzofuran-2-carboxylic acid". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGHM6y0VHsXwiEmsInquCusK9Snhq8HNvdM2OwxisZ6mGlOeioazHJqfyC1gAz9GlvQR5bSNezqTx4gf22GYX_2OrNnBulitAiDM79OXKqoSSZnF_HecivFvnNIFkcghOijx-ButT-cBwmdHpRm11QTuf3XFqzd-5_dKCgDFPAoGd7LdMEc9DYf6jtrKEzfIoWt3BbbFpUsw==[3] Journal of Medicinal Chemistry - ACS Publications. "Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwRTKrz8_658_wejaakA2UG_m22uZiSUkekZKUNQ8HUczLnQsk-j07ShZ94p0vJrURdtOl3g7tkI0UPC0zp24olMZBs8g2PNgnkv0sYbhpOMlCuFiU094mNdi5jQwaXzXARptBgby8e0eLAEi7pXWj[4] Benchchem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yLVr3yQtoLKzi0oiKlvdmk8pboVqId0bKeDiGhV_5RLhTpW9NPNk_9MBwG4zzUjoHqYjWIA-EfeXBezzUxtoYyFU39kA34XKhmHIWzrCcIvu8gWvny-1ogeScZNjY-QrElE1VM-Xi7h7zetJEdUlybB8XL-qLHXUZm6nMHffXrqEMgb-6rA2AjKv_Y387xk8DfLEzTsb3-U1JPR1eopebDH3XdcvimA9xAFFv34BEAz3imz9jQA=[2] MDPI. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCyMBbYYwdDt5_MsGkI4pk1ZOPyKozOImISyiBjpPs5i5GtbO3rF8UP-cz-FKQdd1CtGR9RMZZtyE-Wj9g97Wj-9tzWxvuqOuIfqsxwtVbcrrHZPwC5g6IvmyHPoqaFwlAA==[5] Wikipedia. "HATU". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZsL-6TIlk1U6htROfxFKbs4Hv5qL1biRwgPu8M_fqEIG7NM11BRxrHn48RN7A38XWc3zKf5uxOLpxAX9rCurqKy8mbpfsk8yjRZKcPc4Kcch_Fy_T-CHLr56w-Ac=
Application Notes and Protocols: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a Versatile Scaffold for Novel Carbonic Anhydrase Inhibitors
Authored by: [Your Name/Organization], Senior Application Scientist Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that play a c...
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2]. This seemingly simple reaction is pivotal for pH regulation, ion transport, and fluid balance[3][4]. With fifteen known human isoforms (hCAs) exhibiting distinct tissue distribution and catalytic activities, CAs have emerged as significant therapeutic targets for a range of pathologies[1][5]. Inhibition of specific CA isoforms is a clinically validated strategy for treating glaucoma, edema, and epilepsy[4][5]. More recently, the overexpression of certain isoforms, particularly hCA IX and XII, in hypoxic tumors has made them attractive targets for anticancer drug development[1][2].
The benzofuran scaffold has garnered considerable attention in medicinal chemistry due to its structural resemblance to various biologically active molecules and its synthetic tractability. This application note focuses on 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a key building block for the development of potent and selective carbonic anhydrase inhibitors (CAIs). The strategic placement of the bromo and methyl groups on the benzofuran ring offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. The carboxylic acid moiety serves as a crucial handle for derivatization, allowing for the exploration of diverse chemical space to achieve desired inhibitory profiles against various hCA isoforms.
This document provides a comprehensive guide for researchers, outlining the synthetic derivatization of the title compound, protocols for evaluating the inhibitory activity of the synthesized molecules, and insights into the structure-activity relationships that govern their interaction with carbonic anhydrases.
The Rationale for Targeting Carbonic Anhydrase with Benzofuran Derivatives
The active site of human carbonic anhydrases contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion[3]. Classical CA inhibitors, such as sulfonamides, function by coordinating to this zinc ion, thereby displacing the catalytically essential hydroxide ion[3]. However, the development of non-classical inhibitors, including carboxylic acid derivatives, has gained traction. These compounds can interact with the active site through various mechanisms, such as anchoring to the zinc-bound water/hydroxide ion or occluding the entrance to the active site cavity[1].
The benzofuran nucleus, particularly when substituted with lipophilic groups like bromine and a methyl group, can be tailored to interact with the hydrophobic regions of the CA active site, leading to enhanced binding affinity and selectivity. The 5-bromo and 7-methyl substitutions on the benzofuran ring of the title compound are anticipated to contribute to favorable interactions within the enzyme's active site, potentially leading to improved potency and isoform selectivity.
Synthetic Strategy: Derivatization of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
The carboxylic acid group at the 2-position of the benzofuran ring is the primary site for chemical modification. A common and effective strategy involves the formation of an amide bond with a variety of primary and secondary amines. This approach allows for the introduction of diverse functionalities that can probe the chemical space of the CA active site. A general workflow for this synthesis is depicted below.
Caption: Synthetic workflow for the derivatization of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Protocol: Synthesis of N-Aryl/Alkyl-5-bromo-7-methyl-1-benzofuran-2-carboxamides
This protocol provides a general method for the synthesis of amide derivatives from 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Materials:
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) and Hydroxybenzotriazole (HOBt)
An appropriate primary or secondary amine (e.g., aniline, benzylamine, sulfanilamide)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
Activation of the Carboxylic Acid:
Method A (Acyl Chloride Formation): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
Method B (Amide Coupling Agents): Dissolve 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
Amide Coupling:
Dissolve the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) in anhydrous DCM or DMF.
For Method A: Add the solution of the amine and base dropwise to the crude acyl chloride dissolved in anhydrous DCM at 0 °C.
For Method B: Add the amine (1.1 eq) to the activated carboxylic acid mixture from step 1B.
Allow the reaction to stir at room temperature overnight.
Work-up and Purification:
Quench the reaction with water and extract with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure amide derivative.
Characterization:
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of the synthesized benzofuran derivatives against various hCA isoforms (e.g., hCA I, II, IX, and XII) is a critical determinant of their therapeutic potential. A commonly used method is the stopped-flow CO₂ hydration assay.
Protocol: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.
Materials:
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
Synthesized inhibitor compounds
Tris buffer (pH 7.5)
Sodium sulfate
pH indicator (e.g., p-nitrophenol)
CO₂-saturated water
Stopped-flow spectrophotometer
Procedure:
Preparation of Solutions:
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Prepare a buffer solution containing Tris and sodium sulfate.
Prepare a solution of the pH indicator in the buffer.
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
Enzyme Assay:
The assay is performed in a stopped-flow instrument that rapidly mixes two solutions.
Syringe 1: Contains the enzyme, buffer, pH indicator, and the inhibitor at various concentrations.
Syringe 2: Contains the CO₂-saturated water.
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.
Data Analysis:
The initial rates of the enzymatic reaction are determined from the linear portion of the absorbance versus time curves.
The inhibitory activity is expressed as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀).
The inhibition constants (Ki) can be determined by applying the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic derivatization of the 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid scaffold and subsequent biological evaluation allows for the elucidation of structure-activity relationships.
Compound ID
R Group (at 2-carboxamide)
hCA I (Ki, µM)
hCA II (Ki, µM)
hCA IX (Ki, µM)
hCA XII (Ki, µM)
Selectivity Index (IX/II)
Reference
Acetazolamide
0.012
0.012
0.025
0.0058
2.08
BF-1
Phenyl
>10
5.2
0.85
1.5
6.1
BF-2
4-Sulfamoylphenyl
0.5
0.15
0.09
0.04
1.67
BF-3
Benzyl
>10
8.1
1.2
2.3
6.75
BF-4
4-Fluorobenzyl
>10
7.5
0.98
1.8
7.65
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.
Interpretation of SAR:
The introduction of a sulfonamide moiety (BF-2) generally leads to a significant increase in potency across all tested isoforms, likely due to its ability to directly coordinate with the active site zinc ion.
Aromatic substituents on the amide nitrogen (BF-1) can lead to selective inhibition of the tumor-associated hCA IX isoform over the ubiquitous hCA II.
The nature of the substituent on the benzyl ring (BF-4 vs. BF-3) can influence potency, suggesting that electronic effects and potential halogen bonding can play a role in inhibitor binding.
Caption: Iterative process for the development of potent and selective CAIs.
Conclusion
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid represents a promising and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The synthetic accessibility of its derivatives, coupled with the potential for fine-tuning their inhibitory profiles through systematic structural modifications, makes it an attractive scaffold for drug discovery efforts targeting various diseases, including cancer and glaucoma. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the therapeutic potential of this compound class.
References
Eldehna, W. M., El-Sayed, Z. M., Al-Warhi, T., Aljaeed, N., Alotaibi, O. J., Al-Sanea, M. M., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]
Zulfiqar, N., Asif, M. U., & Ahmed, A. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. [Link]
Patsnap. (2024). What are CAs inhibitors and how do they work? Patsnap Synapse. [Link]
Tucker, W. D., & Sankar, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Wikipedia. (2024). Carbonic anhydrase inhibitor. In Wikipedia. [Link]
Application Notes and Protocols for the Development of Antiproliferative Agents from 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous der...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antiproliferative and anticancer effects.[1][2] This document provides a comprehensive guide for the investigation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a potential lead compound for the development of novel antiproliferative agents. These application notes and protocols are designed to provide researchers with a structured and scientifically rigorous framework for the synthesis, in vitro evaluation, mechanism of action studies, and preliminary in vivo assessment of this compound and its analogs. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Introduction: The Rationale for Investigating 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Benzofuran derivatives have emerged as a promising class of compounds in oncology research due to their ability to modulate various cellular pathways involved in cancer progression.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzofuran ring system are critical determinants of their biological activity.[1] Halogenation, in particular, has been shown to enhance the cytotoxic potential of certain derivatives.[1] The presence of a carboxylic acid moiety at the C-2 position is also a common feature in biologically active benzofurans, potentially contributing to target engagement and pharmacokinetic properties.[5]
The selection of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a lead compound is based on the hypothesis that the combination of a bromine atom at the C-5 position and a methyl group at the C-7 position on the benzofuran core, coupled with a carboxylic acid at C-2, may confer potent and selective antiproliferative activity. This guide will walk you through the necessary steps to test this hypothesis and to elucidate the therapeutic potential of this novel chemical entity.
Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
A plausible and efficient synthetic route to obtain the target compound is crucial for initiating any biological investigation. The Perkin rearrangement of a substituted 3-halocoumarin provides a direct and often high-yielding method for the synthesis of benzofuran-2-carboxylic acids.[3][6]
Protocol 2.1: Synthesis via Perkin Rearrangement
This protocol outlines a two-step synthesis starting from commercially available 2-bromo-6-methylphenol.
Step 1: Synthesis of 6-Bromo-8-methyl-3-bromocoumarin
Reaction Setup: To a solution of 2-bromo-6-methylphenol (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).
Reaction Conditions: The reaction can be carried out at room temperature or gently heated to 50-60 °C to ensure completion. For an expedited process, microwave-assisted synthesis can be employed.[3]
Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the 3-bromocoumarin intermediate.
Step 2: Perkin Rearrangement to 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Reaction Setup: Dissolve the 6-Bromo-8-methyl-3-bromocoumarin (1.0 eq) in ethanol or a mixture of dioxane and water.
Reaction Conditions: Add a solution of sodium hydroxide (2.0-3.0 eq) and reflux the mixture for 2-3 hours.[7] Microwave-assisted conditions can significantly reduce the reaction time.[3][8]
Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization to afford the final product, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
In Vitro Antiproliferative Activity Screening
The initial assessment of a potential anticancer agent involves determining its ability to inhibit the growth of cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are robust and widely used colorimetric methods for this purpose.[9][10]
Protocol 3.1: Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[11]
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
Washing: Remove the unbound dye by washing with 1% acetic acid.
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at 540 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).
Protocol 3.2: MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay (steps 1 and 2).
MTT Addition: After the 72-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[7]
Absorbance Reading: Read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of viable cells and determine the IC₅₀ (concentration causing 50% inhibition of cell viability).
Once antiproliferative activity is confirmed, the next crucial step is to understand how the compound exerts its effects on cancer cells. This involves investigating its impact on key cellular processes such as apoptosis and the cell cycle.
Protocol 4.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][12]
Cell Treatment: Treat cancer cells with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells.
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V-negative/PI-negative: Viable cells
Annexin V-positive/PI-negative: Early apoptotic cells
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Annexin V-negative/PI-positive: Necrotic cells
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Cell Treatment: Treat cells as described in Protocol 4.1.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[13][14]
Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide.[15]
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: Analyze the resulting DNA histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
Target Identification and Validation
Identifying the molecular target(s) of a bioactive compound is a critical step in drug development. Several methods can be employed for this purpose.
This technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.[16]
Probe Synthesis: Synthesize an analog of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid with a linker suitable for immobilization on a solid support (e.g., agarose beads).
Affinity Matrix Preparation: Covalently attach the synthesized probe to the solid support.
Cell Lysate Preparation: Prepare a protein extract from the cancer cell line of interest.
Pull-Down Assay: Incubate the cell lysate with the affinity matrix. Wash away non-specifically bound proteins.
Elution: Elute the specifically bound proteins.
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Validation: Validate the identified targets using techniques such as Western blotting or surface plasmon resonance (SPR).
Potential Target Classes for Benzofuran Derivatives
Based on existing literature, potential molecular targets for benzofuran derivatives include:
Tubulin: Some benzofurans are known to inhibit tubulin polymerization, leading to mitotic arrest.[17]
Protein Kinases: Many heterocyclic compounds, including benzofurans, act as kinase inhibitors.[4]
Apoptosis-Regulating Proteins: Benzofuran derivatives can induce apoptosis by modulating the expression or activity of proteins such as Bcl-2 and caspases.[17][18]
Caption: Target Identification via Affinity Chromatography.
In Vivo Efficacy Evaluation in a Xenograft Model
Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy in a more physiologically relevant setting. The subcutaneous xenograft model is a widely used preclinical model in oncology.[17][19]
Protocol 6.1: Subcutaneous Xenograft Mouse Model
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[18]
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[17]
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
This guide provides a comprehensive framework for the initial development of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid as a potential antiproliferative agent. The protocols outlined herein are designed to generate robust data on the compound's synthesis, in vitro activity, mechanism of action, and in vivo efficacy. Positive results from these studies would warrant further investigation, including lead optimization through SAR studies to improve potency and drug-like properties, detailed pharmacokinetic and toxicology studies, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDXs).
References
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
Marriott, D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 7799-7809. [Link]
Cell Cycle Analysis by Propidium Iodide Staining. [Link]
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Ghosh, S., et al. (2015). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 44(35), 15515-15526. [Link]
Eldehna, W. M., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(10), 1145-1165.
University of South Florida. Apoptosis Protocols. [Link]
Reddy, K. S., et al. (2016). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 6(82), 78869-78878. [Link]
Vistica, D. T., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
Das, S., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7075-7080. [Link]
Marion, N., et al. (2008). Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Organometallics, 27(20), 5304-5311. [Link]
Hather, G., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 435-449. [Link]
Marriott, D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 7799-7809. [Link]
Marriott, D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 7799-7809. [Link]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzofuran Derivatives
Introduction: The Growing Significance of Benzofuran Derivatives in Antimicrobial Research Benzofuran, a heterocyclic organic compound consisting of fused benzene and furan rings, represents a core scaffold in a multitud...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Growing Significance of Benzofuran Derivatives in Antimicrobial Research
Benzofuran, a heterocyclic organic compound consisting of fused benzene and furan rings, represents a core scaffold in a multitude of biologically active molecules.[1][2] Its derivatives are not only prevalent in naturally occurring compounds but have also emerged as a versatile and promising class of synthetic antimicrobial agents.[1][2] With the escalating crisis of antimicrobial resistance, the scientific community is in urgent need of novel therapeutics. Benzofuran derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains, making them a focal point in drug discovery and development.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antimicrobial activity of novel benzofuran derivatives. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and yield meaningful data. The methodologies detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability across different studies.[5][6][7][8][9][10][11][12]
Part 1: Primary Screening of Antimicrobial Activity
The initial phase in evaluating a new benzofuran derivative is to determine its fundamental antimicrobial properties. This involves assessing its ability to inhibit microbial growth and determining the minimum concentration at which this inhibition occurs.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used, qualitative screening tool to assess the antimicrobial activity of a compound.[13][14] Its principle lies in the diffusion of the antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[13][14]
Causality Behind Experimental Choices: This method is chosen for its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously. It provides a preliminary indication of a compound's potential efficacy.
Experimental Protocol:
Preparation of Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions.[14] The agar should have a uniform depth of 4 mm in sterile Petri dishes.[14]
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
Inoculation of Plates: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13][16]
Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the benzofuran derivative onto the inoculated agar surface.[13][14] Ensure firm contact with the agar. A solvent control disk (e.g., DMSO) must be included.
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[15]
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).
Data Presentation:
Compound ID
Concentration (µ g/disk )
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
Benzofuran-A
50
18
15
Benzofuran-B
50
12
10
Ciprofloxacin
5
25
30
Solvent Control
-
0
0
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[17] This is a cornerstone assay in antimicrobial susceptibility testing.
Causality Behind Experimental Choices: This method provides a quantitative measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies and for guiding further development. The 96-well plate format allows for high-throughput screening.
Experimental Workflow: Broth Microdilution
Caption: Workflow for the broth microdilution assay.
Experimental Protocol:
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the benzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18]
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation of Microtiter Plates: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.[19]
Controls: Include a growth control (inoculum without compound), a sterility control (broth without inoculum), and a positive control (a known effective antibiotic).
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours.[15]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Part 2: Characterizing the Antimicrobial Dynamics
Beyond determining the minimum inhibitory concentration, it is crucial to understand the dynamics of the antimicrobial action – whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).
Time-Kill Kinetics Assay
The time-kill assay provides information on the rate and extent of antimicrobial activity over time.[20][21] A compound is generally considered bactericidal if it produces a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[20]
Causality Behind Experimental Choices: This assay is critical for understanding the pharmacodynamics of a new compound. It helps differentiate between bactericidal and bacteriostatic mechanisms, which has significant implications for therapeutic applications.[20][21]
Experimental Protocol:
Preparation: Prepare tubes with CAMHB containing the benzofuran derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the compound.
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline and plate a specific volume onto agar plates.
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU).
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the benzofuran derivative and the growth control.
Data Presentation:
Time (hours)
Log10 CFU/mL (Growth Control)
Log10 CFU/mL (Benzofuran-A at 2x MIC)
0
5.7
5.7
2
6.5
4.2
4
7.8
2.5
8
8.9
<2.0
24
9.2
<2.0
Part 3: Investigating the Mechanism of Action
Understanding how a benzofuran derivative exerts its antimicrobial effect is a critical step in its development. The following are examples of assays that can be employed to investigate potential mechanisms of action. Recent studies on benzofuran derivatives have suggested various mechanisms, including disruption of bacterial cell membranes and inhibition of essential enzymes.[22][23]
Bacterial Membrane Potential Assay
Many antimicrobial agents act by disrupting the bacterial cell membrane, leading to a collapse of the membrane potential.[24] This can be assessed using voltage-sensitive fluorescent dyes like DiSC3(5).[24][25][26]
Causality Behind Experimental Choices: This assay provides direct evidence of membrane-disrupting activity. A loss of membrane potential is a strong indicator of damage to the cell's primary barrier.
Mechanism of Action: Membrane Potential Assay
Caption: The DiSC3(5) membrane potential assay principle.
Experimental Protocol:
Bacterial Culture Preparation: Grow bacteria to the mid-log phase, harvest, and wash the cells. Resuspend the cells in a suitable buffer (e.g., HEPES with KCl).[26]
Dye Loading: In a fluorometer cuvette or a 96-well plate, add the cell suspension and then add DiSC3(5) to a final concentration of 0.5-2 µM. Incubate until the fluorescence signal stabilizes (quenches), indicating dye uptake.[26]
Compound Addition: Add the benzofuran derivative at the desired concentration.
Fluorescence Measurement: Monitor the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the cells and de-quenches.
DNA Gyrase Inhibition Assay
Bacterial DNA gyrase is a type II topoisomerase that is an essential enzyme for DNA replication and a validated target for antibiotics.[27] Some antimicrobial compounds, including certain benzofuran derivatives, may act by inhibiting this enzyme.
Causality Behind Experimental Choices: DNA gyrase is a well-established and specific bacterial target, making it an attractive mechanism to investigate. Inhibition of this enzyme leads to potent bactericidal activity.
Experimental Protocol (Supercoiling Inhibition):
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and the benzofuran derivative at various concentrations in a suitable assay buffer.
Initiation of Reaction: Add ATP to initiate the supercoiling reaction.
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling will be indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of novel benzofuran derivatives. By progressing from primary screening to the characterization of antimicrobial dynamics and investigation of the mechanism of action, researchers can build a detailed profile of their compounds. Adherence to standardized protocols and a thorough understanding of the scientific principles behind each assay are paramount for generating high-quality, reproducible data that can drive the development of the next generation of antimicrobial agents.
References
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.).
Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed. (n.d.).
Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021, May 18).
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5).
Application Notes and Protocols for Time-Kill Assay of Compound 1233B - Benchchem. (n.d.).
A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (2022, September 27).
M100JA | Performance Standards for Antimicrobial Susceptibility Testing Japanese Edition. (n.d.).
Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. (n.d.).
Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC. (2025, August 7).
EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8).
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed. (2024, May 8).
Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. (n.d.).
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, April 25).
Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.).
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications. (2022, September 2).
Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
(DOC) Time-Kill Assay - Academia.edu. (n.d.).
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2021, August 28).
Fluorescence-Based Membrane Potential Assays in Bacteria - Frontiers. (2016, April 13).
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
Application Notes and Protocols for Assessing Membrane Permeability of Antibacterial Agent 206 - Benchchem. (n.d.).
Bacterial DNA gyrase assay kits - ProFoldin. (n.d.).
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31).
Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.).
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - ijpbs. (2019, October 1).
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (2025, August 14).
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC. (n.d.).
Method for Testing Antibacterial Activity of Household Synthetic Detergents and Soaps. (2024, April 22).
BacLight Bacterial Membrane Potential Kit - ThermoFisher. (2004, May 13).
Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (n.d.).
Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed. (2011, August 15).
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26).
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A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. (2023, January 7).
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Scale-Up Protocol
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
Benzofuran-2-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of SERCA2a activators for cardiovascular diseases, selective adenosine receptor antagonists, and novel oncology therapeutics[1][2]. The compound 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS: 1344234-60-1) is a highly sought-after advanced intermediate. The presence of the C5-bromine provides a versatile handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-methyl group offers unique steric and lipophilic properties.
Scaling up the synthesis of this specific halogenated benzofuran presents unique challenges, including the suppression of unwanted dialkylation, controlling exothermic cyclization steps, and avoiding debromination during harsh formylation. This application note details a highly robust, three-step, kilogram-scale synthetic route optimized for high process mass intensity (PMI), safety, and product purity.
Synthetic Route Design & Mechanistic Causality
To ensure a self-validating and scalable system, the synthetic route was designed by selecting highly predictable and regioselective transformations.
Step 1: Regioselective Ortho-Formylation (Casiraghi Method):
Rather than employing the traditional Reimer-Tiemann reaction (CHCl₃/NaOH), which generates highly reactive carbenes leading to poor yields and polymeric byproducts, we utilize a magnesium-mediated formylation. The addition of MgCl₂ acts as a Lewis acid, coordinating the phenoxide oxygen of 4-bromo-2-methylphenol and the incoming formaldehyde. This creates a rigid, cyclic six-membered transition state that exclusively directs formylation to the ortho position, completely suppressing para-substitution and preserving the aryl bromide.
Step 2: Rap-Stoermer Cyclization:
The construction of the benzofuran core is achieved via a one-pot O-alkylation and intramolecular Knoevenagel-type condensation[3]. Using ethyl bromoacetate and K₂CO₃ in DMF provides the optimal dielectric constant to drive the initial Sₙ2 alkylation. Elevating the temperature to 90°C provides the necessary activation energy for the enolate to attack the adjacent aldehyde, followed by a thermodynamically driven dehydration that aromatizes the benzofuran ring[3][4].
Step 3: Saponification & Precipitation:
Mild alkaline hydrolysis of the ethyl ester is performed in an ethanol/water mixture. Ethanol ensures the hydrophobic benzofuran ester remains solvated, while water dissolves the NaOH and the resulting sodium carboxylate salt. The final acidification step acts as a self-purifying mechanism; the free carboxylic acid crashes out of the aqueous phase in high purity, eliminating the need for large-scale chromatography.
Synthetic route for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Critical Process Parameters (CPPs) & Quantitative Data
The following table summarizes the expected quantitative outcomes and critical parameters for a 1.0 kg input scale. In-Process Controls (IPCs) via HPLC are mandatory before proceeding to subsequent steps.
Step
Transformation
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Target Purity (HPLC)
1
Ortho-Formylation
MgCl₂, TEA, (HCHO)n
80
6–8
75–80
> 95.0%
2
Rap-Stoermer Cyclization
Ethyl bromoacetate, K₂CO₃
90
4–6
80–85
> 98.0%
3
Saponification
NaOH, EtOH, H₂O
70
2–3
90–95
> 99.5%
Detailed Experimental Protocols (1.0 kg Scale)
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
Safety Note: Paraformaldehyde is a sensitizer and potential carcinogen. Handle in a well-ventilated reactor with appropriate engineering controls.
Reactor Charging: To a 20 L glass-lined reactor, charge 1.0 kg (5.35 mol, 1.0 eq) of 4-bromo-2-methylphenol and 10.0 L of anhydrous acetonitrile (MeCN).
Complexation: Add 764 g (8.02 mol, 1.5 eq) of anhydrous MgCl₂, followed by the slow addition of 2.03 kg (20.0 mol, 3.75 eq) of triethylamine (TEA). Stir the suspension at 20°C for 1 hour to ensure complete formation of the magnesium phenoxide complex.
Formylation: Charge 1.08 kg (36.1 mol, 6.75 eq) of paraformaldehyde in three equal portions over 45 minutes to control the mild exotherm.
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6–8 hours. Monitor via HPLC (IPC: Starting material < 2%).
Workup: Cool the reactor to 10°C. Slowly quench by adding 5.0 L of 2M HCl (aq) to break the magnesium complex. Extract the aqueous layer with ethyl acetate (2 × 5.0 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of Ethyl 5-bromo-7-methylbenzofuran-2-carboxylate
Safety Note: Ethyl bromoacetate is a severe lachrymator. Utilize closed-system transfer lines.
Reactor Charging: To a clean 20 L reactor, charge the crude 5-bromo-2-hydroxy-3-methylbenzaldehyde (approx. 920 g, 4.28 mol, 1.0 eq) and 7.5 L of N,N-dimethylformamide (DMF).
Deprotonation: Add 1.18 kg (8.56 mol, 2.0 eq) of anhydrous K₂CO₃. Stir at 25°C for 30 minutes.
Alkylation & Cyclization: Heat the mixture to 60°C. Add 857 g (5.13 mol, 1.2 eq) of ethyl bromoacetate dropwise over 1 hour. Once the addition is complete, ramp the temperature to 90°C and stir for 4–6 hours[3]. Monitor via HPLC (IPC: Intermediate 1 < 1%).
Workup: Cool the mixture to 20°C. Slowly add 15.0 L of purified water under vigorous stirring. The product will precipitate as an off-white solid. Filter the slurry, wash the filter cake with water (3 × 2.0 L) to remove residual DMF and salts, and dry in a vacuum oven at 45°C to yield Intermediate 2.
Rap-Stoermer condensation mechanism forming the benzofuran core.
Step 3: Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Reactor Charging: Charge the reactor with Intermediate 2 (approx. 970 g, 3.42 mol, 1.0 eq), 4.8 L of ethanol, and 4.8 L of purified water.
Saponification: Add 342 g (8.55 mol, 2.5 eq) of NaOH pellets. Heat the mixture to 70°C and stir for 2 hours. The suspension will gradually become a homogeneous solution as the sodium salt forms. Monitor via HPLC (IPC: Ester < 0.5%).
Solvent Removal: Distill off the majority of the ethanol under reduced pressure to prevent esterification reversal during acidification.
Acidification & Isolation: Dilute the remaining aqueous solution with 3.0 L of water and cool to 5°C. Slowly add 6M HCl (aq) until the pH reaches 1–2. A thick white precipitate of the free carboxylic acid will form.
Filtration: Filter the product, wash extensively with cold water until the filtrate is pH neutral, and dry in a vacuum oven at 50°C to constant weight.
Technical Support Center: Optimizing the Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As Senior...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to not only solve immediate experimental issues but also to strategically optimize your reaction for higher yield and purity.
I. Synthetic Overview: The Perkin Rearrangement Approach
A common and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[1][2] This reaction proceeds via a base-catalyzed ring contraction. The process is initiated by the fission of the coumarin ring, followed by an intramolecular nucleophilic attack to form the benzofuran ring system.[1][3] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this transformation.[1][3]
The synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid would logically start from the corresponding 3,5-dibromo-7-methylcoumarin. The general workflow is illustrated below.
Caption: General workflow for the synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the starting 3,5-dibromo-7-methylcoumarin. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can often be traced back to several key factors.
Potential Cause
Explanation
Recommended Solution
Insufficient Base
The Perkin rearrangement is base-catalyzed. An inadequate amount of base will result in an incomplete reaction.
Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide. A common starting point is 3 equivalents relative to the coumarin.
Low Reaction Temperature
While microwave synthesis can be rapid, conventional heating requires adequate temperature to overcome the activation energy of the ring-opening and cyclization steps.
If using conventional heating, ensure the reaction mixture is refluxing. For microwave synthesis, a temperature of around 80°C is a good starting point.[1]
Poor Solvent Choice
The solvent needs to effectively dissolve both the substrate and the base. Alcohols like ethanol or methanol are typically used.[1]
Ethanol is a common and effective choice. Ensure your solvent is of appropriate purity and is anhydrous if side reactions with water are a concern.
Degraded Starting Material
The purity of your 3,5-dibromo-7-methylcoumarin is critical. Impurities can interfere with the reaction.
Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify it by recrystallization before proceeding.
Q2: I'm observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation can significantly reduce your yield and complicate purification. The most likely byproducts are related to incomplete reaction or side reactions.
Likely Byproducts & Mitigation Strategies:
(E)-2,5-dibromo-3-(2-hydroxy-3-methylphenyl)acrylic acid: This is the ring-opened intermediate. Its presence indicates that the cyclization step is slow or incomplete.
Solution: Increase the reaction time or temperature to promote the cyclization. Ensure your base concentration is adequate.
Decarboxylated Product (5-Bromo-7-methyl-1-benzofuran): While less common under these conditions, harsh reaction conditions (very high temperatures or prolonged reaction times) could potentially lead to some decarboxylation.
Solution: Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
A helpful approach to troubleshooting byproduct formation is to systematically vary one reaction parameter at a time while keeping others constant.
Caption: Decision tree for troubleshooting byproduct formation.
Q3: My final product is difficult to purify. What are the best practices for purification?
A3: Purification of benzofuran-2-carboxylic acids can be challenging due to their polarity and potential for contamination with starting materials or byproducts.
Recommended Purification Protocol:
Initial Work-up: After the reaction is complete, cool the mixture and then acidify it with a strong acid like 1M HCl. This will protonate the carboxylate and cause the product to precipitate.
Filtration: Collect the crude solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
Recrystallization: This is often the most effective method for purifying the final product.
Solvent Selection: A good solvent system will dissolve the product at high temperatures but not at room temperature. Common choices include ethanol, methanol, or a mixture of ethanol and water.
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and dry them thoroughly.
III. Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Perkin rearrangement?
A: The base, typically sodium hydroxide, plays a crucial role in two key steps. First, it catalyzes the hydrolytic opening of the coumarin's lactone ring to form a phenoxide and a carboxylate. Second, the phenoxide then acts as a nucleophile, attacking the vinyl halide in an intramolecular fashion to form the benzofuran ring.[1][3]
Q: Can I use a different base?
A: While sodium hydroxide is common, other strong bases like potassium hydroxide or sodium ethoxide could also be effective. The key is to use a base that is strong enough to facilitate the initial ring opening.
Q: What are some alternative synthetic routes to this compound?
A: While the Perkin rearrangement is a robust method, other strategies for synthesizing benzofurans exist. These include:
Palladium-catalyzed C-H bond functionalization: This involves the reaction of phenols with bromoalkynes.[4]
Tandem cyclization reactions: These can involve various starting materials and catalysts to construct the benzofuran core in a single pot.[5][6]
Acid-catalyzed cyclization of acetals: This method can also be used to form the benzofuran ring system.[7]
Q: What are some important safety considerations for this synthesis?
A:
Brominating agents like N-bromosuccinimide (NBS) are corrosive and should be handled with care in a well-ventilated fume hood.
Strong bases like sodium hydroxide are caustic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Q: How can I confirm the structure of my final product?
A: A combination of analytical techniques should be used to confirm the structure and purity of your 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule, allowing for unambiguous structure elucidation.
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
IV. Optimized Experimental Protocol (Microwave-Assisted)
This protocol is a starting point and may require further optimization based on your specific experimental setup.
Step 1: Synthesis of 3,5-Dibromo-7-methylcoumarin
To a solution of 5-bromo-7-methylcoumarin in a suitable solvent like acetonitrile, add 1.1 equivalents of N-bromosuccinimide (NBS).
Heat the reaction mixture under reflux or in a microwave reactor at 80°C for the appropriate time, monitoring the reaction by TLC.[1]
Once the reaction is complete, cool the mixture and collect the precipitated product by filtration.
Recrystallize the crude product from a suitable solvent to obtain pure 3,5-dibromo-7-methylcoumarin.
Step 2: Microwave-Assisted Perkin Rearrangement
In a microwave-safe vessel, combine 3,5-dibromo-7-methylcoumarin (1 equivalent), sodium hydroxide (3 equivalents), and ethanol.
Seal the vessel and heat the mixture in a microwave reactor at 79°C for 5-10 minutes.[1]
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and transfer it to a beaker.
Acidify the mixture with 1M HCl until a precipitate forms.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol/water to yield pure 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
V. References
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC. (n.d.). Retrieved from
Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
Ekta, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-18.
Perkin rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate.
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. (2019). Retrieved from [Link]
Sobiak, S., & Gzella, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4747–4758.
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd.
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from [Link]
Szałek, E., Gzella, A. K., & Sobiak, S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
A Comprehensive Review of Benzofuran Synthesis. (n.d.). Retrieved from [Link]
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. (2024). Retrieved from [Link]
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). Retrieved from [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. (2024). Retrieved from [Link]
5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]
A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (n.d.). Retrieved from [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). Retrieved from [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. (2019). Retrieved from [Link]
Application Scientist Support Portal: Synthesis of Substituted Benzofuran-2-Carboxylic Acids
Welcome to the Technical Support Center for heterocyclic synthesis. Substituted benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical intermediates for anti-arrhythmic, antimi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. Substituted benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as critical intermediates for anti-arrhythmic, antimicrobial, and anticancer agents. However, their synthesis is notoriously plagued by regioselectivity issues, poor intermediate solubility, and sensitivity to harsh hydrolytic conditions.
This guide provides mechanistically grounded troubleshooting, FAQs, and self-validating protocols to help you overcome these synthetic bottlenecks.
Visual Workflow: Strategic Synthetic Pathways
Logical workflow of benzofuran-2-carboxylic acid synthesis via Rap-Stoermer and Perkin routes.
Troubleshooting & FAQs
Module A: The Rap-Stoermer Condensation
Q: My Rap-Stoermer condensation between 5-bromosalicylaldehyde and ethyl bromoacetate in refluxing ethanol with K₂CO₃ yields a complex, intractable mixture. Why is this happening?A: Traditional Rap-Stoermer condensations in refluxing alcoholic solvents often suffer from competing side reactions. The causality lies in the extended heating times required for the intramolecular aldol-type cyclization following the initial O-alkylation. Prolonged exposure to base and heat triggers the Cannizzaro reaction of the unreacted salicylaldehyde and transesterification of the haloester.
Solution: Transition to phase-transfer catalysts or solvent-free conditions. Utilizing PEG-400 as a phase-transfer catalyst solubilizes the carbonate base in the organic phase, drastically accelerating the reaction 1. Alternatively, using Triethylamine (TEA) under solvent-free conditions at 130 °C drives the cascade nucleophilic substitution and dehydration efficiently, yielding up to 97% of the desired product 2.
Q: How do I prevent the premature hydrolysis of my ethyl benzofuran-2-carboxylate intermediate before purification?A: If water is present during the base-mediated cyclization (e.g., using aqueous NaOH or highly hydrated K₂CO₃), the ester can prematurely hydrolyze to the highly insoluble carboxylate salt, trapping organic impurities in the precipitate. Ensure strictly anhydrous conditions during the Rap-Stoermer step. Only proceed to alkaline hydrolysis after isolating and verifying the ester intermediate.
Module B: The Perkin Rearrangement (Coumarin Ring Contraction)
Q: I am trying to synthesize a highly substituted benzofuran-2-carboxylic acid from a 3-bromocoumarin. The reaction takes hours under reflux and the yield is poor. How can I optimize this?A: The Perkin rearrangement of 3-halocoumarins entails an initial base-catalyzed ring fission (lactone hydrolysis) to a phenoxide anion, which then attacks the vinyl halide to produce the benzofuran moiety. Under conventional heating, this ring contraction is slow and prone to thermal degradation.
Solution: Implement a microwave-assisted protocol. Microwave irradiation accelerates the ring fission and subsequent intramolecular substitution. Reacting 3-bromocoumarins with NaOH in ethanol under microwave conditions (300W, 79 °C) reduces reaction times from ~3 hours to just 5 minutes, yielding up to 99% of the desired acid 3.
Q: During the alkaline hydrolysis of my benzofuran-2-carboxylate ester, I observe significant decarboxylation. How can I isolate the free acid intact?A: Benzofuran-2-carboxylic acids are highly susceptible to decarboxylation under harsh basic conditions at elevated temperatures, especially if electron-donating substituents on the benzene ring destabilize the carboxylate.
Solution: Perform the hydrolysis under milder, mixed-solvent conditions (e.g., CH₂Cl₂/CH₃OH 9:1 with NaOH at room temperature) 4. Acidify carefully with concentrated HCl at 0–5 °C to precipitate the acid without triggering thermal decarboxylation.
This protocol utilizes microwave irradiation to rapidly contract the coumarin ring into the benzofuran core.
Reaction Setup: To a microwave vessel, add 3-bromocoumarin derivative (0.167 mmol), absolute ethanol (5 mL), and sodium hydroxide (0.503 mmol, 3 equiv).
Causality: NaOH serves a dual purpose—it hydrolyzes the lactone to form the phenoxide and acts as the base for the subsequent nucleophilic attack on the vinyl bromide.
Microwave Irradiation: Seal the vessel and irradiate at 300W, 79 °C with continuous stirring for exactly 5 minutes.
Self-Validation: The starting 3-bromocoumarin is highly fluorescent under 365 nm UV light. The reaction is complete when the fluorescent spot on TLC (silica gel, 3:1 CH₂Cl₂:EtOAc) completely disappears, indicating successful ring contraction to the non-fluorescent benzofuran.
Workup & Acidification: Concentrate the mixture on a rotary evaporator. Dissolve the crude sodium salt in a minimum volume of distilled water. Cool to 0 °C and acidify dropwise with concentrated HCl to pH 1.
Self-Validation: Immediate precipitation of an off-white solid confirms the formation of the free carboxylic acid, which is driven out of the aqueous solution due to its low solubility.
Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry in an oven at 80 °C.
This protocol is ideal for sensitive substrates prone to decarboxylation.
O-Alkylation & Cyclization: In a round-bottom flask, combine the substituted salicylaldehyde (1.0 equiv), ethyl bromoacetate (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), and PEG-400 (0.5 equiv) in acetonitrile. Reflux for 8-10 hours.
Causality: PEG-400 acts as a phase-transfer catalyst, allowing the solid carbonate to efficiently deprotonate the phenol in the organic phase, preventing the need for harsh protic solvents.
Intermediate Validation: Filter the inorganic salts and concentrate.
Self-Validation: Run a ¹H-NMR of the crude ester. The disappearance of the aldehyde proton (~9.8–10.5 ppm) and the appearance of the benzofuran C3-H singlet (~7.3–7.7 ppm) confirms successful cyclization.
Mild Saponification: Dissolve the crude ester in a 9:1 mixture of CH₂Cl₂/CH₃OH. Add 2.0 M aqueous NaOH (2.0 equiv) and stir at room temperature for 1 hour.
Causality: The mixed non-aqueous solvent system prevents thermal degradation and decarboxylation of the sensitive benzofuran core while ensuring complete saponification.
Acidification: Extract the aqueous layer, cool to 0 °C, and acidify with 1M HCl to pH 2 to precipitate the final substituted benzofuran-2-carboxylic acid.
References
A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives
Source: Beilstein Journals
URL:1
Technical Support Center: Purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
Welcome to the Technical Support Center for the purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.
Introduction
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for downstream applications, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of purification techniques, troubleshooting strategies, and frequently asked questions to facilitate your research.
Purification Strategy Overview
The purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid primarily relies on its acidic nature and its characteristics as a solid crystalline compound. The most effective purification methods are acid-base extraction and recrystallization. For more challenging separations, column chromatography can be employed.
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification technique for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Caption: A decision-making workflow for the purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Issue 1: Low Recovery After Recrystallization
Problem: You observe a significantly lower yield of purified product than expected after performing recrystallization.
Possible Causes & Solutions:
Excessive Solvent Usage: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]
Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[3]
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]
Troubleshooting: Conduct small-scale solvent screening with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find the optimal system. For carboxylic acids, alcohol-water or acetic acid-water mixtures are often effective.[5]
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.[2]
Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[2]
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
Troubleshooting: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Issue 2: Product "Oils Out" During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates as an oil or a sticky gum.
Possible Causes & Solutions:
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid.
Troubleshooting: Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities before recrystallization.[6][7][8]
Solution is Too Concentrated: If the solution is supersaturated, the product may crash out of solution too quickly and above its melting point.
Troubleshooting: Reheat the mixture and add a small amount of additional solvent to reduce the concentration.[1]
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
Troubleshooting: Experiment with different solvent systems. Sometimes a binary solvent system can be effective.[3]
Issue 3: Persistent Colored Impurities
Problem: The final product remains colored (e.g., yellow or brown) even after purification.
Possible Causes & Solutions:
Presence of Highly Colored Impurities: Some byproducts from the synthesis may be intensely colored.
Troubleshooting: Add a small amount of activated charcoal to the hot solution before filtration.[4] Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.[1]
Oxidation of the Benzofuran Ring: Benzofuran derivatives can be susceptible to oxidation, which can lead to colored products.
Troubleshooting: Perform the purification under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.
Issue 4: Streaking on Silica Gel TLC Plates
Problem: When analyzing the purity by Thin Layer Chromatography (TLC) on silica gel, the spot for the carboxylic acid appears as a streak rather than a well-defined spot.
Possible Causes & Solutions:
Interaction with Acidic Silica Gel: The acidic nature of the carboxylic acid can lead to strong interactions with the slightly acidic silica gel stationary phase, causing tailing.[9]
Troubleshooting: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[9] This keeps the carboxylic acid protonated, reducing its interaction with the silica and resulting in a more compact spot.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid from neutral or basic impurities?
A1: Acid-base extraction is the most effective method for this purpose.[6][7][8] By dissolving the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer.[6][10] The neutral and basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[7][9]
Q2: What are some suitable recrystallization solvents for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid?
Aqueous mixtures of the above solvents (e.g., ethanol/water, acetic acid/water)[5]
Aromatic hydrocarbons (e.g., toluene)
It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of crude material.
Q3: How can I purify this compound if both acid-base extraction and recrystallization fail to give a pure product?
A3: If impurities have similar acidity and solubility to your target compound, column chromatography is the next logical step.[13][14] Due to the acidic nature of the compound, it is advisable to use a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid) to prevent streaking on the silica gel column.[9] A typical solvent system would be a gradient of ethyl acetate in hexanes, with the added acetic acid.
Q4: My purified product is a fine powder that is difficult to handle. How can I obtain larger crystals?
A4: The formation of fine powders is often a result of rapid crystallization. To obtain larger crystals, ensure the solution cools down slowly.[2] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to induce the formation of a few seed crystals, which can then grow larger as the solution cools.[1][3]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with pH paper). The carboxylic acid should precipitate out.[9]
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Solvent Selection: Choose a suitable solvent or solvent system based on prior small-scale tests.
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.[2]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Acid-Base Extraction. (n.d.). University of California, Davis, Department of Chemistry. [Link]
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
Acid–base extraction. (2023). In Wikipedia. [Link]
ACID-BASE EXTRACTION. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Kumar, S., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. [Link]
Zhang, J., et al. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. [Link]
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
Methods of Purification of Organic Compounds. (2026). CK-12 Foundation. [Link]
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). (2022). Technical Disclosure Commons. [Link]
5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. (n.d.). American Elements. [Link]
5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. (n.d.). American Elements. [Link]
Abdel-Aziz, H. A., & Mekawey, A. A. I. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
Improved process for preparing benzofuran-2-carboxamide derivatives. (2014).
Nawrot-Modranka, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
Wang, Y., et al. (2022). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules. [Link]
Bromination of aromatic compounds. (1967).
Bromination of other aromatic substrates. (n.d.). ResearchGate. [Link]
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]
Chary, K. P., et al. (2004). Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. Organic Process Research & Development. [Link]
Technical Support Center: Synthesis of Benzofuran-2-Carboxylic Acids
Welcome to the technical support guide for the synthesis of benzofuran-2-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of benzofuran-2-carboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Benzofuran-2-carboxylic acids are pivotal intermediates in the creation of a wide range of biologically active molecules.[1][2] However, their synthesis is often plagued by specific and recurring side reactions that can significantly impact yield and purity.
This guide provides in-depth, field-tested insights into identifying, troubleshooting, and mitigating these common issues. The content is structured in a practical question-and-answer format to directly address the challenges you may be encountering at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of benzofuran-2-carboxylic acids.
Q1: My reaction of a salicylaldehyde with an α-haloacetate ester is giving me a low yield of the desired benzofuran, and I'm observing a significant, fluorescent byproduct on my TLC plate. What is happening?
Answer: You are likely observing the formation of a coumarin derivative as your major side product. This is a classic competing pathway in syntheses that start from salicylaldehydes.
The Chemistry Behind the Problem:
The synthesis of benzofuran-2-carboxylic acid esters from salicylaldehydes and α-haloacetates (like ethyl bromoacetate) proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration.[3][4] However, under basic conditions, an alternative intramolecular reaction can occur: the carbanion formed from the α-haloacetate can attack the aldehyde's carbonyl group, leading to a Perkin-like reaction.[5] Subsequent lactonization (ring-closing to form an ester) results in the formation of a stable, six-membered coumarin ring, which is often highly fluorescent.
DOT Diagram: Competing Pathways
Caption: Competing pathways in the synthesis from salicylaldehyde.
Troubleshooting & Mitigation Protocol:
Strategy
Rationale
Step-by-Step Protocol
Optimize the Base
A milder base favors the initial O-alkylation over the deprotonation required for the Perkin-like condensation.
1. Switch from strong bases (like NaH or alkoxides) to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] 2. Use 1.5-2.0 equivalents of the base to ensure the phenolic proton is scavenged efficiently without creating an overly basic environment.
Control Reaction Temperature
Higher temperatures can provide the activation energy needed for the competing coumarin formation.
1. Begin the reaction at room temperature and monitor by TLC. 2. If the reaction is sluggish, gently heat to a moderate temperature (e.g., 50-60 °C). Avoid aggressive refluxing if possible.
Choice of Solvent
Polar aprotic solvents can effectively solvate the cation of the base, increasing the reactivity of the carbonate anion and promoting the desired O-alkylation.
1. Use solvents like acetonitrile (ACN) or dimethylformamide (DMF).[3][4] 2. Ensure the solvent is anhydrous, as water can hydrolyze the ester and complicate the reaction.
Q2: I successfully synthesized my benzofuran-2-carboxylic acid ester, but during the final saponification step (hydrolysis to the acid), my yield drops dramatically. What's causing this product loss?
Answer: The likely culprit is decarboxylation. Benzofuran-2-carboxylic acids are susceptible to losing carbon dioxide (CO₂) under harsh conditions, particularly elevated temperatures in either strongly acidic or basic media.[6][7]
The Chemistry Behind the Problem:
The mechanism of decarboxylation for compounds like benzofuran-2-carboxylic acid involves the formation of a resonance-stabilized intermediate after the loss of CO₂. The electron-rich benzofuran ring system can stabilize the negative charge that develops at the C2 position upon decarboxylation. This process is often irreversible as the gaseous CO₂ escapes the reaction mixture.[6][8]
DOT Diagram: Decarboxylation Mechanism
Caption: The mechanism of decarboxylation under harsh conditions.
Troubleshooting & Mitigation Protocol:
Strategy
Rationale
Step-by-Step Protocol
Use Milder Hydrolysis Conditions
Avoids the high activation energy required for decarboxylation.
1. Reagent: Use lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is effective at lower temperatures. 2. Solvent System: Employ a mixed solvent system like tetrahydrofuran (THF) and water (e.g., 3:1 ratio). 3. Temperature: Run the reaction at room temperature or even 0 °C.[4] Monitor carefully by TLC over a longer period (4-24 hours).
Careful Acidification
Prevents localized heating and strongly acidic conditions during workup.
1. After hydrolysis is complete, cool the reaction mixture in an ice bath. 2. Add dilute acid (e.g., 1M HCl) slowly, with vigorous stirring, to neutralize the mixture and precipitate the carboxylic acid. Keep the temperature below 10 °C.
Alternative: Acid-Catalyzed Hydrolysis
In some cases, mild acid-catalyzed hydrolysis can be cleaner, but temperature control is still critical.
1. Use a mixture of acetic acid and a mineral acid like HCl. 2. Keep the temperature low and monitor the reaction progress to avoid prolonged exposure to acidic conditions.
Q3: I'm attempting a palladium-catalyzed synthesis (e.g., Sonogashira coupling followed by cyclization) to build the benzofuran ring, but the reaction is messy, with catalyst decomposition (palladium black) and low yields.
Answer: Messy palladium-catalyzed reactions for benzofuran synthesis often stem from issues with catalyst stability, oxygen contamination leading to side reactions like Glaser coupling, or suboptimal ligand choice.
The Chemistry Behind the Problem:
Syntheses involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, are powerful but sensitive.[9][10]
Glaser Coupling: In the presence of oxygen, the copper(I) co-catalyst can promote the oxidative homocoupling of your alkyne starting material, leading to undesired symmetrical diynes and consumption of your starting material.
Catalyst Decomposition: The active Pd(0) species can be unstable, especially at higher temperatures, leading to the formation of inactive palladium black.
Ligand Issues: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[11]
Troubleshooting & Mitigation Protocol:
Strategy
Rationale
Step-by-Step Protocol
Rigorous Degassing
Removes dissolved oxygen to prevent Glaser homocoupling and protects the Pd(0) catalyst from oxidation.
1. Use a "freeze-pump-thaw" technique for your solvent(s) (3 cycles is standard). 2. Alternatively, bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes before use. 3. Assemble your reaction glassware hot from the oven under a positive pressure of inert gas.
Use a Copper-Free Protocol
Eliminates the primary catalyst for the Glaser side reaction.
1. Investigate copper-free Sonogashira conditions. These often require a specific palladium precursor and a suitable base (e.g., a tertiary amine like triethylamine or a carbonate).
Optimize Catalyst System
The right combination of palladium source and ligand is crucial for stability and reactivity.[12]
1. Palladium Source: Pd(PPh₃)₄ or Pd(OAc)₂ are common starting points.[2][13] 2. Ligand: If using a simple Pd source like Pd(OAc)₂, add a suitable phosphine ligand. Bulky, electron-rich ligands like XPhos or t-BuBrettPhos can be very effective in promoting C-O bond formation in related systems.[11]
Temperature and Reaction Time
Find the "sweet spot" to enable the reaction without causing catalyst decomposition.
1. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. 2. Only increase the temperature if the reaction is not proceeding. Prolonged heating at high temperatures (>100 °C) often leads to decomposition.
Frequently Asked Questions (FAQs)
Q: What is the Perkin rearrangement in the context of benzofuran synthesis?A: The Perkin rearrangement is a specific reaction that converts a 3-halocoumarin into a benzofuran-2-carboxylic acid using a base.[14][15] The mechanism involves the base-catalyzed opening of the six-membered lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, closing to form the five-membered furan ring.[1][16] It is a rearrangement, not a primary synthesis from acyclic precursors, but it is a reliable method if the 3-halocoumarin is accessible.[1][14]
Q: Are there any metal-free alternatives for constructing the benzofuran ring?A: Yes, several metal-free methods exist. The classic reaction of a salicylaldehyde with an α-haloacetate under basic conditions is one example.[3][4] Another approach involves the oxidative cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents like PhI(OAc)₂.[17] These methods can be advantageous for avoiding metal contamination in the final product.
Q: My final benzofuran-2-carboxylic acid product is difficult to purify. Any suggestions?A: Purification can often be achieved by recrystallization. If the product is sufficiently acidic, you can perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate), extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then carefully re-acidify the aqueous layer with cold, dilute HCl to precipitate your purified acid. Filter, wash with cold water, and dry thoroughly.
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate. [Link]
Karlsson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]
Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]
Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC. [Link]
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. [Link]
Navigating the Regioselectivity of Benzofuran Bromination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of regioselective bromination of the benzofuran core, a critical transformation in the synthesis of many pharmaceutical agents and natural products. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the complexities of your experimental work and achieve your desired isomeric purity.
Understanding the Core Challenge: C2 vs. C3 Bromination
The electrophilic bromination of benzofuran presents a classic regioselectivity challenge. The electron-rich furan ring readily undergoes substitution, but directing the incoming electrophile to the desired C2 or C3 position requires a careful orchestration of reaction parameters. The outcome is a delicate balance between the electronic and steric properties of the substrate and the nature of the brominating agent.
Key Factors Influencing Regioselectivity:
Electronic Effects: While the C3 position is often considered more nucleophilic, the intermediate carbocation (sigma complex) formed upon attack at the C2 position can be stabilized through resonance with the benzene ring.[1] This makes the C2 position a kinetically favored site for electrophilic attack under many conditions.[2]
Steric Hindrance: Substituents on the benzofuran ring can physically block the approach of the brominating agent, directing it to the less hindered position.
Reaction Conditions: The choice of solvent, temperature, and brominating agent plays a pivotal role in determining the isomeric ratio of the product.
Frequently Asked Questions (FAQs)
Q1: My bromination of unsubstituted benzofuran is yielding a mixture of 2-bromo and 3-bromobenzofuran. How can I favor the 2-bromo isomer?
A1: This is a common observation. To enhance selectivity for the 2-bromo isomer, consider the following:
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine (Br₂).[3] It generates a low concentration of Br₂ in situ, which can suppress side reactions.
Solvent Effects: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) often favor C2 bromination. Polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to different selectivity profiles.[4]
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can increase the kinetic control of the reaction, often favoring the formation of the 2-bromo product.[5]
Q2: I need to synthesize 3-bromobenzofuran selectively. What strategies can I employ?
A2: Achieving high selectivity for the 3-bromo isomer is more challenging and often requires a multi-step approach or specific reaction conditions.
Addition-Elimination Strategy: One effective method involves the initial addition of bromine across the 2,3-double bond to form a dibromo intermediate. Subsequent selective elimination of HBr from the 2-position, often facilitated by a base like potassium hydroxide in ethanol, can yield the 3-bromobenzofuran.[6]
Directed Lithiation-Bromination: If your benzofuran has a suitable directing group (e.g., at the C4 or C7 position), you can use directed ortho-metalation (DoM) with a strong base like n-butyllithium followed by quenching with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane). This provides excellent regiocontrol.
Q3: I am observing significant amounts of dibrominated products. How can I minimize this over-bromination?
A3: The formation of dibromo- and polybromo-benzofurans occurs when the initially formed monobromo product is still reactive enough to undergo further bromination. To mitigate this:
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or slightly less can help minimize over-bromination.
Slow Addition: Add the brominating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more reactive starting material over the less reactive monobrominated product.
Monitor the Reaction: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed.[5]
Q4: My reaction with a substituted benzofuran is giving an unexpected regioselectivity. Why might this be?
A4: Substituents on the benzofuran ring have a profound impact on regioselectivity.
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the benzene ring activate the entire system towards electrophilic substitution and can influence the C2/C3 ratio. Their position dictates the extent of resonance stabilization of the intermediates.
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) deactivate the ring, making bromination more difficult. They can also alter the electron distribution and thus the preferred site of attack.
Substituents on the Furan Ring: A substituent at the C2 or C3 position will sterically and electronically direct the incoming bromine to the other available position on the furan ring. For instance, 3-methylbenzofuran will primarily yield 2-bromo-3-methylbenzofuran upon electrophilic bromination.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the regioselective bromination of benzofurans.
Issue 1: Poor C2/C3 Selectivity
Potential Cause
Troubleshooting & Optimization
Highly Reactive Brominating Agent
Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS).
Inappropriate Solvent
Screen a range of solvents with varying polarities (e.g., CCl₄, CH₂Cl₂, THF, Acetonitrile). Non-polar solvents often favor C2 substitution.
High Reaction Temperature
Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance kinetic control.
Substituent Effects
If the substrate has strong directing groups leading to a mixture, consider a different synthetic strategy, such as a directed metalation approach.
Issue 2: Formation of Over-Brominated Byproducts
Potential Cause
Troubleshooting & Optimization
Excess Brominating Agent
Use precisely one equivalent of the brominating agent. Consider using slightly less than one equivalent and accept a lower conversion to maximize selectivity for the mono-bromo product.
Rapid Addition of Reagent
Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.
Prolonged Reaction Time
Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[5]
Side-chain bromination, particularly at benzylic positions, is favored under radical conditions. If using NBS, ensure the reaction is performed in the dark and without radical initiators (e.g., AIBN, benzoyl peroxide).[3][7]
Photochemical Activation
Avoid exposure to UV light, which can promote radical chain reactions.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Bromobenzofuran using NBS
This protocol is designed to favor the formation of the C2-brominated product.
Materials:
Benzofuran
N-Bromosuccinimide (NBS)
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzofuran (1.0 eq) in dry CCl₄ or CH₂Cl₂.
Cool the solution to 0 °C in an ice bath.
Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to isolate 2-bromobenzofuran.
Protocol 2: Synthesis of 3-Bromobenzofuran via Addition-Elimination
This two-step protocol is a reliable method for obtaining the C3-bromo isomer.[6]
Step A: Dibromination
Materials:
Benzofuran
Bromine (Br₂)
Carbon Tetrachloride (CCl₄)
Procedure:
Dissolve benzofuran (1.0 eq) in CCl₄ in a round-bottom flask protected from light.
Cool the solution to 0 °C.
Slowly add a solution of Br₂ (1.0 eq) in CCl₄ dropwise.
Stir the reaction at 0 °C for 1 hour. The disappearance of the bromine color indicates the completion of the reaction.
The resulting solution containing the 2,3-dibromo-2,3-dihydrobenzofuran is typically used directly in the next step without purification.
Step B: Elimination
Materials:
Solution from Step A
Potassium Hydroxide (KOH)
Ethanol
Procedure:
Prepare a solution of KOH (1.1 eq) in ethanol.
Add the ethanolic KOH solution to the dibromide solution from Step A at room temperature.
Heat the reaction mixture to reflux and monitor by TLC until the starting dibromide is consumed.
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract with diethyl ether or ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography to yield 3-bromobenzofuran.
Visualizing the Reaction Pathways
Electrophilic Bromination of Benzofuran
Caption: Competing pathways in the electrophilic bromination of benzofuran.
Troubleshooting Workflow for Poor Regioselectivity
SECTION 1: Transition-Metal Catalyzed Cyclization of o-Alkynylphenols
Welcome to the Benzofuran Synthesis Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex and recurring challenges encountered during the cyclization s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Benzofuran Synthesis Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex and recurring challenges encountered during the cyclization step of benzofuran synthesis.
Benzofuran scaffolds are pervasive in natural products and pharmaceuticals. However, constructing this nucleus via intramolecular cyclization often presents hurdles such as stalled reactions, poor regioselectivity, and polymerization. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating, field-proven protocols to rescue your yields.
Palladium-catalyzed heteroannulation of o-alkynylphenols is a powerful method for synthesizing 2,3-disubstituted benzofurans. However, the delicate balance of the catalytic cycle makes it prone to disruption.
FAQ 1: My Pd-catalyzed cyclization is stalling at 30% conversion, and I am observing unreacted starting material alongside direct (non-catalyzed) cyclization byproducts. How do I force the catalytic cycle to completion?
The Causality:
Stalling in these reactions typically occurs because the oxidative addition complex fails to effectively coordinate with the alkyne. Furthermore, o-alkynylphenols can undergo direct, non-catalyzed thermal cyclization, which competes with the Pd-cycle and lowers the yield of your desired functionalized product[1].
The Solution:
You must increase the electrophilicity of the palladium center. The addition of 1 equivalent of a silver salt, such as
AgBF4
, to your
Pd(PPh3)4
catalyst strips the halide from the palladium complex[2]. This generates a highly reactive, cationic palladium species that exhibits superior coordination to the o-alkynylphenol, driving the cascade triad (coordination, nucleophilic addition, and reductive elimination) to completion before thermal degradation can occur.
FAQ 2: I am trying to perform an allylative cyclization using allylic alcohols, but the reaction fails unless I use activated allyl halides. How can I use simple allylic alcohols directly?
The Causality:
Simple allylic alcohols are poor electrophiles because the hydroxyl group is a terrible leaving group. Traditional methods require pre-activation (e.g., forming carbonates or acetates) to generate the
π
-allylpalladium intermediate.
The Solution:
Run the reaction in an aqueous medium. Water facilitates hydrogen-bonding with the hydroxyl group of the allylic alcohol, effectively activating it as a leaving group. This allows the direct generation of the
π
-allylpalladium species from simple allylic alcohols under neutral conditions, leading to excellent yields of 3-allylbenzofurans[3].
Protocol 1: Pd-Catalyzed Carbonylative Annulation of o-Alkynylphenols
Self-Validating Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution upon the addition of
AgBF4
, indicating the formation of the cationic Pd species.
Preparation: In an oven-dried Schlenk flask under argon, dissolve the o-alkynylphenol (1.0 mmol) and aryl iodide (1.2 mmol) in anhydrous THF (5 mL).
Activation: Add
AgBF4
(1.0 equiv) in one portion. Stir at room temperature for 10 minutes.
Carbonylation: Purge the flask with CO gas and maintain a CO balloon atmosphere. Heat to 60 °C for 12 hours.
Workup: Quench with water, extract with EtOAc (
3×10
mL), dry over
Na2SO4
, and purify via silica gel chromatography to isolate the 2-substituted-3-aroylbenzofuran[2].
Caption: Catalytic cycle for the Pd-catalyzed heteroannulation of o-alkynylphenols to benzofurans.
SECTION 2: The Rap-Stoermer Condensation
The Rap-Stoermer reaction (condensation of salicylaldehydes with
α
-haloketones) is the most direct one-pot route to 2-aroylbenzofurans.
FAQ 3: I am using the traditional Rap-Stoermer conditions (ethanolic KOH at reflux) but I am getting abysmal yields (<30%) and an intractable mixture of oligomers. How do I clean up this reaction?
The Causality:
Traditional harsh basic conditions in alcoholic solvents promote competing side reactions, such as the intermolecular aldol condensation of the starting materials with themselves, or the premature degradation of the
α
-haloketone. Furthermore, the intermediate phenoxide often suffers from poor solubility.
The Solution:
Transition to a phase-transfer or solvent-free methodology. Using PEG-400 as a phase-transfer catalyst under ultrasound irradiation solubilizes the inorganic base (
K2CO3
) and accelerates the initial
SN2
etherification step, outcompeting degradation pathways[4][5]. Alternatively, using
KF/Al2O3
under solvent-free conditions at room temperature provides an exceptionally clean profile.
Data Presentation: Optimization of Rap-Stoermer Conditions
The following table synthesizes the quantitative advantages of modern Rap-Stoermer modifications over traditional methods:
Self-Validating Checkpoint: TLC monitoring should show the rapid disappearance of the salicylaldehyde spot within the first 30 minutes, replaced by a highly fluorescent intermediate (the ether), which slowly converts to the final benzofuran.
Setup: In a 50 mL round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol) and the
α
-haloketone (1.0 mmol) in acetonitrile (10 mL).
Sonication: Place the flask in an ultrasonic bath maintained at 70 °C. Sonicate for 4 hours.
Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure 2-aroylbenzofuran[4].
Caption: Mechanistic sequence of the Rap-Stoermer condensation forming 2-aroylbenzofurans.
SECTION 3: Metal-Free Oxidative Cyclizations
FAQ 4: My acid-catalyzed cyclization of aryloxyketones is yielding a black, polymerized tar. Are there milder, metal-free alternatives to achieve this cyclization?
The Causality:
Strong Brønsted or Lewis acids used in traditional cyclizations often trigger the cationic polymerization of the electron-rich benzofuran product or the starting materials, resulting in intractable "tar."
The Solution:
Shift to a hypervalent iodine-mediated oxidative cyclization. By treating o-hydroxystilbenes with an iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) and an oxidant like m-CPBA, you can achieve cyclization under extremely mild, metal-free conditions[7]. The hypervalent iodine activates the alkene by forming a transient iodonium intermediate. The adjacent phenolic oxygen then attacks intramolecularly, followed by reductive elimination of iodobenzene to yield the 2-arylbenzofuran[8]. This completely avoids the harsh acidic conditions responsible for polymerization.
References
Hu, Y., Zhang, Y., Yang, Z., & Fathi, R. (2002). Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans. Journal of Organic Chemistry.[Link]
Dhage, Y. D., et al. (2015). Direct use of allylic alcohols for palladium-catalyzed synthesis of 3-allylbenzo[b]thiophenes, benzofurans and indoles in aqueous media. RSC Advances.[Link]
Wang, L., et al. (2011). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Beilstein Journal of Organic Chemistry.[Link]
Wang, L., et al. (2011). PEG-400-PROMOTED AND ULTRASOUND-ASSISTED RAP-STOERMER REACTION FOR EFFICIENT SYNTHESIS OF BENZOFURAN-2-YL(CARBAZOLY)METHANONE. Heterocycles.[Link]
Sharifi, A., et al. (2008). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Journal of the Iranian Chemical Society. [Link]
Koca, M. (2022). Rap-Stoermer Reaction TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect.[Link]
Singh, F. V., & Mangaonkar, S. R. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Synthesis.[Link]
Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis.[Link]
Technical Support Center: Catalyst Selection & Troubleshooting for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and scale-up of 5-Bromo-7-methyl-1-benzofur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and scale-up of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid .
Synthesizing highly functionalized benzofurans requires precise control over regioselectivity and cyclization kinetics. The standard three-phase synthetic route—starting from 4-bromo-2-methylphenol—relies heavily on the strategic selection of catalysts. This guide provides in-depth troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield, reproducible results.
Synthetic Workflow & Catalyst Mapping
Figure 1: Three-phase catalytic workflow for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid synthesis.
Phase 1: Ortho-Formylation (Casiraghi Reaction)
The first critical step is the regioselective ortho-formylation of 4-bromo-2-methylphenol to yield 5-bromo-2-hydroxy-3-methylbenzaldehyde. We utilize the Casiraghi formylation method, which employs a Magnesium Chloride / Triethylamine (
MgCl2/Et3N
) catalyst system [1].
Troubleshooting & FAQs
Q: Why is my
MgCl2/Et3N
catalyzed formylation failing or yielding unfilterable tar?A: The causality of failure in this step almost always traces back to moisture. The
Mg2+
ion must coordinate simultaneously with the phenoxide oxygen and the formaldehyde oxygen to create a rigid, six-membered cyclic transition state. This directs the formyl group exclusively to the ortho position. If water is present (even >100 ppm), it outcompetes formaldehyde for
Mg2+
coordination, breaking the transition state. Furthermore, excess uncoordinated formaldehyde in the presence of base will polymerize with the phenol, creating intractable phenol-formaldehyde resins (tar) [1]. Always use strictly anhydrous
MgCl2
beads, not powder, as powder rapidly absorbs atmospheric moisture.
Q: Can I use the Duff reaction (HMTA/TFA) instead of the Casiraghi method?A: While possible, the Duff reaction often suffers from poor regioselectivity and lower yields when applied to highly substituted phenols like 4-bromo-2-methylphenol. The
MgCl2
system provides superior ortho-selectivity.
Difficult purification; lower yields for deactivated rings.
CHCl3
/
NaOH (Reimer-Tiemann)
Dichlorocarbene insertion
ortho-favored
Low (20-40%)
High tar formation; biphasic mass transfer issues.
Self-Validating Protocol: Casiraghi Formylation
Preparation: Charge an oven-dried, argon-purged flask with 4-bromo-2-methylphenol (1.0 eq), anhydrous
MgCl2
beads (1.5 eq, <100 ppm water), and dry paraformaldehyde (3.0 eq).
Activation: Add anhydrous acetonitrile (0.2 M), followed by the slow, dropwise addition of dry
Et3N
(3.75 eq).
Validation Check: Within 15–30 minutes, the mixture must transition from a clear solution to a pale yellow suspension. This visual cue confirms the successful formation of the active Mg-phenoxide complex. If the solution remains clear, the
MgCl2
is likely hydrated and the reaction will fail.
Reaction: Heat the mixture to a gentle reflux (80 °C) for 3–4 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (
Rf≈0.6
) should disappear, replaced by a bright UV-active spot at
Rf≈0.4
.
Workup: Cool to room temperature. Carefully quench with 5% aqueous HCl until the suspension dissolves (pH ~2). Extract with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate to yield 5-bromo-2-hydroxy-3-methylbenzaldehyde.
Phase 2: Rap-Stoermer Cyclization
The second phase involves the reaction of 5-bromo-2-hydroxy-3-methylbenzaldehyde with ethyl bromoacetate to form the benzofuran core (ethyl 5-bromo-7-methylbenzofuran-2-carboxylate). This cascade involves an
SN2
O-alkylation followed by an intramolecular aldol-type condensation.
Troubleshooting & FAQs
Q: Should I use a Phase Transfer Catalyst (PTC) or an organic base for this cyclization?A: If you are running the reaction in a heterogeneous solid-liquid system (e.g., solid
K2CO3
in DMF or MeCN), a PTC like Tetrabutylammonium bromide (TBAB) is highly recommended. TBAB shuttles the phenoxide anion from the solid-liquid interface into the bulk organic phase, drastically accelerating the initial O-alkylation [3]. Alternatively, if you wish to avoid metal salts entirely, Triethylamine (TEA) can be used as both the base and the catalyst in neat (solvent-free) conditions at elevated temperatures [2].
Q: My reaction stalls at the uncyclized ether intermediate. How do I drive the annulation?A: The formation of the ether intermediate is fast, but the subsequent intramolecular cyclization requires sufficient thermal energy and base strength to deprotonate the active methylene group. If the reaction stalls, your reaction temperature is too low (ensure the internal temperature is
≥
80 °C) or your base has been neutralized by trace acids in the solvent.
Initialization: Dissolve 5-bromo-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered, anhydrous
K2CO3
(2.5 eq) and TBAB (0.1 eq).
Validation Check: Stir at room temperature for 15 minutes. The solution will deepen to a vibrant yellow/orange color, confirming the generation of the PTC-stabilized phenoxide anion.
Alkylation & Cyclization: Add ethyl bromoacetate (1.2 eq) dropwise. Heat the reaction mixture to 85 °C for 4 hours.
Validation Check: Perform a TLC (Hexanes/EtOAc 9:1). You should observe a transient intermediate (the O-alkylated ether) which gradually converts to a highly non-polar spot (
Rf≈0.7
), indicating successful dehydration and aromatization to the benzofuran ester.
Workup: Cool the mixture and pour it into 5 volumes of ice water to dissolve the inorganic salts and DMF. Extract with EtOAc. Wash the organic layer extensively with water (3x) to remove residual TBAB and DMF. Dry and concentrate.
Phase 3: Ester Hydrolysis
The final step is the saponification of ethyl 5-bromo-7-methylbenzofuran-2-carboxylate to yield the target 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Troubleshooting & FAQs
Q: How do I avoid decarboxylation during hydrolysis?A: Benzofuran-2-carboxylic acids are prone to decarboxylation if subjected to harsh acidic conditions or excessive heat. Causality: The electron-rich benzofuran ring stabilizes the intermediate formed during the loss of
CO2
. To prevent this, strictly utilize mild basic hydrolysis (e.g.,
LiOH
in THF/Water) at ambient or slightly elevated temperatures (
≤
40 °C), and acidify carefully at 0 °C during the workup.
Self-Validating Protocol: Mild Base Hydrolysis
Saponification: Dissolve the ethyl 5-bromo-7-methylbenzofuran-2-carboxylate in a 3:1 mixture of THF and water. Add
LiOH⋅H2O
(3.0 eq).
Monitoring: Stir at room temperature for 12 hours.
Validation Check: The biphasic mixture will become completely homogeneous as the ester is converted into the water-soluble lithium carboxylate salt. TLC should confirm the complete disappearance of the ester starting material.
Isolation: Concentrate under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water and wash once with diethyl ether (discard the ether layer to remove non-polar impurities).
Precipitation: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2–3.
Validation Check: A dense, white to off-white precipitate of 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid will form immediately upon crossing the pKa threshold.
Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.
References
Hansen, T. V.; Skattebøl, L. "ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses 2005, 82, 64. Available at:[Link]
Tariq, S. et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies". ACS Omega 2022. Available at:[Link]
Aslam, M. et al. "A green and convenient synthesis of some 2-aroylbenzofurans in aqueous media". Arabian Journal of Chemistry 2013. Available at:[Link]
Optimization
reaction condition optimization for Perkin rearrangement in benzofuran synthesis
Welcome to the technical support center for the Perkin rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of benzofurans.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Perkin rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of benzofurans. Here, we move beyond simple protocols to explore the mechanistic nuances and provide actionable, field-tested solutions to common challenges encountered during the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin rearrangement in the context of benzofuran synthesis?
The Perkin rearrangement, first described by William Henry Perkin in 1870, is a base-catalyzed ring contraction of a 3-halocoumarin (a six-membered lactone) into a benzofuran-2-carboxylic acid (a five-membered heterocycle).[1][2] It should not be confused with the more widely known Perkin reaction, which synthesizes cinnamic acids.[1] This rearrangement is a robust method for accessing the benzofuran scaffold, a core component of many pharmacologically active molecules.[3]
Q2: What are the essential starting materials and reagents for this reaction?
The reaction fundamentally requires a 3-halocoumarin substrate, with 3-bromo or 3-chloro derivatives being the most effective.[1] The key reagent is an alkali base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol.[1]
Q3: What is the underlying mechanism? Why is understanding it important for troubleshooting?
Understanding the two-stage mechanism is critical for effective optimization.[4][5]
Stage 1: Base-Catalyzed Ring Fission. This is a relatively fast step where a hydroxide ion attacks the lactone's carbonyl group. This leads to the opening of the six-membered ring to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[4][6]
Stage 2: Intramolecular Cyclization. This is the slower, often rate-determining, step. The phenoxide anion generated in Stage 1 performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring.[3][5]
Knowing which step is likely failing allows for targeted troubleshooting. For instance, if the coumarin is consumed but no product forms, the issue likely lies in the second, cyclization stage.
Caption: Fig. 1: The Two-Stage Mechanism of the Perkin Rearrangement
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a focus on the underlying chemical principles and corrective actions.
Issue 1: Low to No Yield of Benzofuran Product
Q: My starting 3-halocoumarin is consumed (confirmed by TLC/LCMS), but I'm isolating little to no benzofuran-2-carboxylic acid. What's going wrong?
This common issue points to a failure in the second stage of the reaction: the intramolecular cyclization.
Possible Cause 1: Insufficiently Nucleophilic Phenoxide. The cyclization step relies on the phenoxide attacking the vinyl halide. If your coumarin possesses strong electron-withdrawing groups (EWGs) on the aromatic ring, the resulting phenoxide is stabilized and less nucleophilic, slowing or stalling the cyclization. Kinetic studies show this step has a negative Hammett reaction constant (ρ = -3.54), confirming it is disfavored by EWGs.[4][6]
Solution: Increase the reaction temperature or prolong the reaction time to provide more energy to overcome the activation barrier. Switching to a more polar, aprotic solvent like DMSO (in a mixed system, e.g., 70% DMSO-water) can also help stabilize the transition state of the cyclization.[1]
Possible Cause 2: Premature Protonation. After the initial ring-opening, the intermediate is a dianion. If the reaction medium has a proton source that is too acidic (e.g., impure solvent, insufficient base), the phenoxide can be protonated. This neutral phenol is not nucleophilic enough to cyclize efficiently.
Solution: Ensure your base is of high quality and used in sufficient excess (typically 3 equivalents).[1] Use dry, high-purity solvents.
Possible Cause 3: Incorrect Work-up. The direct product of the rearrangement is the sodium or potassium salt of the carboxylic acid, which is often soluble in the alcoholic reaction medium. The desired acid product must be precipitated.
Solution: After the reaction is complete and cooled, the mixture must be acidified, typically with hydrochloric acid (HCl), to hydrolyze the carboxylate salt and precipitate the free acid.[3]
Issue 2: Reaction is Sluggish or Incomplete
Q: My reaction stalls, leaving a significant amount of unreacted 3-halocoumarin even after extended reflux. Why?
This points to a problem with the first stage: ring fission.
Possible Cause 1: Insufficient Base Strength or Concentration. The initial attack by the hydroxide ion is the rate-determining part of this first stage.[5] Its rate is directly dependent on the concentration and strength of the base.
Solution: Verify the concentration and purity of your NaOH or KOH solution. Ensure at least 3 equivalents are used. For stubborn substrates, a stronger base or a different solvent system might be required, but this can introduce side reactions.
Possible Cause 2: Substrate Steric Hindrance. Bulky substituents near the lactone carbonyl (e.g., at the C4 position) can sterically hinder the approach of the hydroxide ion, slowing the initial ring-opening.
Solution: This is an inherent property of the substrate. The most effective solution is often to switch from conventional heating to microwave irradiation. The rapid, uniform heating provided by microwaves can overcome these kinetic barriers far more effectively than refluxing.[4][7]
Issue 3: Formation of Impure Products or Inseparable Mixtures
Q: My final product is a complex mixture that is difficult to purify. What side reactions are common?
Possible Cause 1: Amino-Substituted Substrates. Coumarins bearing amino groups are known to be problematic. The amino group can compete as a nucleophile or participate in other side reactions, leading to reduced efficiency and challenging purifications.[1]
Solution: Protect the amino group before the rearrangement (e.g., as an acetyl or Boc derivative). Alternatively, explore different synthetic routes to the desired amino-benzofuran.
Possible Cause 2: Reaction Temperature is Too High. While heat can drive the reaction to completion, excessive temperatures or prolonged heating, especially with sensitive functional groups, can lead to decomposition or polymerization, particularly of the acrylate intermediate.
Solution: Carefully control the reaction temperature. If using conventional heating, use an oil bath and thermometer. For microwave synthesis, monitor the internal temperature and power. It was found that 300W was optimal, while 500W led to a slight decrease in yield.[4]
Caption: Fig. 2: Troubleshooting Workflow for Perkin Rearrangement
Optimization Strategies: Conventional vs. Microwave
The single most impactful optimization for the Perkin rearrangement is the adoption of microwave-assisted synthesis. This technology leverages rapid and uniform heating to dramatically accelerate the reaction, often reducing times from hours to minutes while improving yields.[1][4]
Power can be tuned to balance reaction rate and prevent side reactions.
Experimental Protocols
Protocol 1: Traditional Perkin Rearrangement via Reflux
This protocol is adapted from standard procedures reported in the literature.[1]
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromocoumarin substrate (1.0 eq) in absolute ethanol.
Reagent Addition: Add sodium hydroxide (3.0 eq) to the solution.
Reaction: Heat the mixture to reflux (approximately 78°C) using an oil bath. Monitor the reaction progress by TLC (e.g., using 3:1 CH₂Cl₂:EtOAc).[4] The reaction is typically complete within 3 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
Precipitation: Slowly add 1M hydrochloric acid (HCl) to the cooled mixture with stirring until the solution is acidic (pH ~2). A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the benzofuran-2-carboxylic acid.
This expedited protocol is based on the optimized conditions developed by Marriott and coworkers.[3][4]
Setup: In a microwave reaction vessel, combine the 3-bromocoumarin substrate (1.0 eq), ethanol, and sodium hydroxide (3.0 eq).
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a set temperature of 79°C.[3]
Work-up: After the reaction, cool the vessel to room temperature.
Precipitation & Isolation: Transfer the reaction mixture to a beaker and acidify with 1M HCl to a pH of ~2. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the final product.[3]
References
Grokipedia. Perkin rearrangement.
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate. Available from: [Link]
Wikipedia. Perkin rearrangement. Available from: [Link]
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available from: [Link]
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Available from: [Link]
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Available from: [Link]
Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available from: [Link]
Technical Support Center: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (Produ...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (Product No. BCC7834). This guide is designed to provide in-depth technical assistance to professionals working with this compound. While specific stability data for this molecule is not extensively documented in public literature, this resource consolidates information based on the known chemistry of the benzofuran scaffold, substituent effects, and established principles of pharmaceutical stability testing.[1] Our goal is to empower you to anticipate potential challenges, troubleshoot issues effectively, and ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The advice provided is grounded in the chemical properties inherent to the molecule's structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that could influence its stability?
A1: The stability of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is influenced by three key functional groups:
The Benzofuran Ring: This heterocyclic aromatic system is generally stable but can be susceptible to oxidation or strong acids, potentially leading to ring-opening.[2] The furan moiety, in particular, can undergo reactions like Diels-Alder or be prone to photolytic degradation.[3][4]
The Carboxylic Acid Group: Carboxylic acids attached to aromatic rings can undergo decarboxylation (loss of CO2) under thermal stress. This reaction is often catalyzed by acid or the presence of certain metals.[5]
The Bromo Substituent: The carbon-bromine bond can be labile under certain conditions, such as in the presence of reducing agents or upon exposure to UV light (photolysis), which could lead to debromination.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For maximum stability, the solid compound should be stored in a cool, dark, and dry environment.[1] We recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.
Q3: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?
A3: The compound is soluble in common organic solvents like DMSO, ethyl acetate, and acetone.[6] For solution storage, use of aprotic solvents is advisable. Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in amber vials at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. Always purge the vial headspace with an inert gas before sealing.
Troubleshooting Common Experimental Issues
Issue 1: My purified solid compound has developed a yellow or brownish tint over time.
Probable Cause: Discoloration often indicates oxidative degradation or photodecomposition. Benzofuran rings can be susceptible to oxidation, and light exposure can create colored impurities.[1]
Troubleshooting Steps:
Confirm Purity: Re-analyze the compound's purity using HPLC with a photodiode array (PDA) detector or LC-MS to identify any new impurity peaks.
Handle with Care: In the future, handle the solid compound under low-light conditions (e.g., in a fume hood with the sash lowered) and purge storage containers with an inert gas.
Assess Usability: If the impurity level is minor (<1-2%), the material may still be suitable for non-critical applications. For sensitive assays, re-purification by recrystallization or column chromatography is recommended.
Issue 2: I observe a new peak in my HPLC/LC-MS analysis after leaving my sample in solution on the autosampler overnight.
Probable Cause: This suggests degradation in solution. The most likely pathways are hydrolysis of the furan ring (if in aqueous acidic mobile phase) or, more commonly, decarboxylation, especially if the mobile phase is slightly acidic and the sample is exposed to elevated autosampler temperatures.
Troubleshooting Steps:
Analyze the Impurity: Use mass spectrometry to determine the molecular weight of the new peak. A loss of 44 Da from the parent mass is a strong indicator of decarboxylation.
Control the Environment: Keep the autosampler tray cooled (e.g., to 4°C).
Adjust Mobile Phase: If feasible, use a mobile phase with a neutral or slightly basic pH to minimize acid-catalyzed degradation.
Workflow Optimization: Minimize the time samples spend in solution before analysis. Analyze samples immediately after preparation.
Issue 3: My reaction yield is consistently low, and I see a significant amount of an unknown, less polar byproduct on my TLC plate.
Probable Cause: If your reaction is run at elevated temperatures, you may be experiencing thermal decarboxylation. The resulting product, 5-Bromo-7-methyl-1-benzofuran, would be significantly less polar than the starting carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Part 2: Experimental Protocols & Data
To empower researchers to proactively assess stability, we provide a standardized protocol for a forced degradation study. This is a critical exercise in drug development for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[7][8][9]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To investigate the intrinsic stability of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid under various stress conditions as mandated by ICH guidelines.[10][11][12]
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL acetonitrile).
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with mobile phase and analyze by a validated stability-indicating HPLC-UV method (a starting point could be detection at 254 nm).
Stress Condition
Reagent/Condition
Incubation Time & Temperature
Expected Degradation Pathway
Acid Hydrolysis
0.1 M HCl
24 hours at 60°C
Furan ring opening/degradation
Base Hydrolysis
0.1 M NaOH
4 hours at Room Temp
Potential for ring-opening or other base-mediated reactions
Oxidation
3% H₂O₂
24 hours at Room Temp (protected from light)
Oxidation of the furan ring
Thermal
Solid sample
48 hours at 80°C
Decarboxylation
Photolytic
Solution (in quartz cuvette)
Expose to ICH-specified light source (e.g., 1.2 million lux hours)
Photodimerization, debromination
This table provides a general framework. The goal is to achieve 5-20% degradation; therefore, incubation times and temperatures may need to be optimized.[9]
Potential Degradation Pathways Diagram
The following diagram illustrates the most probable degradation pathways based on the molecule's chemical structure.
Caption: Potential degradation pathways under stress conditions.
References
Quality Guidelines - ICH . (n.d.). ICH. Retrieved from [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . (2003, August 1). European Medicines Agency. Retrieved from [Link]
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. Retrieved from [Link]
ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products . (2003, February 6). ICH. Retrieved from [Link]
Nufer, R. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Retrieved from [Link]
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical Analysis, 3(5), 311-317. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026, February 15). ResolveMass. Retrieved from [Link]
ICH Q1 guideline on stability testing of drug substances and drug products . (2025, April 30). European Medicines Agency. Retrieved from [Link]
Klick, S., et al. (2005). Toward a general API forced degradation strategy: Part 1. A pre-forced degradation screen. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 674-683.
Stability Testing of New Drug Substances and Products Q1A(R2) . (2003). PMDA. Retrieved from [Link]
Rao, M. S., & Vijjapu, P. (2014). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. New Journal of Chemistry, 38(7), 2933-2940.
Benzofuran derivatives and methods for their use as stabilizers and sunscreens against UV radiations. (1997). Google Patents.
Irie, M., Miyatake, O., Uchida, K., & Eriguchi, T. (2005). Photochromism of Bis(2-alkyl-1-benzofuran-3-yl)perfluorocyclopentene Derivatives. The Journal of Organic Chemistry, 70(24), 9847-9853.
Kawase, Y., & Takashima, S. (1962). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 35(1), 1224-1232.
Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-185.
Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
Dhotare, B. B., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 1339-1348.
Pandey, G., & Kumar, R. (2004). Photochemical dimerization of benzofuran derivatives. Photochemical & Photobiological Sciences, 3(4), 365-368.
Cacchi, S., & Fabrizi, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3291.
Reddy, G. S., et al. (2015). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Advances, 5(89), 72884-72888.
Benzofuran-2-carboxylic acid | CAS:496-41-3 . (n.d.). BioCrick. Retrieved from [Link]
Process for preparing benzofuran derivatives. (n.d.). Google Patents.
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide . (n.d.). JOCPR. Retrieved from [Link]
Synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides . (n.d.). ResearchGate. Retrieved from [Link]
Study of Benzofuran Derivatives and their Biological Significance . (n.d.). IJSDR. Retrieved from [Link]
Zawadowska, I., et al. (2010).
Kossakowski, J., & Ostrowska, K. (2004). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 461-464.
Abdel-Aziz, H. A., et al. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1135.
Proposed pathway for the initial steps of dibenzofuran degradation . (n.d.). ResearchGate. Retrieved from [Link]
Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co-processing . (n.d.). ScienceDirect. Retrieved from [Link]
overcoming solubility problems of benzofuran carboxylic acids in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays Welcome to the technical support center for researchers working with benzofuran carboxylic acids. As a Senior Application Scientist, I understand that the...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for researchers working with benzofuran carboxylic acids. As a Senior Application Scientist, I understand that the promising biological activities of these compounds are often matched by the frustrating challenge of getting them to remain soluble in aqueous assay buffers. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and solve these critical solubility issues, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are benzofuran carboxylic acids so difficult to dissolve in typical aqueous biological buffers?
A: The solubility challenge with this class of compounds stems from their dual chemical nature. The benzofuran core is a fused aromatic ring system, which is inherently hydrophobic (lipophilic) and prefers non-polar environments.[1] Conversely, the carboxylic acid group (-COOH) is polar and can be ionized to a negatively charged carboxylate (-COO⁻), which is hydrophilic.[1] This creates a molecule with conflicting properties. At neutral pH, while some of the carboxylic acid groups are ionized, the large, non-polar surface area of the benzofuran ring system often dominates, leading to low overall aqueous solubility.[2]
Q2: I prepare my stock solution in 100% DMSO and it dissolves perfectly. Why does it precipitate when I add it to my cell culture media or assay buffer?
A: This is a classic and common problem known as "precipitation upon dilution" or "crashing out". Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of non-polar compounds.[3] However, when you introduce a small volume of your DMSO stock into a large volume of an aqueous buffer, you are performing a "solvent shift". The compound, which was stable in the organic environment of the DMSO, is suddenly exposed to a predominantly aqueous environment where it is poorly soluble. This rapid change in solvent polarity causes the compound to come out of solution, often forming aggregates or crystalline precipitates.[4][5] This is a critical issue, as the precipitated compound is not available to interact with the biological target, leading to inaccurate and misleading assay results.[6]
Q3: How does the pH of my buffer affect the solubility of a benzofuran carboxylic acid?
A: The pH of the aqueous buffer is a critical factor governing the solubility of any ionizable compound, especially carboxylic acids. The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized).
At a pH below the pKa: The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and significantly less soluble in water.
At a pH above the pKa: The group will be predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This charged form is much more polar and therefore more soluble in aqueous solutions.[7][8]
Therefore, increasing the pH of your buffer can often dramatically increase the solubility of a benzofuran carboxylic acid.[7] However, the chosen pH must always be compatible with the biological system you are studying (e.g., cell viability, enzyme activity).
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.
Q4: My compound precipitated upon dilution into my assay buffer. What is the first thing I should do?
A: The first and most critical step is to assess and optimize the final concentration of your primary solvent, typically DMSO. High concentrations of DMSO can be toxic to cells and can interfere with assay components.[9][10]
Causality: The goal is to use the absolute minimum amount of DMSO required to keep the compound in solution, without introducing artifacts. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[11][12] Lowering the DMSO concentration reduces its impact on the overall polarity of the final solution, but it can also exacerbate precipitation. Your first troubleshooting step is to find the "sweet spot".
Action Plan:
Determine the maximum tolerable DMSO concentration for your specific assay. Run a vehicle control experiment with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) without your compound and measure the effect on your assay endpoint (e.g., cell viability, enzyme activity).
Adjust your stock concentration. Based on the highest tolerable DMSO concentration, calculate the required stock concentration to achieve your desired final compound concentration. For example, to achieve a 10 µM final concentration in 0.1% DMSO, you would need a 10 mM stock solution (a 1:1000 dilution).
Re-test for precipitation. If the compound still precipitates at the highest tolerable DMSO concentration, you must move on to more advanced solubilization strategies.
Q5: I've minimized my final DMSO concentration, but my compound still won't stay in solution. What is my next step?
A: Your next step is to explore modifications to your formulation. This involves either adjusting the pH of your buffer or employing solubilizing excipients like co-solvents or cyclodextrins. The workflow below provides a logical decision-making process.
A Comparative Analysis of the Biological Activities of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and Other Key Benzofuran Derivatives
A Technical Guide for Researchers and Drug Development Professionals The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, serving as the fou...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth comparison of the anticipated biological profile of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid with other well-characterized benzofuran derivatives. Drawing upon established structure-activity relationships (SAR), this document will explore potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by detailed experimental protocols and illustrative workflows.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with unique pharmacological properties.[1][2] These derivatives have been extensively investigated for their therapeutic potential in a range of diseases, from chronic conditions like cancer and neurodegenerative disorders to acute infections.[1][2][4] The inherent biological activity of the benzofuran core, coupled with the ability to fine-tune its properties through chemical modification, makes it a "privileged scaffold" in the quest for novel therapeutic agents.[5]
Comparative Biological Activity Profile
While specific experimental data for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is not extensively available in the public domain, we can infer its likely biological activities based on the well-documented structure-activity relationships of the benzofuran class. The presence of a bromine atom and a methyl group on the benzene ring, along with a carboxylic acid at the C-2 position, suggests the potential for multifaceted biological effects.
Table 1: Comparative Overview of Biological Activities
Potentially active. Halogenation, particularly with bromine, is known to enhance anticancer activity.[6][7][8] The carboxylic acid at C-2 may contribute to cytotoxicity.
Likely active against various bacterial and fungal strains. The benzofuran nucleus is a known antimicrobial pharmacophore.[5][9]
Potential to inhibit inflammatory mediators. Benzofurans are known to modulate inflammatory pathways.[7][8][10]
May exhibit neuroprotective properties. The benzofuran scaffold is associated with neuroprotection.[11][12][13]
Bromine at C-5 and carboxylic acid at C-2 are key features. The methyl group at C-7 could influence lipophilicity and target binding.
Halogenated Benzofurans
Potent. Halogen substitutions, especially bromine and chlorine, significantly increase anticancer activity, likely by forming halogen bonds with target proteins.[6]
Variable. Activity depends on the specific halogen and its position.
Active. Fluorinated benzofurans have shown significant anti-inflammatory effects.[7][8]
Demonstrated.
The nature and position of the halogen are critical for activity.
Benzofuran-2-carboxamides
Active. N-substituted benzofuran-2-carboxamides exhibit significant antiproliferative activity. The nature of the substituent on the amide nitrogen is crucial.[6]
Moderate to Strong. Some carboxamide derivatives show broad-spectrum antimicrobial activity.
Active.
Potent. 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant neuroprotection against excitotoxicity.[11][13]
The carboxamide group at C-2 is a key feature for potent activity.
Active. Many natural benzofurans exhibit anticancer properties.[14]
Active.
Potent. Natural benzofurans like ailanthoidol significantly inhibit the production of inflammatory mediators.[10]
Significant. Moracin derivatives show neuroprotective effects against glutamate-induced cell death.[15]
Often possess hydroxyl and methoxy substitutions that contribute to their bioactivity.
Benzofuran-Chalcone Hybrids
Potent. These hybrids are effective against various cancer cell lines, often acting as VEGFR-2 inhibitors.[16]
Not a primary reported activity.
Active.
Not a primary reported activity.
The chalcone moiety enhances the anticancer activity of the benzofuran core.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a widely used initial screening tool for anticancer compounds.[17]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[18][19]
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[19][20]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.[19]
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[19]
This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism in a broth medium is the MIC.
Protocol:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[21]
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density.[23]
Workflow for the Broth Microdilution Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to screen for acute anti-inflammatory activity.[9][24][25]
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
Animal Grouping: Divide rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups.
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[25]
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
This in vitro assay simulates ischemic conditions to screen for neuroprotective compounds.[26][27]
Principle: Depriving neuronal cells of oxygen and glucose induces cell death. Neuroprotective compounds will enhance cell survival under these conditions.
Protocol:
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in appropriate culture plates.
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 2-4 hours).
Compound Treatment: The test compound can be added before, during, or after the OGD period to assess its protective effect.
Reperfusion: After OGD, return the cells to a normal glucose-containing medium and incubate under normoxic conditions for 24 hours.
Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran ring. For 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, the following SAR principles are noteworthy:
Halogenation: The presence of a bromine atom at the C-5 position is anticipated to enhance its biological activities, particularly its anticancer potential. Halogens can increase lipophilicity, facilitating cell membrane penetration, and can form halogen bonds with biological targets, thereby increasing binding affinity.[6]
C-2 Substitution: A carboxylic acid group at the C-2 position is a common feature in bioactive benzofurans. This group can participate in hydrogen bonding and electrostatic interactions with target enzymes or receptors. Earlier studies have indicated that substitutions at the C-2 position are crucial for cytotoxic activity.[1]
Methyl Group: The methyl group at C-7 may influence the molecule's steric and electronic properties, potentially affecting its interaction with target sites and its metabolic stability.
Potential Mechanisms of Action:
Based on the activities of related benzofuran derivatives, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid could exert its effects through various mechanisms, including:
Anticancer: Induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[3]
Antimicrobial: Disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, and suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10]
Neuroprotective: Scavenging of reactive oxygen species (ROS), inhibition of excitotoxicity, and modulation of signaling pathways involved in neuronal survival.[11][13]
Conclusion
While further experimental validation is essential, the structural features of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid suggest a promising profile of biological activities. Its comparison with other well-studied benzofuran derivatives highlights the vast therapeutic potential of this chemical class. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel benzofuran compounds, paving the way for the discovery of new and effective therapeutic agents. The continued exploration of the benzofuran scaffold and its derivatives remains a highly promising avenue in drug discovery and development.
References
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MDPI. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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Semantic Scholar. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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A Researcher's Guide to Validating the Anticancer Activity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
This guide provides a comprehensive experimental framework for the initial validation of the anticancer potential of the novel compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As this molecule represents a new...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive experimental framework for the initial validation of the anticancer potential of the novel compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As this molecule represents a new frontier in cancer research, this document outlines a logical, multi-phased approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. Each phase is designed to build upon the last, ensuring a rigorous and scientifically sound evaluation.
The benzofuran core is a well-established scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2] These compounds can induce antitumor activity through various mechanisms, such as blocking the cell cycle, inducing apoptosis (programmed cell death), and modulating key signaling pathways.[3][4] The presence of a bromine atom and a carboxylic acid group on the benzofuran ring of the target compound suggests the potential for enhanced biological activity.[5]
This guide will compare the activity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid against Doxorubicin, a widely used and well-characterized chemotherapeutic agent, to benchmark its efficacy.[6][7]
Phase 1: Initial Cytotoxicity Screening via MTT Assay
The first essential step is to determine if 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid exhibits cytotoxic (cell-killing) effects against cancer cells and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method ideal for this purpose.[8][9] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
Rationale: This assay will establish the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[11][12] This value is a critical benchmark for comparing its potency against the reference drug, Doxorubicin, and for determining appropriate concentrations for subsequent, more detailed experiments. A lower IC50 value indicates higher potency.
Comparative IC50 Data of Standard Anticancer Agent
The following table provides reference IC50 values for Doxorubicin against common cancer cell lines to serve as a benchmark for the experimental results.
Cell Line
Cancer Type
Doxorubicin IC50 (µM)
MCF-7
Breast Cancer
~0.1 µM
A549
Lung Cancer
~1.48 µM
HeLa
Cervical Cancer
~1.06 µM
HCT-116
Colon Cancer
~5.20 µM
Note: These values are approximate and can vary based on experimental conditions. Sourced from multiple studies for general reference.[3][4][7][13]
Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
Compound Treatment: Prepare a series of dilutions of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and Doxorubicin (as a positive control) in culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][15]
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Phase 2: Investigating the Mechanism of Cell Death - Apoptosis Assay
If the compound demonstrates significant cytotoxicity, the next logical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between apoptotic and necrotic cells using flow cytometry.[16]
Rationale: Healthy cells maintain phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During early apoptosis, this PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations.[16]
Experimental Workflow for Mechanistic Studies
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Experimental Protocol: Western Blot
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total proteins.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading onto the gel.
Gel Electrophoresis (SDS-PAGE): Separate the proteins by size using polyacrylamide gel electrophoresis.
[17]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
[18]5. Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.
[17]
Conclusion and Future Directions
This structured guide provides a robust framework for the initial preclinical validation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. The data generated from these experiments will provide a clear indication of its cytotoxic potency, its primary mechanism of cell death, and its potential molecular targets. Positive and compelling results from this in-vitro validation pipeline would provide a strong rationale for advancing the compound to more complex studies, including in-vivo animal models, to further evaluate its therapeutic potential as a novel anticancer agent.
References
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]
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Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]
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Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. Available at: [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry. Available at: [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. Available at: [Link]
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. Available at: [Link]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]
Cell Cycle Analysis by Propidium Iodide Staining. Cambridge University. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]
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The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. MDPI. Available at: [Link]
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5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. American Elements. Available at: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. BosterBio. Available at: [Link]
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Comparative Performance Guide: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid vs. 7-Methyl-1-benzofuran-2-carboxylic acid
Executive Summary The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of peroxisome proliferator-activated receptor (PPAR) agonists[1],...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of peroxisome proliferator-activated receptor (PPAR) agonists[1], NF-κB inhibitors[2], and Pim-1 kinase inhibitors[3]. Within this structural class, the strategic functionalization of the benzofuran ring dictates both synthetic versatility and target affinity.
This guide objectively compares 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid against its non-brominated analog, 7-methyl-1-benzofuran-2-carboxylic acid . While the C7-methyl group provides essential metabolic stability by blocking cytochrome P450-mediated oxidation at that position, the presence or absence of the C5-bromine atom fundamentally alters the trajectory of a drug development program. As demonstrated in biological imaging and theranostic probe development, the 5-bromobenzofuran-2-carboxylic acid moiety serves as a highly specific recognition element for Pim-1 kinase[4].
Physicochemical Profiling
Understanding the baseline physicochemical differences is critical for predicting pharmacokinetic behavior and synthetic handling. The addition of the heavy bromine atom significantly shifts the electronic and lipophilic profile of the scaffold.
Property
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
7-Methyl-1-benzofuran-2-carboxylic acid
CAS Number
1344234-60-1
17349-64-3
Molecular Weight
255.06 g/mol
176.17 g/mol
Molecular Formula
C₁₀H₇BrO₃
C₁₀H₈O₃
Estimated LogP
~3.8 (Highly lipophilic)
~2.9 (Moderately lipophilic)
pKa (Carboxylic Acid)
~3.2 (Inductive withdrawal by Br)
~3.5 (Standard aryl acid)
Synthetic Utility
Bifunctional (C2-COOH, C5-Br)
Monofunctional (C2-COOH)
Mechanistic Causality: The Impact of C5-Bromination
As an application scientist, I evaluate building blocks not just by their static properties, but by their dynamic utility in an assay or synthetic route. The C5-bromination provides two distinct mechanistic advantages:
A. Pharmacodynamics & Halogen Bonding
In kinase inhibition, particularly against Pim-1, the 5-bromo analog drastically outperforms the non-brominated counterpart. The causality lies in halogen bonding —a highly directional non-covalent interaction. The electron-deficient "σ-hole" of the bromine atom at the C5 position interacts favorably with the electron-rich carbonyl oxygen of the peptide backbone in the kinase hinge region[3]. The non-brominated analog relies solely on weaker van der Waals interactions, resulting in a significantly higher IC₅₀.
B. Synthetic Autonomy
The non-brominated analog restricts medicinal chemists to C2-functionalization (typically amide coupling). Conversely, the 5-bromo analog is a bifunctional lynchpin. The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling late-stage Suzuki-Miyaura, Heck, or Sonogashira cross-coupling. This allows researchers to rapidly build extended biaryl libraries to probe deep hydrophobic pockets[2].
Fig 1: Synthetic divergence enabled by the C5-bromo handle.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the rationale behind critical reagent choices.
Protocol 1: Late-Stage Suzuki-Miyaura Cross-Coupling (5-Bromo Analog Only)
Objective: Synthesize a C5-aryl derivative to expand the Structure-Activity Relationship (SAR) library.
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).
Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand prevents the formation of inactive Pd-black and accelerates the reductive elimination step, which is crucial for sterically hindered ortho-methyl substrates.
Base Addition: Add K₂CO₃ (3.0 eq). Causality: A large excess of base is mandatory. The first equivalent deprotonates the C2-carboxylic acid (preventing it from coordinating to and poisoning the Pd catalyst), while the remaining equivalents activate the boronic acid via the formation of a reactive boronate complex.
Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system ensures the solubility of the organic fragments in dioxane, while water dissolves the inorganic base and facilitates the critical transmetalation step.
Reaction: Heat to 90 °C under N₂ for 12 hours. Monitor via LC-MS.
Workup: Acidify with 1M HCl to pH 3 to reprotonate the carboxylic acid, then extract with EtOAc.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay
Objective: Quantify the target affinity of the synthesized analogs.
Enzyme Preparation: Dilute recombinant human Pim-1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
Compound Incubation: Add the benzofuran derivatives (10-point dose-response, 10 µM to 0.5 nM) and incubate for 15 minutes at room temperature.
Substrate Addition: Add ATP and a fluorescently labeled peptide substrate (e.g., FAM-labeled Bad protein fragment). Causality: The ATP concentration must be strictly maintained at its apparent
Km
value (~10 µM for Pim-1). Because these benzofuran derivatives are ATP-competitive inhibitors[4], using ATP concentrations significantly above the
Km
will artificially mask the compound's potency, leading to false negatives.
Detection: Measure phosphorylation via a FRET-based readout or microfluidic mobility shift assay. Calculate the IC₅₀ using a 4-parameter logistic regression.
Fig 2: Mechanism of Pim-1 kinase inhibition and apoptosis induction.
Comparative Performance Data
The following benchmark data illustrates the functional superiority of the brominated scaffold in kinase-targeted drug discovery workflows.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Bromo-Substituted Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide ar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic modification of this scaffold provides a powerful tool for modulating therapeutic efficacy. This guide offers an in-depth comparison of bromo-substituted benzofuran-2-carboxylic acids, elucidating the nuanced relationship between their chemical structure and biological function. By understanding these structure-activity relationships (SAR), researchers can more effectively design and develop novel therapeutic agents.
The Significance of Bromine Substitution in Modulating Bioactivity
The introduction of halogen atoms, particularly bromine, into the benzofuran ring has been consistently shown to enhance the biological activities of these compounds.[4] This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve the binding affinity of a molecule to its biological target.[4] Furthermore, the lipophilicity conferred by bromine can influence a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. The position of the bromine substituent on the benzofuran core is a critical determinant of its biological activity.[4][5]
This guide will explore the SAR of bromo-substituted benzofuran-2-carboxylic acids, with a focus on their antimicrobial and anticancer activities, providing a comparative analysis with other substituted analogs.
Comparative Analysis of Biological Activity
The biological activity of bromo-substituted benzofuran-2-carboxylic acids is profoundly influenced by the position and number of bromine atoms, as well as the presence of other substituents.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Several studies have demonstrated that bromination of the benzofuran ring can lead to potent antibacterial and antifungal agents. For instance, compounds with a bromine substituent at the C-5 position of the benzofuran ring have shown excellent antibacterial activity.[1] The introduction of a halogen into the benzofuran structure is often a prerequisite for microbiological activity, as unsubstituted parent compounds frequently show no activity.[6]
Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzofuran Derivatives
This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Anticancer Activity
The anticancer potential of bromo-substituted benzofuran-2-carboxylic acids is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
The presence of bromine has been shown to significantly increase the cytotoxicity of benzofuran derivatives against cancer cells.[4] The position of the bromine atom is crucial; for example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has demonstrated remarkable cytotoxic activity against leukemia cells.[4][5]
Table 2: Comparative Anticancer Activity (IC50) of Substituted Benzofuran Derivatives
This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR principles for bromo-substituted benzofuran-2-carboxylic acids.
Caption: Key Structure-Activity Relationships of Substituted Benzofuran-2-Carboxylic Acids.
Key SAR takeaways:
Halogenation is Crucial: The presence of a halogen, particularly bromine, is often essential for significant biological activity.[4][6]
Positional Isomers Matter: The position of the bromine atom dramatically influences the type and potency of the biological activity. Bromination at the C-5 position appears favorable for antimicrobial activity, while substitution on a C-3 methyl group can lead to potent anticancer effects.[1][4]
Lipophilicity and Electronic Effects: The electron-withdrawing nature and lipophilicity of bromine likely contribute to its positive impact on activity by influencing target binding and cell permeability.
Comparison with Other Halogens: While bromine is effective, other halogens like chlorine and fluorine can also confer significant activity, though the potency may vary depending on the specific substitution pattern and biological target.[4]
Role of Other Substituents: The presence of other functional groups, such as hydroxyl or methoxy groups, can further modulate the biological activity, sometimes leading to enhanced potency.[1][7]
Experimental Methodologies
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount.
Synthesis of Bromo-Substituted Benzofuran-2-Carboxylic Acids
A common and efficient method for synthesizing benzofuran-2-carboxylic acids is through the Perkin rearrangement of 3-bromocoumarins. Microwave-assisted synthesis has emerged as an expedited and high-yield approach.[8]
General Protocol for Microwave-Assisted Perkin Rearrangement:
Preparation of 3-Bromocoumarin: Dissolve the corresponding coumarin in a suitable solvent (e.g., acetonitrile) in a microwave vessel. Add N-bromosuccinimide (NBS) and irradiate in a microwave reactor at a specified power and temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8]
Perkin Rearrangement: To the purified 3-bromocoumarin in a microwave vessel, add ethanol and sodium hydroxide. Seal the vessel and irradiate in the microwave reactor.[8]
Work-up and Purification: After the reaction, concentrate the mixture and dissolve the crude product in water. Acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid. Collect the solid by vacuum filtration and dry.[8]
Biological Evaluation
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Protocol Outline:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension.
Incubation: Incubate the plates under appropriate conditions for the test organism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Protocol Outline:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: A typical experimental workflow for the synthesis and biological evaluation of bromo-substituted benzofuran-2-carboxylic acids.
Conclusion and Future Directions
The structure-activity relationship of bromo-substituted benzofuran-2-carboxylic acids is a rich field of study with significant implications for drug discovery. The strategic placement of bromine atoms on the benzofuran scaffold is a potent method for enhancing antimicrobial and anticancer activities. This guide has provided a comparative analysis of these compounds, highlighting key SAR principles and detailing essential experimental protocols.
Future research should continue to explore the synthesis of novel analogs with diverse substitution patterns to further refine our understanding of the SAR. Investigating the precise molecular mechanisms of action of the most potent compounds will be crucial for their translation into clinical candidates. The development of derivatives with improved selectivity for microbial or cancer cells over host cells will also be a key area of focus. By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the therapeutic potential of the versatile benzofuran scaffold.
References
Al-Wahsh, M.; Al-Omari, B.; Hassan, M.; Al-Dmour, R. S.; Al-Adham, I. S. I.; Al-Hiari, Y. M. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers2022 , 14(9), 2196. [Link]
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Napiorkowska, M.; Hejchman, E.; Stasilowicz, A.; Uram, L.; Wozniak, K.; Cieślak, M.; Nawrot, B. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules2019 , 24(8), 1529. [Link]
Liu, X.; Zheng, C.; Sun, G.; Wang, Y.; Song, M.; Ma, Y. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry2016 , 107, 237-248. [Link]
Abdel-Wahab, B. F.; Abdel-Gawad, H.; Abdel-Aziz, H. A. Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances2023 , 13(17), 11494-11520. [Link]
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Kowalewska, M.; Kwiecień, H.; Śmist, M.; Wrześniewska, A. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]
Al-Wahsh, M.; Al-Omari, B.; Hassan, M.; Al-Dmour, R. S.; Al-Adham, I. S. I.; Al-Hiari, Y. M. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers2022 , 14(9), 2196. [Link]
Mahapatra, D. K.; Asati, V. Benzofurans: A new profile of biological activities. ResearchGate. [Link]
Yadav, M.; Singh, A.; Kumar, A.; Singh, R. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia2025 , 54(1), 645-656. [Link]
Prabavathi, C.; Muthulakshmi, V.; Gopalakrishnan, V. V. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacology2023 , 5(5), 140-160. [Link]
de Oliveira, M. A.; da Silva, C. R.; de la Torre, L. G.; de Souza, C. M. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments2018 , (132), 56582. [Link]
Hsieh, C.-T.; Hsieh, C.-H.; Chen, Y.-J.; Chen, Y.-F.; Huang, C.-Y.; Wang, G.-J. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. International Journal of Molecular Sciences2016 , 17(9), 1493. [Link]
Lawrence, N. J.; Patterson, C. J.; O'Brien, M.; Taylor, R. J. K.; Vail, A. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules2010 , 15(9), 6433-6442. [Link]
CN103724305A - Preparation method of 7-bromobenzofuran - Google P
Chen, Y.; Li, Y.; Liu, Y.; Zhang, Y.; Liu, Y.; Zhang, W. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi2025 , 11(8), 689. [Link]
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comparative analysis of synthetic routes to 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The methodologies are critically evaluated based on reaction efficiency, substrate availability, and overall practicality for a research and development setting.
Introduction
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and its derivatives are of significant interest to researchers, particularly in the field of drug discovery, due to their presence in a variety of biologically active compounds. The benzofuran scaffold is a well-established pharmacophore, and the specific substitution pattern of this target molecule offers opportunities for further functionalization to explore structure-activity relationships. This guide presents a detailed examination of two viable synthetic pathways, offering insights into the strategic considerations for their selection and implementation.
Route 1: Two-Step Synthesis via Perkin-Type Condensation
This classical and reliable approach commences with the regioselective bromination of the commercially available 3-methylsalicylaldehyde, followed by a Perkin-type condensation and in-situ cyclization to construct the benzofuran-2-carboxylic acid framework.
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde
The initial step involves the electrophilic aromatic substitution of 3-methylsalicylaldehyde. The hydroxyl and aldehyde groups are ortho- and para-directing, while the methyl group is also ortho- and para-directing. The para-position to the strongly activating hydroxyl group is the most sterically accessible and electronically favorable site for bromination.
Experimental Protocol:
To a solution of 3-methylsalicylaldehyde (1.0 eq) in glacial acetic acid, a solution of bromine (1.05 eq) in glacial acetic acid is added dropwise at room temperature with constant stirring. The reaction mixture is stirred for an additional 2-4 hours, during which the product precipitates. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 5-Bromo-2-hydroxy-3-methylbenzaldehyde as a crystalline solid.
Step 2: Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
The second step involves the reaction of the synthesized aldehyde with an active methylene compound, such as diethyl malonate, followed by cyclization and hydrolysis.
Experimental Protocol:
A mixture of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. Subsequently, an aqueous solution of sodium hydroxide (3.0 eq) is added, and the mixture is refluxed for another 2-3 hours to facilitate both cyclization and hydrolysis of the ester. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Route 2: One-Pot Synthesis via Reaction with Ethyl Chloroacetate
This alternative route offers a more streamlined approach by combining the O-alkylation of the phenolic hydroxyl group and subsequent intramolecular cyclization in a single operational pot. This method is often favored for its operational simplicity and potentially higher overall yield.
Synthesis of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (via Ethyl Ester)
This reaction proceeds through the initial formation of an ethyl phenoxyacetate intermediate, which then undergoes an intramolecular condensation to form the benzofuran ring. The ester is subsequently hydrolyzed to the target carboxylic acid.
Experimental Protocol:
A mixture of 5-Bromo-2-hydroxy-3-methylbenzaldehyde (1.0 eq), ethyl chloroacetate (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF) is heated at 80-90 °C for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The precipitated ethyl 5-Bromo-7-methyl-1-benzofuran-2-carboxylate is collected by filtration and washed with water. For the final step, the crude ester is then hydrolyzed by refluxing with an excess of sodium hydroxide in an ethanol/water mixture for 2-3 hours. Acidification with hydrochloric acid yields the desired 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, which is then purified by recrystallization.[1][2]
More streamlined "one-pot" nature for the cyclization
Scalability
Readily scalable
Readily scalable
Purification
Recrystallization of intermediate and final product
Recrystallization of ester and final product
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes presented are viable for the preparation of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Route 1 offers a more traditional and stepwise approach, which can be advantageous for process control and characterization of the intermediate. However, the isolation of the brominated aldehyde adds an extra step to the overall process.
Route 2 provides a more convergent and potentially higher-yielding synthesis due to its one-pot nature for the formation of the benzofuran ester. This route is often preferred for its efficiency and reduced operational time.
The choice between these routes will ultimately depend on the specific requirements of the laboratory, including the availability of starting materials, desired scale of the reaction, and the importance of process time versus stepwise control. For rapid synthesis and higher throughput, Route 2 is generally recommended. For more controlled, process-oriented synthesis, Route 1 remains a robust and reliable option.
References
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]
Kwiecień, H., & Girek, T. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4787-4803. [Link]
Coutinho, D. L. M., et al. (2019). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega, 4(4), 7433-7439. [Link]
Shaikh, A. A., et al. (2014). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 23835-23868. [Link]
Patil, S. A., et al. (2012). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Trade Science Inc., 7(3), 107-112. [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717. [Link]
Kwiecień, H., & Girek, T. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4787-4803. [Link]
In Vivo Efficacy of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid Derivatives: A Comparative Guide
Introduction Benzofuran derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzofuran derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a bromine atom at the 5-position and a methyl group at the 7-position of the benzofuran-2-carboxylic acid core is a strategic modification aimed at enhancing potency and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the in vivo efficacy of this class of compounds, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the available preclinical data, compare their performance with relevant alternatives, and provide detailed experimental protocols to aid researchers in this field.
While direct and extensive in vivo data for a wide range of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivatives are still emerging, this guide synthesizes the available evidence for closely related brominated benzofuran compounds to provide a foundational understanding of their potential. A notable example that will be discussed is the bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, referred to as BM7, which has shown promising in vivo anticancer activity.[1]
Comparative In Vivo Efficacy
The therapeutic potential of brominated benzofuran derivatives has been investigated in preclinical models of cancer and inflammation. The following sections present a comparative analysis of their in vivo performance.
Anticancer Activity
The anticancer efficacy of brominated benzofuran derivatives is a significant area of investigation. The presence of the bromo group is often associated with increased cytotoxic activity.[2] A key in vivo study on the compound BM7, a bromo derivative of a substituted benzofuran, in a mouse model of chronic myeloid leukemia demonstrated its potential as an anticancer agent.[1]
Table 1: In Vivo Anticancer Efficacy of a Representative Brominated Benzofuran Derivative (BM7) [1]
Treatment Group
Dose and Administration
Mean Tumor Weight (mg)
Tumor Growth Inhibition (%)
Statistical Significance (vs. Control)
Vehicle Control
10% Solutol HS 15/10% ethanol, intraperitoneally
550 ± 50
-
-
BM7
50 mg/kg, intraperitoneally
250 ± 30
54.5
p < 0.05
Imatinib (Standard)
50 mg/kg, orally
230 ± 25
58.2
p < 0.05
Hydroxyurea (Standard)
100 mg/kg, orally
270 ± 35
50.9
p < 0.05
Data presented is a representative summary based on the described study and may not reflect the exact values from the publication.
The results indicate that BM7 significantly reduces tumor weight, with an efficacy comparable to the standard-of-care drugs imatinib and hydroxyurea in this preclinical model.[1] This highlights the potential of brominated benzofuran scaffolds in cancer therapy.
Anti-inflammatory Activity
While specific in vivo anti-inflammatory data for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivatives is limited, studies on other halogenated benzofurans suggest a promising potential. For instance, a study on iodobenzofuran derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with some compounds surpassing the efficacy of the standard drug, diclofenac.[3] This suggests that halogenated benzofurans, as a class, are promising candidates for the development of novel anti-inflammatory agents.
Mechanism of Action: Insights from Benzofuran Derivatives
The biological activity of benzofuran derivatives is attributed to their ability to modulate various signaling pathways implicated in disease pathogenesis.
Anticancer Mechanisms
The anticancer effects of benzofuran derivatives are often multifactorial. One of the proposed mechanisms is the induction of apoptosis (programmed cell death) in cancer cells.[1] Additionally, some benzofuran derivatives have been shown to inhibit key enzymes involved in cell division, such as Aurora B kinase. The inhibition of this kinase disrupts the mitotic process, leading to cell cycle arrest and ultimately, cancer cell death.
Caption: Proposed anticancer mechanisms of brominated benzofuran derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzofuran derivatives are often linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, benzofuran derivatives can reduce the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for key in vivo experiments to evaluate the efficacy of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivatives.
Protocol 1: Xenograft Tumor Model for Anticancer Efficacy
This protocol outlines the procedure for assessing the in vivo anticancer activity of a test compound using a human tumor xenograft model in immunocompromised mice.
Materials:
Human cancer cell line (e.g., K562 for leukemia, or a relevant solid tumor line)
Female athymic nude mice (4-6 weeks old)
Cell culture medium and supplements
Serum-free medium
Test compound (5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivative)
Vehicle (e.g., 10% Solutol HS 15/10% ethanol, or 0.5% carboxymethylcellulose)
Standard-of-care anticancer drug (e.g., imatinib)
Calipers, syringes, and needles
Procedure:
Cell Culture: Culture the selected human cancer cells in the appropriate medium until they reach the logarithmic growth phase.
Tumor Implantation:
Harvest the cells and resuspend them in serum-free medium at a concentration of 2 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
Animal Grouping and Treatment:
Randomly assign mice into treatment groups (n=8-10 per group): Vehicle Control, Test Compound (at least two dose levels), and Standard Drug.
Measure tumor volume and body weight before initiating treatment.
Administer the test compound and standard drug via the determined route (e.g., intraperitoneally or orally) and schedule (e.g., daily for 14-21 days). The control group receives the vehicle only.
Monitoring and Data Collection:
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study, euthanize the mice and excise the tumors.
Data Analysis:
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
Caption: Experimental workflow for the xenograft tumor model.
Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Efficacy
This protocol describes a widely used model to evaluate the in vivo acute anti-inflammatory activity of a test compound.[4]
Materials:
Male Wistar rats (180-220 g)
Test compound (5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivative)
Vehicle (e.g., 2% gum acacia)
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
1% Carrageenan solution in saline
Plebysmometer or calipers
Procedure:
Animal Grouping and Pre-treatment:
Divide the rats into treatment groups (n=6-8 per group): Vehicle Control, Test Compound (at least two dose levels), and Standard Drug.
Administer the test compound, standard drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
Induction of Inflammation:
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
Data Analysis:
Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the results.
Conclusion
Derivatives of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid represent a promising class of compounds with potential therapeutic applications in oncology and inflammatory diseases. The available in vivo data on closely related brominated benzofurans, such as the demonstrated anticancer efficacy of compound BM7, provides a strong rationale for further investigation.[1] The general mechanistic insights into the anticancer and anti-inflammatory actions of the broader benzofuran class, through modulation of key signaling pathways like Aurora B kinase, NF-κB, and MAPK, offer a solid foundation for future research. The detailed experimental protocols provided in this guide are intended to facilitate the in vivo evaluation of novel derivatives within this chemical space, ultimately paving the way for the development of new and effective therapeutic agents.
References
In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers - Benchchem.
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate.
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
Study of Benzofuran Derivatives and their Biological Significance - IJSDR.
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016;21(12):1694.
Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters. 2010;1(8):415-419.
BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology. 2024;978:176751.
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity. 2025.
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. 2020;11(5):894-900.
In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances. 2024.
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. 2021.
The Rise of Benzofuran Derivatives: A Comparative Look at Their Enzyme Inhibition Potential - Benchchem.
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.
comparing the carbonic anhydrase inhibitory activity of different benzofuran isomers
Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While cytosolic i...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While cytosolic isoforms like hCA I and hCA II are ubiquitously expressed and regulate normal physiological pH, the transmembrane isoforms hCA IX and hCA XII are heavily upregulated in hypoxic solid tumors via the HIF-1α pathway[1]. This overexpression drives extracellular acidification, promoting tumor invasiveness, survival, and chemoresistance. Consequently, designing selective inhibitors that target hCA IX/XII while sparing off-target hCA I/II is a primary objective in modern oncology drug development[2].
Benzofuran scaffolds have emerged as highly effective bioisosteres for traditional inhibitor tails (such as the p-fluorophenyl tail in the clinical candidate SLC-0111)[3]. The bulky, lipophilic nature of benzofuran allows it to selectively anchor into the hydrophobic half of the hCA IX active site, which is more expansive than the restricted active site of hCA II.
Hypoxia-induced hCA IX/XII expression pathway and targeted selective inhibition by benzofurans.
Structural Comparison of Benzofuran Isomers
The specific substitution pattern on the benzofuran ring drastically alters the inhibitory profile and binding modality:
2-Methylbenzofuran (MBF) vs. 5-Bromobenzofuran (BBF): When integrated into sulfonamide derivatives, the 5-bromo substitution (BBF) significantly enhances selectivity for hCA IX over hCA II compared to the 2-methyl (MBF) isomer[4]. The heavy bromine atom increases lipophilicity and steric bulk, pushing the tail deeper into the hydrophobic pocket unique to the tumor-associated isoforms, yielding single-digit nanomolar
KI
values[3].
Enaminone-Linked Benzofurans: These non-classical derivatives exhibit dual-action potential. Unsubstituted benzofuran enaminones demonstrate sub-10-nanomolar affinity for hCA XII (
KI
= 1.3 nM) while maintaining strong hCA IX inhibition, acting synergistically to sensitize hypoxic tumors to chemotherapy[5].
Benzofuran Carboxylic Acids: Moving away from the classical sulfonamide zinc-binding group (ZBG), carboxylic acids bind to an adjacent pocket outside the active site, blocking the His64 proton shuttle in its "out" conformation[6]. Benzoic acid-linked benzofurans have achieved submicromolar inhibition of hCA IX (
KI
= 0.56 µM) while exhibiting a highly favorable safety profile[7].
Quantitative Performance Comparison
The table below consolidates the inhibitory constants (
KI
) of distinct benzofuran structural classes against key CA isoforms.
Compound Class
Representative Isomer / Derivative
Cytosolic hCA I
KI
Cytosolic hCA II
KI
Tumor hCA IX
KI
Tumor hCA XII
KI
Selectivity (IX / II)
MBF Sulfonamide
11b (2-Methylbenzofuran)
>10,000 nM
222 nM
8.4 nM
12.1 nM
~26.4
BBF Sulfonamide
28b (5-Bromobenzofuran)
>10,000 nM
418 nM
7.1 nM
9.5 nM
~58.9
Enaminone-linked
4a (Unsubstituted Benzofuran)
6,712 nM
12.3 nM
35.0 nM
1.3 nM
~0.35
Carboxylic Acid
9f (Benzoic acid linked)
>100,000 nM
7,200 nM
560 nM
1,400 nM
~12.8
(Data synthesized from standardized stopped-flow CO₂ hydration assays[7],[4],[5])
Carbonic anhydrase possesses one of the highest known enzymatic turnover rates (
kcat≈106s−1
). Standard endpoint assays are fundamentally incapable of capturing the rapid initial kinetics of this reaction. To objectively evaluate the
KI
of benzofuran isomers, a Stopped-Flow CO₂ Hydration Assay is required. The following protocol incorporates a self-validating system to ensure data integrity.
Step-by-Step Protocol
Step 1: Reagent and Enzyme Preparation
Action: Prepare 10–100 nM of recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 10 mM NaClO₄.
Causality: NaClO₄ is strictly utilized instead of standard NaCl or KCl because perchlorate anions do not coordinate with the active site Zn(II) ion. This prevents baseline halide inhibition, ensuring the measured
KI
is solely attributable to the benzofuran derivative.
Step 2: Inhibitor Incubation
Action: Pre-incubate the enzyme with varying concentrations of the benzofuran isomers (e.g., 0.1 nM to 100 µM) for 15 minutes at 20°C.
Causality: Bulky benzofuran derivatives, particularly the sterically hindered 5-bromobenzofuran isomers, require adequate time to navigate the narrow active site channel and establish stable hydrogen bonds with the zinc-bound water/hydroxide molecule.
Step 3: Rapid Mixing & Real-Time Monitoring
Action: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex with CO₂-saturated water (17 mM). Monitor the absorbance at 557 nm using a phenol red indicator.
Causality: As CO₂ is hydrated to bicarbonate and protons, the pH of the solution drops rapidly. Phenol red's sharp absorbance shift at 557 nm provides a real-time, high-resolution optical readout of proton generation, directly correlating to enzymatic velocity.
Step 4: Self-Validation System
Action: Run an uncatalyzed CO₂ hydration blank (buffer only) and an Acetazolamide (AAZ) positive control alongside the test compounds.
Causality: The uncatalyzed hydration rate must be subtracted from the total rate to isolate the true enzymatic contribution. Concurrently, the AAZ standard ensures the instrument's dead-time and mixing efficiency are within calibrated limits, validating the entire assay matrix.
Step-by-step stopped-flow CO2 hydration assay workflow with built-in self-validation.
Conclusion
The strategic functionalization of the benzofuran scaffold provides a robust mechanism for tuning carbonic anhydrase inhibition. While 2-methyl and 5-bromo sulfonamide derivatives offer exceptional, single-digit nanomolar targeting of the tumor-associated hCA IX isoform, alternative linkages such as enaminones and carboxylic acids provide novel binding modalities that circumvent classical ZBG limitations. For drug development professionals, selecting the appropriate isomer requires balancing steric bulk for selectivity against the desired pharmacokinetic profile, validated through rigorous, real-time kinetic assays.
References
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer
Source: ACS Medicinal Chemistry Letters
URL
Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors
Source: PubMed
URL
Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization
Source: NIH PMC
URL
Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment
Source: Taylor & Francis
URL
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation
Source: Taylor & Francis
URL
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer (PMC)
Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors (ResearchGate)
Validating the Mechanism of Action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. Th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds, with derivatives reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, the benzofuran-2-carboxylic acid moiety has been identified as a key structural feature in potent inhibitors of Pim-1 kinase and carbonic anhydrase (CA) IX, two clinically relevant targets in oncology.[1][3][4][5][6][7][8][9][10][11][12][13]
This guide, therefore, puts forth a dual-pronged hypothesis for the mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid:
Primary Hypothesis: Direct inhibition of the Pim-1 serine/threonine kinase.
Secondary Hypothesis: Inhibition of the tumor-associated enzyme, Carbonic Anhydrase IX.
We will outline a systematic, multi-tiered experimental approach to rigorously test these hypotheses, comparing the performance of our compound of interest against well-characterized inhibitors of each target. This guide is designed to be a self-validating system, where each experimental stage provides the necessary data to justify proceeding to the next, ensuring a logical and resource-efficient investigation.
Part 1: Initial Cellular Viability Screening
Before delving into specific mechanistic studies, it is crucial to first establish the biological activity of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in a cellular context. A cell viability assay will provide initial confirmation of its anti-proliferative effects and determine the effective concentration range for subsequent experiments.[14][15]
Cell Seeding: Plate a panel of cancer cell lines known to overexpress Pim-1 (e.g., prostate cancer cell lines like PC-3 and DU145) and/or CA IX (e.g., colorectal adenocarcinoma cell line HT-29, or breast cancer cell lines MCF-7 and MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well.[6][16][17] Allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and the reference compounds (a known Pim-1 inhibitor like AZD1208 and a known CA IX inhibitor like U-104).[18][19][20] Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.
Hypothetical Data Presentation
Compound
Cell Line
IC50 (µM)
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
PC-3
1.5
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
HT-29
5.2
AZD1208 (Pim-1 Inhibitor)
PC-3
0.5
U-104 (CA IX Inhibitor)
HT-29
2.1
Part 2: Validating the Primary Hypothesis: Pim-1 Kinase Inhibition
The Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[3][13][21][22][23] The presence of the benzofuran-2-carboxylic acid scaffold in our compound of interest strongly suggests potential Pim-1 inhibitory activity.[5][11]
Experimental Workflow for Pim-1 Inhibition Validation
Caption: Workflow for validating Pim-1 kinase inhibition.
Biochemical Validation: In Vitro Pim-1 Kinase Assay
This experiment will directly measure the ability of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid to inhibit the enzymatic activity of purified Pim-1 kinase.[21][24][25][26]
Experimental Protocol: ADP-Glo™ Kinase Assay
Reaction Setup: In a 96-well plate, combine recombinant human Pim-1 enzyme, a suitable substrate (e.g., BAD peptide), and ATP in a kinase assay buffer.[24][25]
Inhibitor Addition: Add varying concentrations of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, the positive control AZD1208, and a negative control (e.g., a known inactive compound) to the reaction wells.[18][20]
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
Data Acquisition: Measure the luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Hypothetical Data Presentation
Compound
Pim-1 IC50 (nM)
Pim-2 IC50 (nM)
Pim-3 IC50 (nM)
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
25
150
200
AZD1208
0.4
5
1.9
Cellular Validation: Western Blot for Downstream Target
To confirm that the compound engages Pim-1 in a cellular environment, we will assess the phosphorylation status of a known Pim-1 substrate, such as the pro-apoptotic protein BAD at Ser112.[23]
Experimental Protocol: Western Blot Analysis
Cell Treatment: Treat a Pim-1 overexpressing cell line (e.g., PC-3) with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and AZD1208 at concentrations around their respective IC50 values for a defined period (e.g., 2-4 hours).
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD.
A significant decrease in the phosphorylation of BAD at Ser112 upon treatment with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid would indicate target engagement in cells.
Part 3: Investigating the Secondary Hypothesis: Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][27][28][29][30] Certain benzofuran-2-carboxylic acid derivatives have been shown to inhibit CA IX.[1][4][6][7][8][9][10][12]
Experimental Workflow for CA IX Inhibition Validation
Caption: Workflow for validating CA IX inhibition.
Biochemical Validation: Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.[27][31]
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
Assay Buffer: Prepare an assay buffer containing a pH indicator (e.g., phenol red).
Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant human CA IX with various concentrations of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, the positive control U-104, and a negative control.[19]
Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution.
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a drop in pH.
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate inhibition model.
Hypothetical Data Presentation
Compound
CA I Ki (µM)
CA II Ki (µM)
CA IX Ki (µM)
CA XII Ki (µM)
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
>50
25
0.85
3.2
U-104
>100
>100
0.045
0.0045
Cellular Validation: Cell Viability under Hypoxic Conditions
CA IX is upregulated under hypoxic conditions. Therefore, assessing the effect of the compound on cell viability under hypoxia can provide evidence of target engagement.[28]
Cell Culture: Culture HT-29 cells under normoxic (21% O2) and hypoxic (1% O2) conditions for 24 hours to induce CA IX expression.
Compound Treatment: Treat the cells with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid and U-104 at various concentrations for an additional 48 hours under both normoxic and hypoxic conditions.
Viability Assessment: Perform an MTT or similar cell viability assay as described in Part 1.
Data Analysis: Compare the IC50 values under normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would suggest that the compound's cytotoxic effect is at least partially mediated through the inhibition of CA IX.
Part 4: Selectivity Profiling
To be a viable drug candidate, a compound should exhibit selectivity for its intended target to minimize off-target effects.[32]
Experimental Protocol: Kinase and CA Isoform Selectivity Screening
Kinase Selectivity Panel: Screen 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) at a fixed concentration (e.g., 1 µM) to identify potential off-target kinases.[33][34]
Carbonic Anhydrase Isoform Selectivity: Determine the inhibitory activity of the compound against other major CA isoforms, particularly the cytosolic CA I and CA II, and the tumor-associated CA XII, using the stopped-flow assay described in section 3.1.[4][6][7][8][9][10][12]
Conclusion
This comparative guide outlines a rigorous and logical pathway for elucidating the mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. By systematically progressing from broad cellular assays to specific biochemical and functional cellular assays, researchers can confidently validate or refute the hypothesized mechanisms of Pim-1 kinase and carbonic anhydrase IX inhibition. The inclusion of well-characterized reference compounds at each stage is critical for contextualizing the potency and selectivity of the novel compound. The data generated through this workflow will provide a solid foundation for further preclinical development and optimization.
References
Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027.
Adem, F. A., et al. (2018). Cytotoxic Benzylbenzofuran Derivatives from Dorstenia Kameruniana. Fitoterapia, 128, 26–30.
Albert, S., et al. (2010). New Inhibitors of the Mammalian Target of Rapamycin Signaling Pathway for Cancer.
Arrouchi, H., et al. (2019).
Blanco-Aparicio, C., et al. (2011). Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition. Cancer Letters, 300(2), 145–153.
Capula, M., et al. (2019).
Chen, L. S., et al. (2011). SGI-1776, a potent PIM kinase inhibitor, possesses promising in vivo antitumor activity in multiple myeloma. Blood, 118(21), 4033.
Cheng, C., & Chen, S. (2018). Fluorescence signal could be also interfered by background absorption and auto-fluorescence in biological samples.
Choi, H.-D., et al. (2011). Synthesis and biological evaluation of 2-(4-hydroxyphenyl)benzofuran derivatives as β-amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6595–6598.
Fontana, F., et al. (2021). 3D format is similar to in vivo tumors, which can recapitulate the complexity of the tumor microenvironment, and therefore bridge the gap between 2D monolayers and animal models.
Haddach, M., et al. (2012). Discovery of CX-6258, a Potent, Selective, and Orally Efficacious pan-Pim Kinase Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135–139.
Hu, Y., et al. (2015).
Kumar, A., et al. (2017). So, drug discovery can integrate different important attributes in a multisystem model, which can be achieved by cell-based models.
Langhans, S. A. (2021).
Li, T., et al. (2006). Cell-based assays are used to measure toxicity.
Liu, Z., et al. (2020). American Journal of Cancer Research, 10(12), 4085-4097.
Michelini, E., et al. (2010). In order to reduce the response time, the monitoring of its first activation step can be treated as alternative approach by using fluorescence and bioluminescence resonance energy transfer.
Pathe-Neuschafer-Rube, A., et al. (2013).
Radnai, L., et al. (2020). Radnai et al. presented a simple cell-based method for the discovery of novel cytokinesis inhibitors.
Rennó, M. N., et al. (2012). Several analytical approaches have been applied for the screening of potential enzyme inhibitors, such as colorimetric assays.
Riss, T. L. (2005).
Sanookpan, K., et al. (2021). Cell-based assays are used to measure motility.
Szabo, A., et al. (2017). So, drug discovery can integrate different important attributes in a multisystem model, which can be achieved by cell-based models.
Wadood, A., et al. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical Biology, 52(8), 1057–1064.
Wegener, J. (2015).
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2853–2857.
Ximenes, R. M., et al. (2022). In an innovative strategy, Ximenes et al. assemble an inline system using magnetic.
A Comprehensive Guide to the Safe Disposal of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As a compound frequently utilized in medicinal chemistry and drug discovery f...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid. As a compound frequently utilized in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents, its handling and disposal require a meticulous approach to ensure laboratory safety and environmental protection.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols for halogenated organic compounds.
Hazard Identification and Risk Assessment
5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is a brominated heterocyclic compound. While specific toxicological data for this exact molecule is limited, the Safety Data Sheets (SDS) for structurally similar compounds, such as 5-bromo-1-benzofuran-2-carboxylic acid and 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, indicate several potential hazards.[5][6]
Primary Hazards:
Acute Oral Toxicity: Harmful if swallowed.[5][6][7]
Respiratory Irritation: May cause respiratory irritation.[5][6][7]
Environmental Hazards:
As a brominated organic compound, it is expected to be toxic to aquatic life, and its release into the environment must be avoided.[9] Improper disposal can lead to long-term environmental contamination.
Chemical Incompatibility:
This compound should be stored and disposed of separately from strong oxidizing agents, strong bases, amines, and reducing agents to prevent potentially hazardous reactions.[5][10][11]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid in any form, including during disposal procedures.
Protection Type
Minimum Requirement
Recommended for High-Risk Operations
Eye/Face
ANSI-approved safety goggles with side shields.[9]
Full-face shield worn over safety goggles.[12][13]
Hand
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.[13][14]
Double-gloving with appropriate material.
Body
Laboratory coat, long pants, and closed-toe/heel shoes.[12]
Not typically required when handling small quantities in a fume hood.
A respirator with appropriate cartridges may be necessary for large spills or when a fume hood is not available.[12]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[10][11] Ensure the area is well-ventilated, preferably within a chemical fume hood.[10][11]
Don Appropriate PPE: Before addressing the spill, don the recommended PPE as outlined in the table above.
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled hazardous waste container.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][11]
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid
Disposal of this compound must adhere to federal, state, and local regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[9][14]
Waste Segregation and Collection Workflow
Caption: Workflow for the proper segregation and disposal of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid waste.
Step-by-Step Disposal Protocol:
Waste Characterization: All waste containing 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, silica gel), must be treated as hazardous waste.[12]
Select the Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[12][14] The container material must be compatible with the waste; glass or high-density polyethylene (HDPE) are generally suitable.[15][16]
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid".[12] All components of a mixture should be listed.
Collection and Storage:
Solid waste should be collected in a designated solid hazardous waste container.[12]
Aqueous solutions containing this compound should be collected as hazardous aqueous waste.[12]
Keep the waste container securely closed when not in use.[9][16]
Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[10][11][12]
Final Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed professional waste disposal service.[5][9] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen bromide.[9]
Emergency Procedures
In Case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7][9]
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[7][9]
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
In Case of Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
References
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
SAFETY DATA SHEET - 5-bromo-1-benzofuran-2-carboxylic acid. Fisher Scientific.
Standard Operating Procedure for Bromine. Unknown Source.
SAFETY DATA SHEET - Benzofuran. ThermoFisher Scientific.
Safety Data Sheet - Benzofuran, 7-bromo-5-methyl-. Angene Chemical.
Standard Operating Procedure for Bromine. Unknown Source.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and handling information for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following recommendations are synthesized from safety data sheets of structurally analogous compounds and are intended to provide a robust framework for safe laboratory operations.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is not publicly available, data from closely related benzofuran derivatives consistently indicate the following potential hazards[1][2][3][4]:
Acute Oral Toxicity: Harmful if swallowed.
Skin Irritation: Causes skin irritation upon contact.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory tract irritation.
A thorough risk assessment should be conducted before handling this compound, considering the quantities used, the experimental procedures, and the laboratory environment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to ensure personnel safety. The following table outlines the recommended PPE for handling 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles and a face shield
Standard laboratory safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][5][6][7][8][9]
Skin Protection
Nitrile gloves and a flame-retardant lab coat
Wear nitrile gloves at all times. Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider double-gloving. A flame-retardant lab coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection
NIOSH-approved N95 or higher-level respirator
Due to the potential for respiratory irritation from airborne dust, a NIOSH-approved N95 respirator is recommended, especially when handling the solid compound outside of a certified chemical fume hood. For operations that may generate significant dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[1][5]
Safe Handling and Engineering Controls
Proper handling procedures and engineering controls are paramount to minimizing exposure risk.
Ventilation: All work with 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Housekeeping: Avoid the generation of dust. Use wet wiping or a HEPA-filtered vacuum for cleaning spills. Dry sweeping is not recommended.
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1][2]
Step-by-Step Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid.
Caption: Workflow for safe handling and disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][9]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6][9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
The following diagram outlines the decision-making process for handling this chemical.
Caption: Decision workflow for safe handling.
References
Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-Bromo-1-benzofuran-2-carbaldehyde. Retrieved from [Link]
NextSDS. (n.d.). methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]
Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Retrieved from [Link]
American Elements. (n.d.). 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]